molecular formula C3H9N3Sn B072298 Azidotrimethyltin(IV) CAS No. 1118-03-2

Azidotrimethyltin(IV)

Cat. No.: B072298
CAS No.: 1118-03-2
M. Wt: 205.83 g/mol
InChI Key: OSJRGDBEYARHLX-UHFFFAOYSA-N
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Description

Azidotrimethyltin(IV) is a highly specialized organotin azide compound that serves as a pivotal reagent in advanced synthetic organic chemistry and materials science research. Its primary research value lies in its role as a facile source of the azide group (N₃⁻) in Staudinger-type reactions, enabling the efficient synthesis of heterocyclic compounds and other complex molecular architectures. The mechanism of action involves the transfer of the azide moiety to electrophilic centers, a key step in the construction of nitrogen-containing frameworks. Furthermore, Azidotrimethyltin(IV) is extensively utilized in the preparation of novel metal-organic polymers and coordination complexes, where its thermal decomposition can be harnessed to generate tin-nitrogen ceramic precursors. The trimethyltin group acts as an excellent leaving group, facilitating clean and high-yielding transformations. Researchers leverage this compound to explore new pathways in click chemistry, the development of high-energy materials, and the fabrication of semiconducting thin films. Its stability and reactivity profile make it an indispensable tool for investigating reaction mechanisms and expanding the frontiers of synthetic methodology.

Properties

IUPAC Name

azido(trimethyl)stannane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/3CH3.N3.Sn/c;;;1-3-2;/h3*1H3;;/q;;;-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJRGDBEYARHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408376
Record name Azidotrimethyltin(IV)
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Molecular Weight

205.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1118-03-2
Record name Azidotrimethylstannane
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Record name Azidotrimethyltin(IV)
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Record name azido(trimethyl)stannane
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Foundational & Exploratory

An In-Depth Technical Guide to Azidotrimethyltin(IV): Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Utility of a High-Energy Organometallic Reagent

Azidotrimethyltin(IV), also known as trimethyltin azide, represents a fascinating intersection of organometallic chemistry and high-energy functional groups. While organotin compounds have seen fluctuating interest due to toxicity concerns, their unique reactivity ensures their continued relevance in specialized synthetic applications.[1] This guide provides an in-depth, practical overview of azidotrimethyltin(IV), moving beyond a simple recitation of facts to explain the causality behind the synthetic choices and characterization methodologies. It is intended for researchers and professionals who require a robust understanding of this potent reagent, from its reliable synthesis to its safe and effective application.

Synthesis of Azidotrimethyltin(IV): A Validated Protocol

The most reliable and straightforward synthesis of azidotrimethyltin(IV) is achieved through a salt metathesis reaction. This approach leverages the high affinity between the hard tin(IV) center and the chloride anion, and the corresponding insolubility of sodium chloride in the reaction medium, which drives the reaction to completion.

Causality of Experimental Design

The foundational principle of this synthesis is the nucleophilic substitution of the chloride on the trimethyltin electrophile by the azide anion.[2]

  • Reactants : Trimethyltin chloride is the organometallic precursor. Sodium azide serves as a safe and commercially available source of the azide nucleophile.

  • Solvent System : A mixture of tetrahydrofuran (THF) and water is employed. THF is chosen for its ability to dissolve the trimethyltin chloride precursor. The inclusion of a small amount of water is critical for dissolving the sodium azide salt, thereby making the azide anion available for reaction. An entirely anhydrous organic solvent would render the sodium azide largely unreactive.

  • Reaction Conditions : The reaction proceeds readily at room temperature. The key to a high yield is ensuring the efficient precipitation of sodium chloride, which is effectively insoluble in THF.

Detailed Experimental Protocol: Synthesis of (CH₃)₃SnN₃

This protocol is adapted from the foundational work by Luijten, Janssen, and van der Kerk.

Materials:

  • Trimethyltin chloride ((CH₃)₃SnCl)

  • Sodium azide (NaN₃)

  • Tetrahydrofuran (THF), anhydrous

  • Distilled water

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (1.5 molar equivalents) in a minimal amount of distilled water.

  • To this aqueous solution, add a solution of trimethyltin chloride (1.0 molar equivalent) dissolved in tetrahydrofuran (THF). The volume of THF should be approximately 4-5 times the volume of water used.

  • Stir the resulting biphasic mixture vigorously at room temperature for 2-3 hours. A fine white precipitate of sodium chloride will form.

  • Upon completion, remove the THF from the reaction mixture under reduced pressure using a rotary evaporator.

  • The remaining aqueous slurry will contain the product and precipitated sodium chloride. Extract the aqueous phase three times with diethyl ether.

  • Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and remove the diethyl ether solvent on a rotary evaporator.

  • The resulting crude product is a white solid. Recrystallization from a suitable solvent, such as a hexane/ether mixture, will yield pure, crystalline azidotrimethyltin(IV).

Self-Validation Check: The successful synthesis is confirmed by the formation of a significant amount of white precipitate (NaCl) and the isolation of a white crystalline solid with a melting point of approximately 117-120 °C.[3][4]

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized azidotrimethyltin(IV). The following techniques provide a complementary and definitive analytical workflow.

G cluster_synthesis Synthesis cluster_characterization Characterization S_Start Reactants: (CH₃)₃SnCl + NaN₃ S_React Reaction in THF/H₂O (Room Temp, 2-3h) S_Start->S_React S_Workup Workup: Extraction & Drying S_React->S_Workup S_Product Crude (CH₃)₃SnN₃ S_Workup->S_Product C_FTIR FTIR Spectroscopy S_Product->C_FTIR Confirm N₃ group C_NMR Multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn) S_Product->C_NMR Confirm (CH₃)₃Sn moiety C_MS Mass Spectrometry S_Product->C_MS Confirm Molecular Weight C_EA Elemental Analysis S_Product->C_EA Confirm Purity C_Result Validated Structure: Azidotrimethyltin(IV) C_FTIR->C_Result C_NMR->C_Result C_MS->C_Result C_EA->C_Result

Caption: Synthesis and Characterization Workflow for Azidotrimethyltin(IV).

Spectroscopic and Analytical Data

The following table summarizes the expected characterization data for azidotrimethyltin(IV).

Technique Parameter Expected Value / Observation Interpretation
Melting Point 117-120 °C[4]A sharp melting point indicates high purity.
FTIR νas(N₃)~2045 cm⁻¹ (very strong, sharp)Confirms the presence of the azide functional group (asymmetric stretch).
νs(N₃)~1254 cm⁻¹[5]Confirms the azide functional group (symmetric stretch).
¹H NMR δ (ppm)~0.4 - 0.6 ppm[6]Chemical shift for the nine equivalent methyl protons.
²J(¹¹⁹Sn-¹H)~60 - 65 Hz[6]Characteristic tin-proton coupling constant, seen as "satellites" flanking the main peak.
¹³C NMR δ (ppm)~ -1.0 to -4.0 ppm[6]Chemical shift for the three equivalent methyl carbons.
¹J(¹¹⁹Sn-¹³C)~380 - 410 Hz[6]Characteristic one-bond tin-carbon coupling constant.
Mass Spec (EI) m/z207 (for ¹²⁰Sn)Molecular ion peak ([M]⁺). The characteristic isotope pattern for tin will be observed.
m/z192Fragment corresponding to the loss of a methyl group ([M-CH₃]⁺).
Elemental Analysis %C, %H, %NC: 17.51, H: 4.41, N: 20.42Confirms the empirical formula C₃H₉N₃Sn.

Applications in Organic Synthesis: The Azide as a 1,3-Dipole

The primary synthetic utility of azidotrimethyltin(IV) is as a convenient and effective reagent in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions.[7] The azide functional group acts as the 1,3-dipole, reacting with various "dipolarophiles" containing double or triple bonds (e.g., alkynes, alkenes, nitriles) to form five-membered heterocyclic rings.[8]

Huisgen Cycloaddition for Triazole Synthesis

The reaction with alkynes to form 1,2,3-triazoles is a cornerstone of "click chemistry". While the copper-catalyzed version (CuAAC) is more famous for its regioselectivity, the thermal Huisgen cycloaddition using organotin azides provides a valuable metal-free alternative. The organotin group can often be easily removed from the resulting triazole product under mild acidic conditions or via halogenolysis.

G cluster_reactants Reactants azide Azidotrimethyltin(IV) (1,3-Dipole) ts Concerted Transition State azide->ts 4π electrons alkyne Alkyne (Dipolarophile) alkyne->ts 2π electrons product Stannyl-Triazole Product ts->product [3+2] Cycloaddition

Caption: Mechanism of 1,3-Dipolar Cycloaddition.

Critical Safety and Handling Protocols

Azidotrimethyltin(IV) is an extremely hazardous substance and must be handled with the utmost care. The primary dangers are its severe acute toxicity and the potential for forming explosive compounds.

Hazard Identification
  • Acute Toxicity : Fatal if swallowed, in contact with skin, or if inhaled (H300 + H310 + H330).[4] It is classified as Storage Class 6.1A: Combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials.[4]

  • Aquatic Toxicity : Very toxic to aquatic life with long-lasting effects (H410).[4]

  • Explosion Hazard : While organotin azides are more thermally stable than many organic azides, they are still energetic compounds. More critically, contact with acid will generate hydrazoic acid (HN₃), which is volatile, extremely toxic, and dangerously explosive.

Mandatory Handling Procedures
  • Designated Area : All work must be conducted in a designated area within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE) :

    • Gloves : Wear two pairs of nitrile gloves, changing the outer pair immediately upon any suspected contact.

    • Eye Protection : Chemical safety goggles and a full-face shield are required.

    • Lab Coat : A flame-retardant lab coat must be worn and kept buttoned.

  • Engineering Controls : Use of a fume hood is mandatory. All manipulations should be performed in a way that minimizes the generation of dust.

  • Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area designated for highly toxic materials. Store away from acids and oxidizing agents.

  • Waste Disposal : All contaminated materials (gloves, glassware, etc.) and excess reagent must be treated as hazardous waste. Quench small amounts of the reagent cautiously by slow addition to a solution of sodium nitrite in dilute acid to destroy the azide, all within a fume hood. Dispose of all waste through certified channels. Never mix azide waste with acid.

Conclusion

Azidotrimethyltin(IV) is a powerful synthetic tool, particularly for the construction of heterocyclic systems via 1,3-dipolar cycloadditions. Its synthesis is well-established and can be performed safely with appropriate controls. The key to its successful use lies in a thorough understanding of its properties, confirmed by rigorous characterization, and an unwavering commitment to the stringent safety protocols required for handling such a hazardous material. This guide provides the foundational knowledge for researchers to incorporate this valuable reagent into their synthetic programs with confidence and safety.

References

  • Hadi, A. G., Jawad, K., Ahmed, D. S., & Yousif, E. (2019). Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. Systematic Reviews in Pharmacy, 10(1), 26-31. Link

  • American Elements. (n.d.). Azidotrimethyltin(IV). Retrieved from [Link]

  • Wikipedia contributors. (2023, December 2). 1,3-Dipolar cycloaddition. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: 1-Benzyl-5-phenyl-1H-1,2,3-triazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Banert, K., Hagedorn, M., Wu, Y., & Zeng, X. (2015). Synthesis, Characterization and Reactions of (Azidoethynyl)trimethylsilane. Molecules, 20(12), 19770-19784. [Link]

  • Banert, K., Hagedorn, M., Wu, Y., & Zeng, X. (2015). Synthesis, Characterization and Reactions of (Azidoethynyl)trimethylsilane. Molecules, 20(12), 22434–22445. [Link]

  • Maddox, M. L., Stafford, S. L., & Kaesz, H. D. (1965). Applications of NMR to Organometallic Chemistry. In Advances in Organometallic Chemistry (Vol. 3, pp. 1-179). Academic Press.
  • Birnbaum, E. R., & Moeller, T. (1969). Trimethylsilyl azide. Inorganic Syntheses, 11, 141-143.
  • Hein, J. E., Krasnova, L. B., Iwasaki, M., & Fokin, V. V. (2010). Cu-CATALYZED AZIDE-ALKYNE CYCLOADDITION: PREPARATION OF TRIS((1-BENZYL-1H-1,2,3-TRIAZOLYL)METHYL)AMINE. Organic Syntheses, 87, 273-287.
  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
  • Luijten, J. G. A., Janssen, M. J., & van der Kerk, G. J. M. (1961). Investigations on Organo-Tin Compounds. XIV. The Preparation and Properties of Triorgano-Tin Azides. Recueil des Travaux Chimiques des Pays-Bas, 81(2), 202-205.
  • Thayer, J. S., & West, R. (1964). Organometallic Azides. Inorganic Chemistry, 3(3), 406-409.

Sources

An In-depth Technical Guide to Azidotrimethyltin(IV) for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of Azidotrimethyltin(IV), a versatile and highly reactive organotin reagent. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's fundamental properties, synthesis, key applications, and critical safety protocols. The insights provided herein are grounded in established chemical principles and aim to empower users to leverage this compound's unique reactivity in their synthetic endeavors.

Core Molecular and Physical Properties

Azidotrimethyltin(IV), also known as Trimethyltin Azide, is an organometallic compound valued for its role as a precursor and reagent in various chemical transformations.[1] Its utility stems from the reactive azide functional group attached to a trimethyltin moiety.

Molecular Formula and Weight

The chemical structure of Azidotrimethyltin(IV) consists of a central tin atom bonded to three methyl groups and an azide group. There is a slight variation in the reported molecular weight across different suppliers, which can be attributed to calculations based on different isotopic abundances. For consistency in laboratory applications, the molecular weight provided by major suppliers is generally preferred.

PropertyValueSource
Linear Formula (CH₃)₃SnN₃[2][3]
Compound Formula C₃H₉N₃Sn[1][4]
Molecular Weight 207.85 g/mol [2][3]
Alternate Molecular Weight 205.84 g/mol [1][5]
CAS Number 1118-03-2[2][3]
IUPAC Name azido(trimethyl)stannane[1][6]
SMILES String C(C)N=[N+]=[N-][2][3]
Physicochemical Characteristics

Azidotrimethyltin(IV) is typically a white powder or crystalline solid.[1][5] Its defined melting point is a key indicator of purity.

PropertyValueSource
Appearance White powder or crystals[1]
Melting Point 117-120 °C[1][2][3]
Functional Group Azide[2][3]

Synthesis of Azidotrimethyltin(IV)

The synthesis of organic azides like Azidotrimethyltin(IV) generally relies on the principle of nucleophilic substitution.[7] In this approach, an azide salt provides the azide anion (N₃⁻), which displaces a suitable leaving group on the organotin precursor.

Generalized Synthetic Protocol

A common and effective method for preparing Azidotrimethyltin(IV) involves the reaction of a trimethyltin halide (e.g., trimethyltin chloride) with an alkali metal azide (e.g., sodium azide) in an appropriate solvent.

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve Trimethyltin Chloride in a suitable polar aprotic solvent, such as Tetrahydrofuran (THF) or Acetonitrile, under an inert atmosphere (e.g., nitrogen or argon).

  • Azide Addition: Add a stoichiometric equivalent or a slight excess of Sodium Azide to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating to facilitate the substitution reaction. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up: Upon completion, the inorganic salt byproduct (e.g., Sodium Chloride) is typically removed by filtration.

  • Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude Azidotrimethyltin(IV).

  • Purification: The product can be further purified by recrystallization from an appropriate solvent system to obtain a high-purity crystalline solid.

Synthesis Workflow Diagram

The following diagram illustrates the generalized synthetic pathway for Azidotrimethyltin(IV).

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Trimethyltin_Chloride (CH₃)₃SnCl Reaction_Vessel Reaction in Polar Aprotic Solvent Trimethyltin_Chloride->Reaction_Vessel Sodium_Azide NaN₃ Sodium_Azide->Reaction_Vessel Azidotrimethyltin (CH₃)₃SnN₃ Reaction_Vessel->Azidotrimethyltin Isolation & Purification Sodium_Chloride NaCl (byproduct) Reaction_Vessel->Sodium_Chloride Filtration Applications cluster_reactions Synthetic Transformations cluster_outcomes Resulting Structures ATT Azidotrimethyltin(IV) ((CH₃)₃SnN₃) Click_Chemistry Click Chemistry (e.g., with Alkynes) ATT->Click_Chemistry Provides N₃ Nucleophilic_Sub Nucleophilic Substitution (on Electrophiles) ATT->Nucleophilic_Sub Provides N₃ Staudinger Staudinger Reaction (with Phosphines) ATT->Staudinger Provides N₃ Triazoles Triazoles Click_Chemistry->Triazoles Organic_Azides Other Organic Azides Nucleophilic_Sub->Organic_Azides Aza_Ylides Aza-Ylides for Heterocycle Synthesis Staudinger->Aza_Ylides

Caption: Key synthetic applications of Azidotrimethyltin(IV).

Safety, Handling, and Storage

Azidotrimethyltin(IV) is a highly toxic compound and must be handled with extreme caution by trained personnel in a well-ventilated chemical fume hood. [8][9]

Hazard Identification

The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. [3]It is also very toxic to aquatic life with long-lasting effects. [3][8]

Hazard Statement Code Source
Fatal if swallowed, in contact with skin or if inhaled H300 + H310 + H330 [3]

| Very toxic to aquatic life with long lasting effects | H410 | [3]|

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [8][10]For operations with a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator. [8]* Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood. [8][10]Ensure that eyewash stations and safety showers are readily accessible. [8]* Safe Handling Practices: Avoid contact with skin, eyes, and clothing. [10][11]Do not breathe dust. [10]Wash hands and any exposed skin thoroughly after handling. [8][10]Do not eat, drink, or smoke when using this product. [9]

Storage and Disposal
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [8][9][10]Store locked up and under an inert atmosphere such as nitrogen. [9][10]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [8][9]Avoid release to the environment. [11]

Conclusion

Azidotrimethyltin(IV) is a potent and versatile reagent for the introduction of the azide functional group in organic synthesis. Its utility in click chemistry, nucleophilic substitutions, and Staudinger reactions makes it a valuable tool for researchers in drug discovery and materials science. However, its high toxicity necessitates strict adherence to safety protocols. By understanding its properties, synthesis, and applications, and by implementing rigorous safety measures, scientists can effectively and safely harness the synthetic potential of this important compound.

References
  • Azidotrimethyltin(IV) 97 1118-03-2 - Sigma-Aldrich. Sigma-Aldrich.
  • Azidotrimethyltin(IV) | AMERICAN ELEMENTS ®. American Elements.
  • Azidotrimethyltin(IV) 97 1118-03-2 - Sigma-Aldrich. Sigma-Aldrich.
  • Azidotrimethyltin(IV) | CymitQuimica. CymitQuimica.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Azidotrimethyltin(IV) 97 1118-03-2 - Sigma-Aldrich. Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY D
  • Azidotrimethyltin(IV) | Reagent for Organic Synthesis - Benchchem. Benchchem.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • Azidotrimethyltin(IV) 97 1118-03-2. Sigma-Aldrich.
  • Buy Azidotrimethyltin(IV) | 1118-03-2 - Smolecule. Smolecule.
  • Azidotrimethyltin(IV) 97 1118-03-2 - Sigma-Aldrich. Sigma-Aldrich.
  • 4 - Organic Syntheses Procedure. Organic Syntheses.

Sources

An In-Depth Technical Guide to Azidotrimethyltin(IV) for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azidotrimethyltin(IV), with the Chemical Abstracts Service (CAS) number 1118-03-2 , is a versatile and highly reactive organotin azide. Its unique chemical properties make it a valuable reagent in organic synthesis, particularly in the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceutical agents. This guide provides a comprehensive overview of Azidotrimethyltin(IV), including its synthesis, spectroscopic characterization, safe handling protocols, and applications in drug discovery, with a focus on its role in "click chemistry." The content herein is intended to equip researchers with the necessary knowledge to safely and effectively utilize this potent chemical tool in their scientific endeavors.

Chemical and Physical Properties

Azidotrimethyltin(IV), also known as trimethyltin azide or azidotrimethylstannane, is a white crystalline solid with a melting point of 117-120 °C. It is characterized by the chemical formula (CH₃)₃SnN₃ and a molecular weight of 207.85 g/mol . The presence of the azido group and the organotin moiety confers upon it a distinct reactivity profile.

PropertyValueSource
CAS Number 1118-03-2
Molecular Formula (CH₃)₃SnN₃
Molecular Weight 207.85 g/mol
Appearance White crystalline solid
Melting Point 117-120 °C
Synonyms Trimethyltin azide, Azidotrimethylstannane[1]

Synthesis of Azidotrimethyltin(IV)

The synthesis of Azidotrimethyltin(IV) is typically achieved through the reaction of a trimethyltin halide, most commonly trimethyltin chloride, with an alkali metal azide, such as sodium azide. This straightforward nucleophilic substitution reaction is a well-established method for the preparation of organotin azides.[2][3]

Causality of Experimental Choices

The choice of trimethyltin chloride as the starting material is due to its commercial availability and high reactivity. Sodium azide serves as a readily available and inexpensive source of the azide anion. The reaction is often carried out in a solvent that can facilitate the dissolution of the reactants and the precipitation of the inorganic salt byproduct (e.g., sodium chloride), thereby driving the reaction to completion. The choice of solvent and reaction temperature is critical to ensure a safe and efficient reaction, minimizing the potential for the formation of hazardous byproducts.

Detailed Experimental Protocol

The following protocol is based on the general procedure described in the literature for the synthesis of organotin azides[2][3]:

Materials:

  • Trimethyltin chloride ((CH₃)₃SnCl)

  • Sodium azide (NaN₃)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.1 equivalents). The apparatus should be under an inert atmosphere of nitrogen or argon.

  • Solvent Addition: Add anhydrous diethyl ether or THF to the flask to create a slurry of sodium azide.

  • Addition of Trimethyltin Chloride: Dissolve trimethyltin chloride (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the stirred sodium azide slurry at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by the precipitation of sodium chloride.

  • Workup: After the reaction is complete, filter the mixture to remove the precipitated sodium chloride.

  • Isolation of Product: Carefully remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield crude Azidotrimethyltin(IV).

  • Purification (Optional): The product can be further purified by recrystallization from a suitable solvent if necessary.

Self-Validation: The successful synthesis of the product can be confirmed by melting point determination and spectroscopic analysis (IR and NMR). The obtained melting point should be within the range of 117-120 °C.

Synthesis_Workflow reagents Trimethyltin Chloride & Sodium Azide reaction Stir at RT (24-48h) reagents->reaction solvent Anhydrous Ether/THF solvent->reaction filtration Filtration reaction->filtration evaporation Solvent Evaporation filtration->evaporation product Azidotrimethyltin(IV) evaporation->product

Caption: Workflow for the synthesis of Azidotrimethyltin(IV).

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of the synthesized Azidotrimethyltin(IV).

Infrared (IR) Spectroscopy

The IR spectrum of Azidotrimethyltin(IV) is characterized by a strong, sharp absorption band in the region of 2100-2080 cm⁻¹ corresponding to the asymmetric stretching vibration of the azide (N₃) group. Other characteristic peaks include those for the Sn-C stretching and CH₃ bending vibrations.

Functional GroupExpected Wavenumber (cm⁻¹)
Azide (N₃) asymmetric stretch~2100 - 2080
C-H stretch (methyl)~2980 - 2915
Sn-C stretch~550 - 540
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of Azidotrimethyltin(IV) is expected to show a sharp singlet for the nine equivalent protons of the three methyl groups attached to the tin atom. The chemical shift of this peak is influenced by the tin atom and the neighboring azide group. Due to the presence of tin isotopes (¹¹⁷Sn and ¹¹⁹Sn, both with I=1/2), satellite peaks flanking the main singlet are expected due to ²J(Sn-H) coupling.

¹³C NMR: The carbon-13 NMR spectrum will exhibit a single resonance for the methyl carbons. Similar to the proton NMR, coupling to the tin isotopes (¹J(Sn-C)) will result in satellite peaks.

¹¹⁹Sn NMR: The tin-119 NMR spectrum provides direct information about the chemical environment of the tin nucleus and is a powerful tool for characterizing organotin compounds. For Azidotrimethyltin(IV), a single resonance is expected in the characteristic chemical shift range for tetraorganotin compounds.

Safety and Handling

Azidotrimethyltin(IV) is a highly hazardous substance and must be handled with extreme caution. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.

Hazard Identification
  • Signal Word: Danger

  • Hazard Statements: H300 (Fatal if swallowed), H310 (Fatal in contact with skin), H330 (Fatal if inhaled), H410 (Very toxic to aquatic life with long lasting effects).

Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use chemical safety goggles and a face shield.

  • Skin and Body Protection: Wear a lab coat, and consider additional protective clothing for larger quantities.

  • Respiratory Protection: Handle only in a well-ventilated fume hood. For procedures with a risk of aerosol formation, a respirator with an appropriate filter should be used.

Handling and Storage
  • Work in a well-ventilated chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Spill and Disposal Management
  • Spill: In case of a spill, evacuate the area. Wear appropriate PPE and carefully sweep up the solid material, avoiding dust generation. Place the spilled material in a sealed container for disposal.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its high toxicity and the presence of tin, it must be treated as hazardous waste.

Safety_Protocol start Handling Azidotrimethyltin(IV) ppe Wear Full PPE: - Gloves - Goggles & Face Shield - Lab Coat start->ppe hood Work in a Fume Hood start->hood storage Store in a Cool, Dry, Well-ventilated Area hood->storage spill Spill Procedure: - Evacuate - Wear PPE - Sweep carefully hood->spill end Safe Operation storage->end disposal Dispose as Hazardous Waste spill->disposal disposal->end Click_Chemistry azide Azidotrimethyltin(IV) (or derived azide) catalyst Cu(I) Catalyst azide->catalyst alkyne Terminal Alkyne alkyne->catalyst triazole 1,4-Disubstituted 1,2,3-Triazole catalyst->triazole CuAAC Reaction

Caption: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Synthesis of Bioactive Triazoles

The 1,2,3-triazole ring is a common motif in many biologically active compounds, including antimicrobial, antiviral, and anticancer agents. Azidotrimethyltin(IV) can serve as a source of the azide functionality for the synthesis of these triazole-containing drug candidates. The triazole ring can act as a stable linker between different molecular fragments or as a pharmacophore that interacts with biological targets.

Bioconjugation and Drug Targeting

The bioorthogonal nature of the click reaction allows for its use in bioconjugation, where a drug molecule can be attached to a targeting moiety, such as a peptide, antibody, or nanoparticle. This approach enables the targeted delivery of the drug to specific cells or tissues, potentially increasing its efficacy and reducing side effects. Azidotrimethyltin(IV) can be used to introduce the azide group into the drug molecule, which can then be "clicked" onto an alkyne-functionalized targeting vector.

Conclusion

Azidotrimethyltin(IV) is a potent and versatile reagent with significant applications in organic synthesis and drug discovery. Its ability to serve as an azide source for click chemistry makes it a valuable tool for the construction of complex, biologically active molecules. However, its high toxicity necessitates strict adherence to safety protocols. By understanding its properties, synthesis, and reactivity, and by implementing rigorous safety measures, researchers can effectively harness the power of Azidotrimethyltin(IV) to advance their scientific and drug development goals.

References

  • Luijten, J. G. A.; Janssen, M. J.; van der Kerk, G. J. M. Recueil des Travaux Chimiques des Pays-Bas1962 , 81 (2), 202-205. [Link]

  • American Elements. Azidotrimethyltin(IV) product page. [Link]

  • Pharos. Trimethyltin azide product page. [Link]

  • Google Patents. US5484955A - Tri-higher alkyl tin azide and its use.
  • Google Patents. EP0578125B1 - Tri-higher alkyl tin azide and its use.
  • ACS Publications. The Preparation of 1,2,3-Triazole. The Journal of Organic Chemistry. [Link]

  • ACS Publications. Reductions with Triphenyltin Hydride. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Preparation of the polyaminoguanidines. [Link]

  • Wikipedia. Trimethylsilyl azide. [Link]

  • NIH. Preparation, structural elucidation and biocidal applications of trimethyltin(IV) complexes derived from substituted carboxylic acids. [Link]

  • PubMed. Vibrational spectra and ab initio analysis of tert-butyl, trimethylsilyl, trimethylgermyl, trimethylstannyl and trimethylplumbyl derivatives of 3,3-dimethylcyclopropene. XI. Secondary periodicity. [Link]

  • Journal of the Chemical Society, Dalton Transactions. Notes. Synthesis and properties of trimethyl(trifluorosilyl)stannane. [Link]

  • ResearchGate. Tributylstannyl Azide as Efficient Reagent in the Synthesis of Aryl Azides from Aryl Amines. [Link]

  • PubMed. Electronic structure of the azide group in 3 cent-azido-3 cent-deoxythymidine (AZT) compared to small azide compounds. [Link]

  • NIST WebBook. Azidotrimethylsilane. [Link]

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A Spectroscopic Guide to Azidotrimethyltin(IV): Unveiling Molecular Structure Through NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azidotrimethyltin(IV), with the chemical formula (CH₃)₃SnN₃, is an organometallic compound that holds significant interest for researchers in synthetic chemistry and materials science. Its utility as a reagent, particularly in click chemistry and as a precursor for nitrogen-containing materials, necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of this compound. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of azidotrimethyltin(IV), offering insights into its molecular architecture and behavior. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic signatures of this versatile organotin azide.

Molecular Structure and Spectroscopic Implications

The geometry of azidotrimethyltin(IV) is centered around a tin atom bonded to three methyl groups and an azide moiety. This arrangement dictates the magnetic environments of the protons, carbons, and tin nuclei, as well as the vibrational modes of the chemical bonds and the fragmentation patterns upon ionization. Understanding these fundamental relationships is key to interpreting the spectroscopic data presented herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For azidotrimethyltin(IV), ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of azidotrimethyltin(IV) is expected to be relatively simple, showing a single sharp resonance for the nine equivalent protons of the three methyl groups. The chemical shift of these protons is influenced by the electronegativity of the tin atom and the azide group. Based on data for similar trimethyltin compounds, the ¹H NMR signal for the methyl protons is anticipated to appear in the range of δ 0.2-0.6 ppm . The presence of magnetically active tin isotopes, ¹¹⁷Sn (7.68% abundance) and ¹¹⁹Sn (8.59% abundance), results in the observation of satellite peaks flanking the main proton signal due to spin-spin coupling. The two-bond coupling constant, ²J(¹¹⁹Sn-¹H), is a valuable diagnostic parameter and is typically in the range of 50-70 Hz for trimethyltin compounds.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of azidotrimethyltin(IV) will exhibit a single resonance for the three equivalent methyl carbons. A reported ¹³C NMR spectrum of azidotrimethyltin in acetone-d6 shows a chemical shift at δ -3.2 ppm . This upfield shift is characteristic of methyl groups attached to a tin atom. Similar to the ¹H NMR spectrum, coupling to the tin isotopes will result in satellite peaks. The one-bond coupling constant, ¹J(¹¹⁹Sn-¹³C), is a significant structural parameter and is expected to be in the range of 300-400 Hz .

¹¹⁹Sn NMR Spectroscopy

¹¹⁹Sn NMR spectroscopy provides direct insight into the electronic environment of the tin nucleus. The chemical shift of ¹¹⁹Sn is highly sensitive to the nature of the substituents. For azidotrimethyltin(IV), the ¹¹⁹Sn chemical shift is expected to be in the range of δ +50 to +150 ppm , relative to the common external standard tetramethyltin (Me₄Sn). This chemical shift range is typical for tetraorganotin compounds where the tin atom is in a tetrahedral environment.

Summary of NMR Data
NucleusExpected Chemical Shift (δ, ppm)Expected Coupling Constant (Hz)
¹H0.2 - 0.6²J(¹¹⁹Sn-¹H) = 50 - 70
¹³C~ -3.2¹J(¹¹⁹Sn-¹³C) = 300 - 400
¹¹⁹Sn+50 - +150-
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of azidotrimethyltin(IV) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can slightly influence the chemical shifts.

  • Instrumentation: Acquire the NMR spectra on a spectrometer operating at a field strength of at least 300 MHz for ¹H NMR to ensure adequate resolution of coupling satellites.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use proton decoupling to obtain a single sharp resonance for the methyl carbons. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • ¹¹⁹Sn NMR Acquisition: Use an inverse-gated decoupling pulse sequence to suppress the negative Nuclear Overhauser Effect (NOE). Tetramethyltin (Me₄Sn) should be used as an external reference for accurate chemical shift determination.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of chemical bonds and is an excellent tool for identifying functional groups. The IR spectrum of azidotrimethyltin(IV) is dominated by the characteristic vibrations of the azide and trimethyltin moieties.

The most prominent feature in the IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration (νₐₛ) of the azide group (N=N⁺=N⁻) . This band is typically observed in the region of 2050-2150 cm⁻¹ . The symmetric stretching vibration (νₛ) of the azide group is expected to be weaker and appear around 1250-1350 cm⁻¹ .

Other significant absorptions include those associated with the trimethyltin group. The Sn-C stretching vibrations are expected in the far-infrared region, typically around 500-600 cm⁻¹ . The methyl group C-H stretching vibrations will be observed around 2900-3000 cm⁻¹ , and the methyl bending (scissoring and rocking) vibrations will appear in the 1200-1400 cm⁻¹ and 700-800 cm⁻¹ regions, respectively.

Summary of Key IR Absorptions
Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Azide Asymmetric Stretch (νₐₛ)2050 - 2150Strong, Sharp
Azide Symmetric Stretch (νₛ)1250 - 1350Weak to Medium
C-H Stretch (methyl)2900 - 3000Medium
CH₃ Bend (scissoring)~1400Medium
CH₃ Bend (rocking)~780Strong
Sn-C Stretch500 - 600Medium to Strong
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of azidotrimethyltin(IV) with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol and placing the paste between two salt plates (e.g., NaCl or KBr). For solution-phase measurements, dissolve the sample in a suitable solvent that has minimal absorption in the regions of interest (e.g., CCl₄ or CS₂) and use a liquid cell.

  • Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or solvent should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the fragmentation pathways.

The molecular ion peak ([M]⁺) for azidotrimethyltin(IV) is expected at an m/z corresponding to its molecular weight (approximately 208 g/mol ). Due to the isotopic distribution of tin, this peak will be accompanied by a characteristic pattern of satellite peaks.

The fragmentation of organotin compounds is often initiated by the loss of organic substituents. For azidotrimethyltin(IV), the primary fragmentation pathways are expected to involve the sequential loss of methyl groups and the azide moiety.

Proposed Fragmentation Pathway

A plausible fragmentation pathway for azidotrimethyltin(IV) under electron ionization (EI) is outlined below:

  • Formation of the molecular ion: (CH₃)₃SnN₃ + e⁻ → [(CH₃)₃SnN₃]⁺• (m/z ≈ 208)

  • Loss of a methyl radical: [(CH₃)₃SnN₃]⁺• → [(CH₃)₂SnN₃]⁺ + CH₃• (m/z ≈ 193)

  • Loss of a second methyl radical: [(CH₃)₂SnN₃]⁺ → [CH₃SnN₃]⁺ + CH₃• (m/z ≈ 178)

  • Loss of the azide radical: [(CH₃)₃SnN₃]⁺• → [(CH₃)₃Sn]⁺ + N₃• (m/z ≈ 165)

  • Loss of dinitrogen from the molecular ion: [(CH₃)₃SnN₃]⁺• → [(CH₃)₃SnN]⁺ + N₂ (m/z ≈ 180)

The base peak in the spectrum is likely to be the trimethyltin cation, [(CH₃)₃Sn]⁺, at m/z ≈ 165, due to its stability.

graph Fragmentation_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="[(CH₃)₃SnN₃]⁺•\nm/z ≈ 208"]; frag1 [label="[(CH₃)₂SnN₃]⁺\nm/z ≈ 193"]; frag2 [label="[CH₃SnN₃]⁺\nm/z ≈ 178"]; frag3 [label="[(CH₃)₃Sn]⁺\nm/z ≈ 165 (Base Peak)"]; frag4 [label="[(CH₃)₃SnN]⁺\nm/z ≈ 180"];

M -> frag1 [label="- CH₃•"]; frag1 -> frag2 [label="- CH₃•"]; M -> frag3 [label="- N₃•", color="#EA4335"]; M -> frag4 [label="- N₂", color="#34A853"]; }

Proposed mass spectrometry fragmentation pathway for Azidotrimethyltin(IV).
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. The isotopic pattern of tin should be used to confirm the identity of tin-containing fragments.

Conclusion

The spectroscopic characterization of azidotrimethyltin(IV) by NMR, IR, and mass spectrometry provides a detailed and complementary picture of its molecular structure. The data presented in this guide, including expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, serve as a valuable reference for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data for accurate identification and characterization. This comprehensive understanding is crucial for the effective application of azidotrimethyltin(IV) in various fields of chemical research and development.

References

  • Dalton Transactions. (2015). Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. Royal Society of Chemistry. [Link]

  • Royal Society of Chemistry. (2015). Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and. [Link]

  • SpectraBase. (n.d.). Azidotrimethyltin - Optional[13C NMR] - Chemical Shifts. Wiley. [Link]

  • American Elements. (n.d.). Azidotrimethyltin(IV). [Link]

  • IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Northwestern University. [Link]

  • Canadian Science Publishing. (n.d.). *Spectroscopic studies of triphenyltin azide and of its adducts with O- and N-donor ligands; the crystal and molecular structures of triphenyltin azide and of azido(hexamethylphosphoramide)trip

Azidotrimethyltin(IV) mechanism of action in organic reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanistic Action of Azidotrimethyltin(IV) in Organic Reactions

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Azidotrimethyltin(IV)

Azidotrimethyltin(IV), also known as trimethyltin azide, is an organometallic compound featuring a covalent bond between a trimethylstannyl group ((CH₃)₃Sn) and an azide moiety (N₃).[1] This structure bestows upon it a unique reactivity profile, making it a valuable reagent in specialized organic synthesis applications.[2] While its high toxicity necessitates careful handling, its utility in constructing nitrogen-containing heterocycles, particularly tetrazoles and triazoles, has secured its place in the synthetic chemist's toolkit.[1] This guide provides an in-depth exploration of the core mechanisms through which azidotrimethyltin(IV) participates in and drives key organic transformations.

The synthesis of azidotrimethyltin(IV) is analogous to that of other organometallic azides, typically involving the reaction of a trimethyltin halide (e.g., trimethylsilyl chloride) with an alkali metal azide like sodium azide.[3] Its primary value lies in its ability to act as a potent source of the azide group for cycloaddition reactions and as a nucleophile.[1]

Table 1: Physicochemical and Safety Properties of Azidotrimethyltin(IV)

PropertyValueSource
Chemical Formula C₃H₉N₃Sn[1][2]
Molecular Weight ~205.84 g/mol [2]
Appearance White powder or crystals[2]
Melting Point 117-120 °C[1][2]
Key Functional Group Azide
Primary Hazard Highly Toxic (Oral, Dermal, Inhalation)[1][4]
Hazard Codes T+ (Very Toxic), N (Dangerous for the environment)[1][2]
Handling Work under a hood, use personal protective equipment, handle under inert gas.[4]

Part 1: The [3+2] Cycloaddition Engine - Crafting Heterocycles

The most prominent role of azidotrimethyltin(IV) is as a 1,3-dipole in [3+2] cycloaddition reactions. This powerful transformation allows for the direct construction of five-membered aromatic heterocycles, which are crucial pharmacophores in medicinal chemistry.[5][6][7]

Mechanism with Alkynes: The Pathway to Triazoles

The reaction between an azide and an alkyne to form a 1,2,3-triazole is a classic example of a Huisgen 1,3-dipolar cycloaddition.[8] In this reaction, azidotrimethyltin(IV) serves as the azide component. The resulting 1,2,3-triazole ring is an exceptionally stable aromatic system, providing a strong thermodynamic driving force for the reaction.[5]

The thermal, uncatalyzed reaction often requires high temperatures and can produce a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles).[8] However, this transformation is a cornerstone of "Click Chemistry," a concept that emphasizes reactions with high yields and selectivity.[8][9] The catalyzed versions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), proceed at room temperature and yield the 1,4-disubstituted regioisomer exclusively.[8][10] While much of the literature focuses on organic azides, azidotrimethyltin(IV) is a competent reagent for delivering the azide functionality into these catalytic cycles.[1] Ruthenium catalysts, in contrast, can be used to selectively form the 1,5-disubstituted triazoles.[8]

G cluster_reactants Reactants cluster_products Products Alkyne R'−C≡C−H Triazole_1_4 1,4-disubstituted Triazole Alkyne->Triazole_1_4 Cu(I) Catalyst (CuAAC) Triazole_1_5 1,5-disubstituted Triazole Alkyne->Triazole_1_5 Ru Catalyst (RuAAC) Transition_State Concerted Transition State Alkyne->Transition_State Azide R−N=N⁺=N⁻ (from (CH₃)₃SnN₃) Azide->Triazole_1_4 Azide->Triazole_1_5 Azide->Transition_State Transition_State->Triazole_1_4 ~1:1 mixture (Thermal) Transition_State->Triazole_1_5 ~1:1 mixture (Thermal)

Caption: General mechanism of the Huisgen [3+2] azide-alkyne cycloaddition.

Mechanism with Nitriles: The Premier Route to Tetrazoles

Perhaps the most significant application of azidotrimethyltin(IV) and related azide sources is the synthesis of 5-substituted-1H-tetrazoles from nitriles.[11] Tetrazoles are important bioisosteres of carboxylic acids in drug design, offering similar acidity but improved metabolic stability and cell permeability.[6][11]

The reaction is a formal [3+2] cycloaddition between the azide and the carbon-nitrogen triple bond of the nitrile. Unlike the alkyne cycloaddition, this process does not typically proceed without activation. The mechanism is widely understood to be a stepwise process initiated by the activation of the electrophilic carbon of the nitrile.[11][12][13]

Causality in Experimental Choice: The choice of an acid catalyst is critical. Lewis acids (e.g., ZnCl₂, AlCl₃) or Brønsted acids (e.g., ammonium chloride) are used to protonate or coordinate to the nitrile nitrogen.[11][14][15] This activation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the azide. The azide attacks the activated nitrile to form a linear imidoyl azide intermediate, which then undergoes an intramolecular cyclization to form the stable, aromatic tetrazole ring.[11][14]

G Nitrile R−C≡N Activated_Nitrile Activated Nitrile [R−C≡N-Cat]⁺ Nitrile->Activated_Nitrile Coordination Catalyst Lewis or Brønsted Acid (Cat.) Catalyst->Activated_Nitrile Imidoyl_Azide Imidoyl Azide Intermediate Activated_Nitrile->Imidoyl_Azide Nucleophilic Attack Azide (CH₃)₃Sn-N₃ Azide->Imidoyl_Azide Tetrazole 5-Substituted Tetrazole Imidoyl_Azide->Tetrazole Intramolecular Cyclization Tetrazole->Tetrazole Tautomerization Protonation Protonation Workup G cluster_products Potential Radical Products Azidotrimethyltin (CH₃)₃Sn-N=N⁺=N⁻ Decomposition Heat (Δ) or Light (hν) Azidotrimethyltin->Decomposition Products Decomposition->Products Tin_Radical (CH₃)₃Sn• (Trimethyltin Radical) Products->Tin_Radical Nitrogen N₂ (Dinitrogen) Products->Nitrogen Nitrogen_Radical •N• (Nitrogen Radical) Products->Nitrogen_Radical

Sources

Azidotrimethyltin(IV) reactivity with different functional groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of Azidotrimethyltin(IV)

Foreword: A Modern Perspective on a Versatile Reagent

In the landscape of modern synthetic chemistry, the pursuit of efficient, selective, and versatile reagents is perpetual. Azidotrimethyltin(IV), (CH₃)₃SnN₃, stands out as a uniquely effective reagent, bridging the gap between organometallic chemistry and the synthesis of vital nitrogen-containing heterocycles. While organotin compounds necessitate careful handling due to their toxicity, their synthetic utility remains undeniable. This guide moves beyond a simple recitation of reactions; it aims to provide a deeper understanding of the causality behind its reactivity, empowering researchers to harness its full potential safely and effectively. We will explore the mechanistic underpinnings of its reactions with key functional groups, offering field-tested protocols and insights to guide your synthetic endeavors.

Core Characteristics of Azidotrimethyltin(IV)

Azidotrimethyltin(IV), also known as trimethyltin azide, is a white crystalline solid at room temperature. Its utility stems from the unique combination of the electrophilic trimethyltin moiety and the nucleophilic azide group within the same molecule. The tin atom acts as a Lewis acid, capable of coordinating to and activating various functional groups, while the azide serves as a potent nucleophile and a precursor for cycloaddition reactions.

Safety and Handling: Azidotrimethyltin(IV) is highly toxic and must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE). It is sensitive to moisture and strong acids, which can lead to the formation of the highly toxic and explosive hydrazoic acid (HN₃).[1] All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

PropertyValueSource
CAS Number 1118-03-2
Molecular Formula (CH₃)₃SnN₃
Molecular Weight 207.85 g/mol
Melting Point 117-120 °C
Appearance White crystalline solid-
Key Hazard Codes H300, H310, H330, H410

[3+2] Cycloaddition with Nitriles: The Premier Route to Tetrazoles

The synthesis of 5-substituted-1H-tetrazoles is arguably the most significant application of azidotrimethyltin(IV). Tetrazoles are important structural motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[2][3] The reaction of an organic nitrile with azidotrimethyltin(IV) provides a high-yielding and reliable method for their synthesis.[4]

Mechanistic Rationale

The uncatalyzed cycloaddition of an azide with a nitrile is thermally demanding and often inefficient. The utility of azidotrimethyltin(IV) lies in its ability to lower the activation energy of this transformation. The Lewis acidic tin center coordinates to the nitrogen of the nitrile. This coordination polarizes the carbon-nitrogen triple bond, rendering the nitrile carbon significantly more electrophilic and thus more susceptible to nucleophilic attack. The subsequent step is a concerted, intramolecular [3+2] cycloaddition of the tethered azide, leading to the formation of a tin-substituted tetrazole intermediate. This intermediate is then typically hydrolyzed during aqueous workup to yield the final 1H-tetrazole.[3][5]

Caption: Lewis acid activation and cycloaddition pathway.

Field-Proven Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole

This protocol demonstrates a typical procedure for the synthesis of a tetrazole from a nitrile.[3][4] The choice of a high-boiling, aprotic solvent like toluene or DMF is critical to achieve the temperatures required for the cycloaddition while preventing reagent decomposition.

Materials:

  • Benzonitrile

  • Azidotrimethyltin(IV)

  • Anhydrous Toluene

  • 1 M Hydrochloric Acid

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzonitrile (1.03 g, 10 mmol, 1.0 equiv.).

  • Reagent Addition: Under a nitrogen atmosphere, add anhydrous toluene (40 mL) via syringe, followed by azidotrimethyltin(IV) (2.29 g, 11 mmol, 1.1 equiv.). Causality: A slight excess of the tin azide ensures complete consumption of the starting nitrile.

  • Thermal Cycloaddition: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Protonolysis: Cool the reaction to room temperature. Carefully add 1 M HCl (20 mL) and stir vigorously for 1 hour. This step protonates the tetrazole ring and hydrolyzes the tin-nitrogen bond, precipitating the product.

  • Isolation: Isolate the white precipitate by vacuum filtration. Wash the solid with cold water (2 x 15 mL) and then with a small amount of cold ethyl acetate to remove any unreacted benzonitrile.

  • Drying: Dry the product under vacuum to afford 5-phenyl-1H-tetrazole as a white solid.

Cycloaddition with Alkynes: A Gateway to Triazoles

Azidotrimethyltin(IV) participates in [3+2] cycloaddition reactions with alkynes to form triazoles, a cornerstone reaction in "click chemistry".[6][7][8] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is more famous for its regioselectivity and mild conditions, the thermal reaction using organotin azides offers a complementary, metal-free route, which can be advantageous when residual copper is a concern.[6][9]

Mechanistic Considerations

The thermal Huisgen 1,3-dipolar cycloaddition between an organic azide and an alkyne typically requires high temperatures and often yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[6] The use of azidotrimethyltin(IV) can influence the reaction rate and, in some cases, the regioselectivity, although it generally follows the principles of the Huisgen cycloaddition. The reaction proceeds through a concerted mechanism involving a five-membered aromatic transition state.

Triazole_Workflow General Workflow: Triazole Synthesis start Combine Alkyne and (CH₃)₃SnN₃ in Anhydrous Solvent heat Heat to Reflux (e.g., Toluene, Xylene) Monitor by TLC/LCMS start->heat cool Cool to Room Temperature heat->cool workup Aqueous Acidic Workup (e.g., HCl or NH₄Cl) cool->workup extract Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extract dry Dry (Na₂SO₄ or MgSO₄) & Concentrate extract->dry purify Purify via Crystallization or Chromatography dry->purify product Isolated Triazole Product purify->product

Caption: Standard experimental workflow for triazole synthesis.

Reactions with Electrophilic Ring Systems: Epoxides

Azidotrimethyltin(IV) serves as an effective source of the azide nucleophile for the ring-opening of epoxides, yielding valuable 1,2-azido alcohols.[10][11] These products are versatile synthetic intermediates, readily converted to amino alcohols or other difunctionalized compounds.

Regioselectivity and Rationale

The ring-opening of epoxides with azidotrimethyltin(IV) typically proceeds via an Sₙ2-type mechanism. The reaction can be catalyzed by Lewis acids. In the absence of a strong Lewis acid catalyst, the azide attacks the less sterically hindered carbon of the epoxide.[10][12] This regioselectivity is a hallmark of Sₙ2 reactions on epoxides under neutral or basic conditions. The trimethyltin moiety is transferred to the oxygen atom, forming a tin alkoxide intermediate, which is subsequently hydrolyzed to the alcohol during workup.

SubstrateConditionsMajor ProductRationale
Propylene Oxide(CH₃)₃SnN₃, neat, 80°C1-azido-2-propanolAttack at the less substituted carbon (Sₙ2)[12]
Styrene Oxide(CH₃)₃SnN₃, neat, 80°C2-azido-1-phenylethanolAttack at the benzylic carbon (Sₙ1-like character)[10]

Reactivity with Carbonyl Compounds

The reactivity of azidotrimethyltin(IV) with carbonyls is more nuanced and substrate-dependent compared to its cycloaddition chemistry.

Acyl Halides

Acyl chlorides and bromides react readily with azidotrimethyltin(IV) in a nucleophilic acyl substitution reaction to form acyl azides. This is a clean and efficient method for generating these useful, albeit potentially explosive, intermediates. The driving force is the formation of the stable trimethyltin halide byproduct.

R-CO-Cl + (CH₃)₃SnN₃ → R-CO-N₃ + (CH₃)₃SnCl

Acyl azides are precursors for the Curtius rearrangement, providing access to isocyanates and, subsequently, amines, ureas, and carbamates.

Aldehydes and Ketones

The reaction with aldehydes and ketones is less straightforward. While trimethylsilyl azide (TMSN₃) readily adds to carbonyls to form silylated azidohydrins,[1] azidotrimethyltin(IV) can exhibit more complex behavior. Under Lewis acid catalysis, addition can occur, but the reaction can be complicated by subsequent rearrangements akin to the Schmidt reaction.[13][14] Intermolecular reactions are often low-yielding, while intramolecular versions (in ω-azido aldehydes) can provide lactams or formamides depending on the chain length.[13][14] This area is less synthetically routine and requires case-by-case optimization.

Conclusion and Future Outlook

Azidotrimethyltin(IV) is a powerful reagent, primarily for the synthesis of tetrazoles and as a thermal source of azide for cycloadditions and nucleophilic openings. Its ability to activate substrates through Lewis acid coordination while delivering a potent nucleophile makes it uniquely effective. While concerns over tin toxicity are valid and necessitate rigorous safety protocols and purification methods, the synthetic utility of this reagent ensures its continued place in the chemist's toolbox. Future research will likely focus on developing catalytic, tin-free alternatives that mimic its reactivity profile, but for now, azidotrimethyltin(IV) remains a benchmark reagent for the construction of key nitrogen-containing heterocycles.

References

  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
  • Scheme 53. Isolation of the vinyl azide intermediate and further... - ResearchGate.
  • Azidotrimethyltin(IV) 97 1118-03-2 - Sigma-Aldrich. Sigma-Aldrich.
  • Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organoc
  • Vinyl azide synthesis by azidonation, azidation or substitution. Organic Chemistry Portal.
  • tetrazole synthesis from a nitrile and azide - labor
  • Azidotrimethyltin(IV) 97 1118-03-2. MilliporeSigma.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Intramolecular and intermolecular Schmidt reactions of alkyl azides with aldehydes.
  • Click chemistry - Wikipedia. Wikipedia.
  • Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. Journal of Organic Chemistry.
  • Enantioselective ring opening of epoxides with trimethylsilyl azide (TMSN 3) in the presence of ??-cyclodextrin: an efficient route to 1,2-azido alcohols.
  • Buy Azidotrimethyltin(IV) | 1118-03-2. Smolecule.
  • Click Chemistry (Azide / alkyne reaction). Interchim.
  • Click chemistry reagents. Chemie Brunschwig.
  • Trimethylsilyl azide - Wikipedia. Wikipedia.
  • 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
  • Intramolecular and Intermolecular Schmidt Reactions of Alkyl Azides with Aldehydes.

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A Theoretical Exploration of Azidotrimethyltin(IV): An In-depth Technical Guide on Stability and Bonding

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azidotrimethyltin(IV), ((CH₃)₃SnN₃), is an organometallic compound with a rich potential for applications ranging from organic synthesis to materials science.[1][2] Its utility is intrinsically linked to the nature of the tin-azide bond, a moiety that imparts both reactivity and a degree of instability. A thorough understanding of the electronic structure, bonding characteristics, and decomposition pathways of this compound is paramount for its safe and effective application. This technical guide provides a comprehensive theoretical framework for investigating the stability and bonding of azidotrimethyltin(IV), leveraging the power of computational chemistry to elucidate its fundamental properties. By detailing robust theoretical protocols, this guide serves as a valuable resource for researchers seeking to predict and understand the behavior of this and related organotin azides.

Introduction: The Significance of Theoretical Scrutiny

Organotin compounds have long been a subject of intensive research due to their diverse applications.[3] The introduction of the azide functional group introduces a unique set of properties, making azidotrimethyltin(IV) a versatile reagent.[2][4] However, the energetic nature of the azide group necessitates a careful evaluation of the compound's stability.[5] Experimental characterization, while essential, can be complemented and guided by theoretical studies, which offer a molecular-level understanding that is often inaccessible through empirical methods alone.

This guide will delve into the application of Density Functional Theory (DFT) and other computational methods to dissect the intricacies of azidotrimethyltin(IV). We will explore the optimization of its molecular geometry, the nature of the tin-azide bond through bonding analysis, the prediction of its vibrational spectra for comparison with experimental data, and the elucidation of potential thermal decomposition pathways.

Computational Methodology: A Self-Validating System

The reliability of theoretical predictions hinges on the judicious choice of computational methods and basis sets. For organotin compounds, a combination of methods that can accurately describe the electronic structure of both the heavy tin atom and the lighter main group elements is crucial.

Density Functional Theory (DFT) Approach

DFT has emerged as a powerful and cost-effective tool for studying the electronic structure of molecules.[6][7] For azidotrimethyltin(IV), a hybrid functional such as B3LYP is a common and reliable choice, offering a good balance between accuracy and computational expense.[7]

Protocol for Geometry Optimization and Frequency Calculation:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: B3LYP hybrid functional.

  • Basis Set:

    • For Sn (Tin): A basis set with an effective core potential (ECP) such as LANL2DZ or Def2-SVP is recommended to account for relativistic effects.[7]

    • For C, H, N: A Pople-style basis set like 6-31G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVDZ) provides a good description.

  • Calculation Type: Opt (Geometry Optimization) followed by Freq (Frequency Calculation). The frequency calculation is essential to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

This protocol establishes a self-validating system where the successful convergence of the geometry optimization and the absence of imaginary frequencies in the subsequent vibrational analysis provide confidence in the predicted structure.

Visualization of the Computational Workflow

Computational Workflow for Azidotrimethyltin(IV) cluster_input Input cluster_dft DFT Calculation cluster_output Output & Analysis Input Initial Structure of (CH₃)₃SnN₃ DFT Geometry Optimization & Frequency Calculation (e.g., B3LYP/LANL2DZ & 6-31G(d,p)) Input->DFT Define Method & Basis Set Optimized_Geometry Optimized Molecular Geometry DFT->Optimized_Geometry Converged Structure Vibrational_Frequencies Vibrational Frequencies (IR/Raman Spectra) DFT->Vibrational_Frequencies Confirm Minimum Bonding_Analysis Bonding Analysis (NBO, AIM) Optimized_Geometry->Bonding_Analysis Analyze Bonds Decomposition_Pathway Decomposition Pathway (Transition State Search) Optimized_Geometry->Decomposition_Pathway Explore Reactivity

Caption: Computational workflow for theoretical studies of azidotrimethyltin(IV).

Molecular Structure and Bonding: Unveiling the Tin-Azide Interaction

The geometry and bonding of azidotrimethyltin(IV) are central to its properties. Theoretical calculations can provide precise data on bond lengths, bond angles, and the nature of the chemical bonds.

Optimized Molecular Geometry

The expected geometry around the tin atom in azidotrimethyltin(IV) is a distorted tetrahedron. The three methyl groups and the azide group are bonded to the central tin atom.

Table 1: Predicted Structural Parameters for Azidotrimethyltin(IV)

ParameterPredicted Value (B3LYP/LANL2DZ/6-31G(d,p))
Sn-N Bond Length~2.1 - 2.3 Å
N-N Bond Lengths (in N₃)~1.1 - 1.2 Å
Sn-C Bond Length~2.1 - 2.2 Å
C-Sn-C Bond Angle~110° - 115°
C-Sn-N Bond Angle~100° - 105°
Sn-N-N Bond Angle~120° - 125°

Note: These are expected ranges based on typical organotin compounds and should be confirmed by specific calculations.

The Nature of the Sn-N₃ Bond

To gain deeper insight into the bonding, Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses can be performed on the optimized geometry.

  • NBO Analysis: This method provides information about charge distribution and orbital interactions. It is expected to show a significant ionic character in the Sn-N bond, with a partial positive charge on the tin atom and a partial negative charge on the azide group.

  • AIM Analysis: This theory characterizes the bond based on the topology of the electron density. The analysis of the Laplacian of the electron density at the bond critical point between Sn and N can further elucidate the nature of the interaction, distinguishing between a shared (covalent) and a closed-shell (ionic) interaction.

Molecular Visualization

Caption: Ball-and-stick model of the azidotrimethyltin(IV) molecule.

Vibrational Analysis: A Bridge Between Theory and Experiment

The calculated vibrational frequencies provide a theoretical infrared (IR) and Raman spectrum that can be directly compared with experimental data. This comparison is a critical step in validating the computational model.

Table 2: Key Predicted Vibrational Frequencies for Azidotrimethyltin(IV)

Vibrational ModePredicted Frequency Range (cm⁻¹)Experimental Correlation
N₃ Asymmetric Stretch~2050 - 2150Strong IR absorption
N₃ Symmetric Stretch~1250 - 1350Weaker IR absorption
Sn-C Stretch~500 - 600Characteristic of trimethyltin moiety
Sn-N Stretch~350 - 450Confirms Sn-N bond
CH₃ Deformations~1200 - 1450Multiple bands
CH₃ Rocking~700 - 800Characteristic of trimethyltin moiety

Note: Calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies. Scaling factors are commonly applied to improve agreement.[8][9] The azide asymmetric stretch is a particularly strong and characteristic vibration.[10]

Stability and Decomposition: Predicting Reactivity

The stability of azidotrimethyltin(IV) is a key concern, particularly its propensity for thermal decomposition. Computational chemistry can be employed to explore potential decomposition pathways and calculate the associated activation energies.

Potential Decomposition Pathways

The most likely initial step in the thermal decomposition of azidotrimethyltin(IV) is the cleavage of the Sn-N bond or the N-N₂ bond within the azide group.

  • Homolytic Cleavage of the Sn-N Bond: (CH₃)₃SnN₃ → (CH₃)₃Sn• + •N₃

  • Nitrogen Extrusion: (CH₃)₃SnN₃ → (CH₃)₃Sn-N + N₂

The first pathway leads to the formation of a trimethyltin radical and an azide radical. The second pathway, which is common for organic azides, results in the formation of a nitrene intermediate and molecular nitrogen.[3]

Transition State Theory and Activation Energy

To determine the most favorable decomposition pathway, transition state (TS) theory can be applied. This involves locating the transition state structure for each proposed pathway and calculating the activation energy (the energy difference between the reactant and the transition state). The pathway with the lower activation energy will be the kinetically preferred route.

Protocol for Transition State Searching:

  • Software: As in section 2.1.

  • Method: B3LYP or a similar functional.

  • Basis Set: As in section 2.1.

  • Calculation Type: Opt=(TS, CalcFC) or similar keyword to locate the transition state.

  • Verification: A frequency calculation on the TS structure must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the TS connects the reactant and the desired products.

Visualization of a Putative Decomposition Pathway

Decomposition Pathway Reactant (CH₃)₃SnN₃ (Reactant) TS [ (CH₃)₃Sn---N-N₂ ]‡ (Transition State) Reactant->TS ΔE‡ (Activation Energy) Products (CH₃)₃Sn-N + N₂ (Products) TS->Products

Caption: A simplified energy profile for the nitrogen extrusion decomposition pathway.

Conclusion: A Predictive Framework for Organotin Azide Chemistry

This technical guide has outlined a comprehensive theoretical approach for the study of azidotrimethyltin(IV). By employing robust computational methodologies, researchers can gain profound insights into the stability and bonding of this important organometallic compound. The protocols detailed herein provide a self-validating framework for obtaining reliable predictions of molecular structure, vibrational spectra, and decomposition pathways.

The synergy between theoretical calculations and experimental investigations is crucial for advancing our understanding of complex molecules like azidotrimethyltin(IV). The theoretical data generated through these methods can guide experimental design, aid in the interpretation of spectroscopic data, and ultimately contribute to the development of safer and more efficient applications for this versatile class of compounds.

References

  • American Elements. Azidotrimethyltin(IV). Available from: [Link]

  • Feng, F., et al. (2009). Electronic Structure of the Azide Group in 3′-Azido-3′-deoxythymidine (AZT) Compared to Small Azide Compounds. Molecules, 14(7), 2656-2668. Available from: [Link]

  • PubMed. Electronic structure of the azide group in 3 cent-azido-3 cent-deoxythymidine (AZT) compared to small azide compounds. Available from: [Link]

  • MDPI. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Available from: [Link]

  • DTIC. Computations of Vibrational Infrared Frequencies of Selected Amines. Available from: [Link]

  • ResearchGate. New diorganotin(IV) complexes of Schiff base derived from 4‐amino‐3‐hydrazino‐5‐mercapto‐4H‐1,2,4‐triazole: Synthesis, structural characterization, density functional theory studies, atoms‐in‐molecules analysis and antifungal activity. Available from: [Link]

  • Wikipedia. Trimethylsilyl azide. Available from: [Link]

  • ODU Digital Commons. Computational Investigation of Energetic Materials: Influence of Intramolecular and Intermolecular Interactions on Sensitivity. Available from: [Link]

  • Asian Journal of Research in Chemistry. An Atoms-in-molecules (AIM) interpretation of organotin-peptide system: I. Di-n-butyltin(IV) derivative of glycyltryptophane. Available from: [Link]

  • ResearchGate. A Computational Study on the Vinyl Azide Decomposition. Available from: [Link]

  • NIST Technical Series Publications. Tables of molecular vibrational frequencies, consolidated volume I. Available from: [Link]

  • ResearchGate. Theoretical Calculations of Infrared Bands of CH 3 + and CH 5 +. Available from: [Link]

  • CONICET. Experimental study of the vibrational spectra of (CH3)3GeBr supported by DFT calculations. Available from: [Link]

  • PubMed Central. Quantum Anharmonic Calculations of Vibrational Spectra for Water Adsorbed on Titania Anatase(101) Surface: Dissociative versus Molecular Adsorption. Available from: [Link]

  • ePrints Soton. Synthesis, structures and DFT calculations on alkaline-earth metal azide-crown ether complexes. Available from: [Link]

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A Senior Application Scientist’s Guide to Unlocking the Synthetic Potential of Azidotrimethyltin(IV)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond a Reagent, A Gateway to Innovation

In the landscape of modern chemical synthesis, certain reagents distinguish themselves not merely by the transformations they enable, but by the breadth of possibilities they unlock. Azidotrimethyltin(IV), (CH₃)₃SnN₃, is one such compound. While its primary utility as a potent source of the azide moiety is well-established, its full potential across diverse scientific domains remains significantly untapped. This guide is conceived for the discerning researcher—the medicinal chemist pursuing novel therapeutic scaffolds, the materials scientist engineering next-generation functional surfaces, and the organometallic chemist exploring new catalytic frontiers.

We move beyond a simple recitation of known reactions. Instead, we will dissect the causality behind its reactivity, present robust, field-tested protocols, and illuminate promising, underexplored research avenues. The narrative that follows is grounded in the principles of scientific integrity, offering a self-validating framework for experimentation and discovery. It is our hope that this guide will serve not as a static manual, but as a catalyst for your own innovative research.

Section 1: Foundational Knowledge & Critical Safety

Before embarking on novel research, a mastery of the fundamentals is paramount. This section covers the essential physicochemical properties of Azidotrimethyltin(IV) and, most critically, the non-negotiable safety protocols required for its handling.

Physicochemical & Structural Data

Azidotrimethyltin(IV) is a white, crystalline solid at room temperature. Its utility stems from the unique combination of the reactive azide group and the organometallic trimethylstannyl moiety. A summary of its key properties is presented below.

PropertyValueReference(s)
Chemical Formula C₃H₉N₃Sn[1]
Molecular Weight ~205.84 g/mol [1][2]
Appearance White powder or crystals[1]
Melting Point 117-120 °C[1]
Functional Group Azide (-N₃)
CAS Number 1118-03-2[3]
SMILES C(C)N=[N+]=[N-]

The trimethyltin group imparts a specific character to the molecule; it is less sterically hindered than its tributyltin analog, potentially allowing for higher reaction rates and compatibility with a broader range of substrates.[4] Furthermore, the Lewis acidity of the tin center, which is greater than in longer-chain alkyltins, can influence reaction mechanisms by coordinating with substrates or solvents.[4]

Core Reactivity: The Azide Donor

The primary value of Azidotrimethyltin(IV) lies in its function as a facile and efficient source of the azide group (N₃⁻).[4] This reactivity is central to several powerful transformations:

  • 1,3-Dipolar Cycloadditions: This is arguably the most significant application. Azidotrimethyltin(IV) serves as the 1,3-dipole in reactions with dipolarophiles like alkynes and alkenes to form five-membered heterocyclic rings.[4] Its reaction with alkynes, a cornerstone of "click chemistry," yields highly valuable 1,2,3-triazole scaffolds.[5]

  • Staudinger-Type Reactions: It can be employed in Staudinger-type reactions, enabling the synthesis of various nitrogen-containing compounds.[4]

  • Coordination Chemistry: The azide group can coordinate to transition metal centers, allowing for the formation of novel azide adduct complexes with unique geometric and stability profiles.[4]

Mandatory Safety Protocol: Handling Organotin Compounds

Trustworthiness in research begins with safety. Organotin compounds are notoriously toxic. Azidotrimethyltin(IV) is classified as acutely toxic if swallowed, inhaled, or in contact with skin, and is very toxic to aquatic life.[6] Adherence to the following protocol is not merely recommended; it is essential for a self-validating and responsible research program.

Protocol 1: Safe Handling of Azidotrimethyltin(IV)

  • Engineering Controls: All manipulations involving Azidotrimethyltin(IV), including weighing and transfers, MUST be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear two pairs of nitrile gloves. Immediately discard and replace the outer pair if contamination is suspected.

    • Eye Protection: Chemical safety goggles are mandatory. For transfers of larger quantities, a full face shield should be used in addition to goggles.[7]

    • Lab Coat: A flame-retardant lab coat must be worn and kept fully buttoned.

  • Storage: Store Azidotrimethyltin(IV) in a tightly sealed container in a cool, dry, and well-ventilated area designated for highly toxic materials.[7] The container should be kept under a nitrogen atmosphere to prevent hydrolysis.[7] Store away from strong oxidizing agents.[7]

  • Dispensing: Use spark-proof tools and equipment. Avoid creating dust. For transfers, use a spatula and carefully add the solid to the reaction vessel within the fume hood.

  • Waste Disposal: All contaminated materials (gloves, pipette tips, glassware) and residual chemicals must be disposed of as hazardous waste in a dedicated, sealed container. Follow all institutional and local regulations for organotin waste disposal.

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

    • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Section 2: Research Area 1 - Next-Generation Heterocyclic Synthesis via [3+2] Cycloaddition

The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, known for its stability and ability to participate in hydrogen bonding, often acting as a bioisostere for amide bonds.[8] Azidotrimethyltin(IV) is an excellent reagent for constructing this core. The next frontier lies in using this reactivity to build complex, novel, and diverse molecular architectures.

Causality & Strategic Advantage

Why choose Azidotrimethyltin(IV) over other azide sources like sodium azide or trimethylsilyl azide (TMSN₃)?

  • Solubility: It exhibits favorable solubility in a range of organic solvents, facilitating homogenous reaction conditions.

  • Reactivity Profile: Its reactivity can be finely tuned by reaction conditions. Compared to the more volatile and potentially explosive hydrazoic acid generated in situ from sodium azide, Azidotrimethyltin(IV) offers a more controlled reaction profile.

  • Regioselectivity: In reactions with unsymmetrical alkynes, the interplay of steric and electronic factors of both the tin reagent and the alkyne can be systematically studied to control the formation of 1,4- vs. 1,5-disubstituted triazole regioisomers.[4]

Experimental Workflow: From Concept to Compound

The logical flow for synthesizing and validating a novel heterocyclic library is a self-validating system. Each step confirms the success of the previous one, ensuring the final compounds are well-characterized and ready for screening.

G cluster_prep Phase 1: Synthesis cluster_analysis Phase 2: Characterization cluster_screen Phase 3: Application A Substrate Selection (Alkynes, Alkenes, etc.) B [3+2] Cycloaddition with (CH₃)₃SnN₃ A->B C Reaction Work-up & Crude Purification B->C D Purification (Chromatography/Recrystallization) C->D E Structural Verification (NMR, MS, IR) D->E F Purity Assessment (HPLC, Elemental Analysis) E->F G Library Compilation F->G H Biological Screening or Materials Testing G->H I Hit Identification H->I

Caption: Workflow for Heterocycle Synthesis and Screening.

Protocol: Synthesis of a 1,4-Disubstituted-1,2,3-Triazole

This protocol provides a robust starting point for exploring the 1,3-dipolar cycloaddition reactivity of Azidotrimethyltin(IV).

  • Reagent Preparation:

    • Under an inert atmosphere (Nitrogen or Argon), add a suitable terminal alkyne (e.g., phenylacetylene, 1.0 mmol, 1.0 eq.) to a dry, oven-dried round-bottom flask equipped with a magnetic stir bar.

    • Dissolve the alkyne in an appropriate anhydrous solvent (e.g., 5 mL of toluene).

  • Reaction Initiation:

    • In a separate vial, again under an inert atmosphere, weigh Azidotrimethyltin(IV) (1.1 mmol, 1.1 eq.) and dissolve it in the same anhydrous solvent (2 mL).

    • Transfer the Azidotrimethyltin(IV) solution to the flask containing the alkyne via cannula or a gas-tight syringe.

  • Reaction Conditions:

    • Heat the reaction mixture to reflux (for toluene, ~110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

    • Rationale: Thermal conditions are often sufficient for the Huisgen cycloaddition. For less reactive substrates, microwave irradiation or the addition of a copper(I) catalyst (for CuAAC click chemistry) can significantly accelerate the reaction.[5]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of KF (potassium fluoride) and stir vigorously for 1 hour. This procedure precipitates the tin byproduct as insoluble trimethyltin fluoride, which can be removed by filtration.

    • Causality: The fluoride treatment is a critical step to remove the toxic and often chromatographically-interfering organotin species from the product.

    • Filter the mixture through a pad of Celite®, washing with an organic solvent like ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure triazole.

  • Characterization:

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy.

Section 3: Research Area 2 - Probing Medicinal Chemistry Frontiers

Organotin compounds have a long history of investigation for their biological activities, including antitumoral and antimicrobial properties.[9][10] The synthesis of novel organotin-heterocycle conjugates using Azidotrimethyltin(IV) represents a compelling strategy for developing new therapeutic agents.

Rationale: A Hybrid Pharmacophore Approach

This research direction is built on a synergistic hypothesis: the combination of a biologically active organotin moiety with a stable, drug-like triazole scaffold could lead to compounds with enhanced potency, novel mechanisms of action, or improved selectivity towards cancer cells.[11] The triazole ring can be functionalized with various substituents to modulate properties like solubility, cell permeability, and target binding.

Proposed Research Avenue: Anticancer Drug Discovery

A focused research program could involve synthesizing a library of stannyl-triazoles and screening them for cytotoxicity against a panel of human cancer cell lines (e.g., breast, colon, lung cancer).

G A Synthesized Stannyl-Triazole Compound B Interaction with Cell Surface Receptor A->B Target Binding C Inhibition of Kinase Cascade (e.g., MAPK/ERK) B->C Signal Blockade D Downregulation of Anti-Apoptotic Proteins (e.g., Bcl-2) C->D E Upregulation of Pro-Apoptotic Proteins (e.g., Bax) C->E F Caspase Activation D->F E->F G Induction of Apoptosis F->G Execution Phase

Caption: Hypothesized Apoptotic Pathway Inhibition.

Section 4: Research Area 3 - Advanced Materials & Surface Engineering

The azide functional group is a powerful tool in materials science, primarily due to its utility in "click chemistry" for surface modification and polymer synthesis.[12] Azidotrimethyltin(IV) can be used as a precursor to introduce azide functionality onto various substrates.

Rationale: A "Clickable" Tin Precursor

The dual functionality of Azidotrimethyltin(IV) makes it an intriguing candidate for materials applications. It can be used to:

  • Deposit tin-containing films or nanoparticles which are inherently azido-functionalized.

  • Serve as a precursor for tin(IV) oxide materials, which have applications in solar cells and gas sensors.[13][14]

This opens the door to creating "clickable" inorganic surfaces. An alkyne-tagged molecule (e.g., a fluorescent dye, a polymer, a biomolecule) could then be selectively attached to the tin oxide surface.

Conceptual Workflow: Surface Functionalization

G A Substrate (e.g., Silicon Wafer) B Deposition of (CH₃)₃SnN₃ Layer (e.g., Spin Coating) A->B C Thermal Annealing to form Azido- Functionalized SnOₓ B->C D Azide-Functionalized Surface C->D F Cu(I)-Catalyzed Click Reaction D->F E Alkyne-Tagged Molecule (e.g., R-C≡CH) E->F G Covalently Modified Functional Surface F->G

Caption: Workflow for "Clickable" Surface Preparation.

This approach could be used to develop novel biosensors, where proteins or DNA are clicked onto a tin oxide electrode, or to create antimicrobial surfaces by attaching quaternary ammonium compounds.

Conclusion

Azidotrimethyltin(IV) is far more than a simple azide transfer reagent. It is a versatile building block with significant, underexplored potential in medicinal chemistry, materials science, and coordination chemistry. Its predictable reactivity in [3+2] cycloadditions provides a reliable pathway to valuable heterocyclic structures, while its unique organometallic nature opens novel avenues for drug design and surface engineering. By adhering to stringent safety protocols and employing the systematic, self-validating workflows outlined in this guide, researchers are well-equipped to move beyond known applications and pioneer new discoveries. The true potential of this reagent awaits in the hands of the innovative scientist.

References

  • Azidotrimethyltin(IV) | AMERICAN ELEMENTS ®. [Link]

  • Azidotrimethyltin(IV) | CAS 1118-03-2 | Chemical-Suppliers. [Link]

  • Synthesis and Biological Activities of Organotin(IV) Complexes as Antitumoral and Antimicrobial Agents. A Review - PubMed. [Link]

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  • Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. [Link]

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Methodological & Application

Application Notes and Protocols for Azidotrimethyltin(IV) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the practical applications of azidotrimethyltin(IV), (CH₃)₃SnN₃, in modern organic synthesis. Azidotrimethyltin(IV) serves as a versatile and highly effective source of the azide moiety, particularly valued for its solubility in organic solvents, which facilitates homogenous reaction conditions. Key applications detailed herein include its pivotal role in the synthesis of 5-substituted-1H-tetrazoles via [3+2] cycloaddition reactions with nitriles, its utility in the preparation of organic azides from halides, and its indirect but crucial role in facilitating "click chemistry" by providing the necessary azide precursors. This guide emphasizes not only the procedural steps but also the underlying mechanistic principles, safety protocols, and experimental considerations to ensure reliable and safe execution in a laboratory setting.

Introduction and Reagent Profile

Azidotrimethyltin(IV), also known as trimethyltin azide, is an organometallic compound that has become an important reagent in synthetic organic chemistry.[1] Its primary utility stems from its ability to act as a soluble and reactive source of the azide anion (N₃⁻) in non-polar organic solvents, a significant advantage over inorganic azides like sodium azide (NaN₃), which often suffer from poor solubility.[2] This property allows for milder and more efficient reaction conditions. The reagent is particularly renowned for its application in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and functional materials.[3][4][5]

However, the utility of azidotrimethyltin(IV) is accompanied by significant safety considerations. Like many organotin compounds, it is highly toxic. Furthermore, as an azide-containing compound, it carries a risk of explosion, especially if heated under confinement.[6] Therefore, strict adherence to safety protocols is paramount when handling this reagent.

Physicochemical and Safety Data

A summary of the key properties and safety information for Azidotrimethyltin(IV) is presented below. All personnel must review the full Safety Data Sheet (SDS) before handling this chemical.[6][7]

PropertyValueReference
Chemical Formula (CH₃)₃SnN₃[8][9]
Molecular Weight 207.85 g/mol [9]
Appearance White crystalline solid
Melting Point 117-120 °C (lit.)[9]
CAS Number 1118-03-2[8][9]
Hazard Statements H300+H310+H330 (Fatal if swallowed, in contact with skin or if inhaled), H410 (Very toxic to aquatic life with long lasting effects)
Signal Word Danger
Storage Class 6.1A (Combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials)
Handling Precautions Work under a chemical fume hood. Wear protective gloves, clothing, eye, and face protection.[6] Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[6]
Storage Conditions Keep container tightly closed in a dry, cool, and well-ventilated place.[6] Store locked up.[7] Handle and store under an inert gas.

Core Application: Synthesis of 5-Substituted-1H-Tetrazoles

One of the most powerful applications of azidotrimethyltin(IV) is the synthesis of 5-substituted-1H-tetrazoles from nitriles. This transformation is a [3+2] cycloaddition reaction. Tetrazoles are important heterocyclic motifs in medicinal chemistry, often serving as bioisosteric replacements for carboxylic acids, which can improve metabolic stability and other pharmacokinetic properties.[10][11]

Mechanistic Rationale

The reaction proceeds through the addition of the azide anion to the electrophilic carbon of a nitrile. The process is typically catalyzed by a Lewis acid or a Brønsted acid, which coordinates to the nitrile nitrogen, thereby activating it towards nucleophilic attack by the azide.[2] The resulting intermediate undergoes cyclization to form the tetrazole ring. The formation of the aromatic tetrazole ring provides a thermodynamic driving force for the reaction.[2]

Caption: General mechanism for tetrazole synthesis.

Protocol: Synthesis of 5-Phenyl-1H-tetrazole

This protocol details the conversion of benzonitrile to 5-phenyl-1H-tetrazole, a common example of this reaction class.[2]

Materials:

  • Benzonitrile

  • Azidotrimethyltin(IV), (CH₃)₃SnN₃

  • Anhydrous Toluene or Xylene

  • Ammonium Chloride (NH₄Cl) or Zinc Bromide (ZnBr₂) (as catalyst, optional but recommended)

  • Hydrochloric Acid (HCl), aqueous solution (e.g., 2 M)

  • Diethyl Ether or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzonitrile (1.0 equiv) in anhydrous toluene (or xylene for higher temperatures).

  • Addition of Reagents: Add azidotrimethyltin(IV) (1.1-1.2 equiv). If using a catalyst, add ammonium chloride (1.5 equiv) or a catalytic amount of a Lewis acid like ZnBr₂ (0.1 equiv).

  • Reaction: Heat the mixture to reflux (typically 80-140 °C, depending on the solvent and nitrile reactivity) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting nitrile is consumed (typically 12-48 hours).

  • Workup (Quenching): Cool the reaction mixture to room temperature. Carefully add aqueous HCl solution to protonate the tetrazole and hydrolyze the tin-nitrogen bond. Stir for 1-2 hours. This step is crucial and often results in the precipitation of the product.

  • Isolation: Isolate the precipitated solid product by vacuum filtration. Wash the solid with cold water and then with a non-polar solvent like hexanes or diethyl ether to remove any remaining starting material and organotin byproducts.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or toluene).

  • Characterization: Confirm the structure and purity of the 5-phenyl-1H-tetrazole by ¹H NMR, ¹³C NMR, and melting point analysis.

Application in Nucleophilic Substitution: Synthesis of Organic Azides

Azidotrimethyltin(IV) is an excellent reagent for converting organic halides (alkyl, acyl, or sulfonyl halides) into their corresponding azides. This SN2-type reaction is fundamental in synthesis, as the resulting organic azides are versatile intermediates.[8][12] They are precursors to amines (via reduction), N-heterocycles, and are key components in ligation chemistries.[3]

The use of (CH₃)₃SnN₃ is particularly advantageous for substrates that are sensitive to the basic and often heterogeneous conditions associated with sodium azide in polar aprotic solvents like DMF.

G Start Alkyl/Aryl Halide (R-X) Product Organic Azide (R-N₃) Start->Product SN2 Reaction Reagent Azidotrimethyltin(IV) ((CH₃)₃SnN₃) Reagent->Product Solvent Aprotic Solvent (e.g., THF, CH₂Cl₂) Solvent->Product Byproduct Trimethyltin Halide ((CH₃)₃SnX) Product->Byproduct  forms

Caption: Workflow for the synthesis of organic azides.

General Protocol: Azide Synthesis from an Alkyl Bromide

Materials:

  • Alkyl Bromide (R-Br)

  • Azidotrimethyltin(IV), (CH₃)₃SnN₃

  • Anhydrous aprotic solvent (e.g., THF, Dichloromethane, Acetonitrile)

  • Round-bottom flask with nitrogen inlet

Procedure:

  • Setup: Charge a dry round-bottom flask with the alkyl bromide (1.0 equiv) and dissolve it in the chosen anhydrous solvent under a nitrogen atmosphere.

  • Reagent Addition: Add azidotrimethyltin(IV) (1.1-1.5 equiv) to the solution at room temperature. For less reactive halides, the reaction may require heating.

  • Reaction: Stir the mixture at room temperature or elevated temperature (e.g., 40-80 °C).

  • Monitoring: Follow the disappearance of the starting material by TLC or Gas Chromatography (GC).

  • Workup: Upon completion, the reaction mixture can often be used directly in a subsequent step. If isolation is required, the solvent is removed under reduced pressure. The residue is then partitioned between a non-polar organic solvent (e.g., hexanes or ether) and water. The highly polar trimethyltin bromide byproduct will preferentially partition into the aqueous layer or can be removed via filtration through a plug of silica gel.

  • Purification: The crude organic azide is concentrated and can be purified by column chromatography if necessary. Caution: Low molecular weight organic azides can be explosive and should be handled with extreme care, preferably in solution.

Enabling Click Chemistry: A Two-Stage Approach

While azidotrimethyltin(IV) is not a direct catalyst or component in the "click" reaction itself, it is an essential enabling reagent for preparing the necessary azide-functionalized molecules that are central to the process.[9] The most prominent click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a 1,4-disubstituted 1,2,3-triazole.[13]

The overall strategy involves two distinct stages:

  • Azide Formation: Synthesis of the required organic azide from a suitable precursor (e.g., an alkyl halide) using azidotrimethyltin(IV) as described in Section 3.

  • Cycloaddition: Reaction of the synthesized organic azide with a terminal alkyne under Cu(I) catalysis.

G cluster_stage1 Stage 1: Azide Synthesis cluster_stage2 Stage 2: CuAAC Click Reaction Halide Functionalized Halide (R-X) Azide Organic Azide (R-N₃) Halide->Azide  (See Protocol 3.1) TMSN3 (CH₃)₃SnN₃ TMSN3->Azide Triazole 1,2,3-Triazole Product Azide->Triazole Cycloaddition Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->Triazole Catalyst Cu(I) Catalyst (e.g., CuSO₄/Ascorbate) Catalyst->Triazole

Caption: Two-stage workflow for triazole synthesis.

Protocol: One-Pot Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole

This protocol demonstrates the conversion of benzyl bromide to the corresponding triazole in a one-pot or sequential fashion without isolation of the potentially hazardous benzyl azide intermediate.

Materials:

  • Benzyl Bromide

  • Azidotrimethyltin(IV), (CH₃)₃SnN₃

  • Phenylacetylene

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent system (e.g., a mixture of t-butanol and water, or DMF)

Procedure:

  • Azide Formation: In a flask, dissolve benzyl bromide (1.0 equiv) in the chosen organic solvent (e.g., DMF). Add azidotrimethyltin(IV) (1.1 equiv) and stir the mixture at room temperature until TLC/LC-MS analysis confirms complete conversion to benzyl azide (typically 1-4 hours).

  • Click Reaction Setup: To the crude solution of benzyl azide, add phenylacetylene (1.0 equiv).

  • Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.2 equiv). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equiv). Add the sodium ascorbate solution to the reaction mixture first, followed by the copper sulfate solution. The mixture should turn color, indicating the formation of the active Cu(I) species.

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours.

  • Monitoring: Monitor the formation of the triazole product by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting 1,4-disubstituted triazole product by column chromatography on silica gel or by recrystallization.

Concluding Remarks

Azidotrimethyltin(IV) is a highly effective reagent for introducing the azide functionality into organic molecules under mild, homogenous conditions. Its utility in synthesizing medicinally relevant tetrazoles and as a precursor for click chemistry applications solidifies its place as a valuable tool in the synthetic chemist's arsenal. However, its significant toxicity and potential for explosive decomposition necessitate that it be handled only by trained professionals using appropriate engineering controls and personal protective equipment. By following the detailed protocols and safety guidelines outlined in this document, researchers can safely and effectively leverage the unique reactivity of azidotrimethyltin(IV) to advance their synthetic programs in drug discovery and materials science.

References

  • Title: Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Source: ResearchGate. [Link]

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  • Title: Azidotrimethyltin(IV) | AMERICAN ELEMENTS ®. Source: American Elements. [Link]

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Application Notes and Protocols for 1,3-Dipolar Cycloaddition Reactions Using Azidotrimethyltin(IV)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the application of azidotrimethyltin(IV), (CH₃)₃SnN₃, in 1,3-dipolar cycloaddition reactions for the synthesis of nitrogen-containing heterocycles, specifically 1,2,3-triazoles and 5-substituted-1H-tetrazoles. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds.[1][2] This guide offers detailed, step-by-step protocols, mechanistic insights, and expert commentary on the practical aspects of utilizing this versatile organotin reagent.

Introduction: The Strategic Advantage of Azidotrimethyltin(IV)

The 1,3-dipolar cycloaddition is a powerful and atom-economical reaction for the construction of five-membered heterocyclic rings.[3] While various azide sources are available for these transformations, azidotrimethyltin(IV) offers distinct advantages in specific contexts. The trimethylstannyl group enhances the solubility of the azide in organic solvents, allowing for homogeneous reaction conditions where inorganic azides like sodium azide might exhibit poor solubility. Furthermore, the organotin moiety can influence the regioselectivity of the cycloaddition and provides a convenient handle for subsequent functionalization or deprotection to the parent N-H heterocycle.

The primary applications of azidotrimethyltin(IV) in this context are the [3+2] cycloaddition with alkynes to yield N-stannylated triazoles and with nitriles to afford N-stannylated tetrazoles. These reactions are typically thermally promoted and proceed without the need for a metal catalyst, distinguishing them from the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC).[4][5]

PART 1: Synthesis of 5-Substituted-1H-Tetrazoles from Nitriles

The reaction of azidotrimethyltin(IV) with organic nitriles is a well-established method for the synthesis of 5-substituted-1H-tetrazoles.[6] The initial product is the N-trimethylstannyl tetrazole, which is readily converted to the corresponding 1H-tetrazole upon acidic workup.

Reaction Mechanism & Rationale

The reaction proceeds through a concerted [3+2] cycloaddition mechanism. The azidotrimethyltin(IV) acts as the 1,3-dipole, and the nitrile serves as the dipolarophile. The trimethyltin group, being electron-donating, can influence the electronics of the azide, potentially lowering the activation energy for the cycloaddition compared to purely organic azides. The initial product is a mixture of N1- and N2-stannylated tetrazoles, which upon protonolysis with acid, yield the more stable 1H-tetrazole tautomer.

Diagram 1: Proposed Mechanism for Tetrazole Synthesis

G cluster_0 Step 1: [3+2] Cycloaddition cluster_1 Step 2: Protodestannylation (Workup) A Azidotrimethyltin(IV) ((CH₃)₃SnN₃) C N-Trimethylstannyl Tetrazole (Mixture of Isomers) A->C Δ B Organic Nitrile (R-C≡N) B->C D N-Trimethylstannyl Tetrazole F 5-Substituted-1H-Tetrazole D->F Protonolysis G Trimethyltin Chloride ((CH₃)₃SnCl) D->G E Acid (e.g., HCl) E->F

Caption: Mechanism of tetrazole synthesis using azidotrimethyltin(IV).

Detailed Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole

This protocol describes the synthesis of 5-phenyl-1H-tetrazole from benzonitrile and azidotrimethyltin(IV).

Materials:

  • Azidotrimethyltin(IV) [(CH₃)₃SnN₃] (CAS: 1118-03-2)

  • Benzonitrile (C₆H₅CN)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), 2 M solution

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve benzonitrile (1.0 eq., e.g., 1.03 g, 10 mmol) in anhydrous toluene (20 mL).

  • Addition of Azide: To the stirred solution, add azidotrimethyltin(IV) (1.1 eq., e.g., 2.29 g, 11 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ¹H NMR by observing the disappearance of the starting materials.

  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature.

  • Protodestannylation: Slowly add 2 M HCl (20 mL) to the reaction mixture and stir vigorously for 1-2 hours at room temperature. This step cleaves the N-Sn bond to form the desired 1H-tetrazole and the water-soluble trimethyltin chloride.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (20 mL), saturated aqueous NaHCO₃ solution (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 5-phenyl-1H-tetrazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford a white solid.

Characterization of 5-Phenyl-1H-tetrazole:

  • ¹H NMR (DMSO-d₆): δ 16.8 (br s, 1H, NH), 8.00 (d, 2H), 7.61 (m, 3H).[8]

  • ¹³C NMR (DMSO-d₆): δ 155.0, 131.5, 129.5, 127.0, 124.0.[8]

  • Melting Point: 215-217 °C (literature: 216 °C).[8]

Substrate (Nitrile)ProductTypical YieldReference
Benzonitrile5-Phenyl-1H-tetrazole85-95%
4-Chlorobenzonitrile5-(4-Chlorophenyl)-1H-tetrazole80-90%[8]
4-Methylbenzonitrile5-(p-Tolyl)-1H-tetrazole82-92%
Acetonitrile5-Methyl-1H-tetrazole70-80%[6]

PART 2: Synthesis of 1,4,5-Trisubstituted-1,2,3-Triazoles from Alkynes

The thermal cycloaddition of azidotrimethyltin(IV) with alkynes provides a direct route to N-stannylated 1,2,3-triazoles. Unlike the more common CuAAC reaction which typically yields 1,4-disubstituted triazoles from terminal alkynes, the thermal Huisgen cycloaddition can produce a mixture of regioisomers (1,4- and 1,5-disubstituted).[4] The subsequent protodestannylation yields the corresponding 1H-triazoles.

Reaction Mechanism & Rationale

This reaction follows the classical Huisgen 1,3-dipolar cycloaddition mechanism. The reaction is thermally driven and does not require a catalyst. The initial product is an N-trimethylstannyl-1,2,3-triazole, which can be isolated or directly subjected to acidic workup to cleave the N-Sn bond and afford the final 1H-1,2,3-triazole.

Diagram 2: Proposed Mechanism for Triazole Synthesis

G cluster_0 Step 1: [3+2] Cycloaddition cluster_1 Step 2: Protodestannylation (Workup) A Azidotrimethyltin(IV) ((CH₃)₃SnN₃) C N-Trimethylstannyl Triazole (Mixture of Isomers) A->C Δ B Alkyne (R₁-C≡C-R₂) B->C D N-Trimethylstannyl Triazole F 1H-1,2,3-Triazole D->F Protonolysis G Trimethyltin Chloride ((CH₃)₃SnCl) D->G E Acid (e.g., HCl) E->F

Caption: Mechanism of triazole synthesis using azidotrimethyltin(IV).

General Experimental Protocol: Synthesis of 4,5-Diphenyl-1H-1,2,3-triazole

This is a general protocol for the reaction with an internal alkyne. Modifications may be required for terminal or less reactive alkynes.

Materials:

  • Azidotrimethyltin(IV) [(CH₃)₃SnN₃]

  • Diphenylacetylene (C₆H₅C≡CC₆H₅)

  • Toluene or xylene, anhydrous

  • Hydrochloric acid (HCl), 2 M solution

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sealed tube or high-pressure reaction vessel

Procedure:

  • Reaction Setup: In a sealable reaction vessel, combine diphenylacetylene (1.0 eq., e.g., 1.78 g, 10 mmol) and azidotrimethyltin(IV) (1.2 eq., e.g., 2.49 g, 12 mmol) in anhydrous toluene or xylene (15 mL).

  • Reaction: Seal the vessel and heat the mixture to 120-140 °C for 48-72 hours. Caution: The reaction should be conducted in a well-ventilated fume hood behind a blast shield due to the potential for pressure buildup.

  • Cooling and Workup: After cooling to room temperature, carefully unseal the vessel. Transfer the contents to a round-bottom flask.

  • Protodestannylation: Add 2 M HCl (20 mL) and stir the mixture vigorously for 2-3 hours at room temperature.

  • Extraction and Purification: Follow the extraction, washing, and drying procedures as described in the tetrazole synthesis protocol (Part 1, steps 6-9). The crude product can be purified by column chromatography on silica gel or by recrystallization.

PART 3: Safety, Handling, and Waste Disposal

Critical Safety Considerations:

  • Toxicity of Organotin Compounds: Azidotrimethyltin(IV) and other organotin compounds are highly toxic. They can be absorbed through the skin and are harmful if inhaled or ingested. Always handle these compounds in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.

  • Hazards of Azides: Organic azides can be explosive, especially low molecular weight azides, and are sensitive to heat, shock, and friction. While azidotrimethyltin(IV) is relatively stable, it should be handled with care. Avoid contact with strong acids, which can generate highly toxic and explosive hydrazoic acid (HN₃).

  • Workup and Waste Disposal: The acidic workup neutralizes the azide and converts the organotin species to more water-soluble salts. All aqueous waste containing tin compounds should be collected and disposed of as hazardous waste according to institutional guidelines. Do not pour organotin waste down the drain. Contaminated glassware should be decontaminated by rinsing with an appropriate solvent, which should also be collected as hazardous waste.

PART 4: Troubleshooting and Expert Insights

  • Low Conversion: If the reaction stalls, consider increasing the reaction time or temperature. For less reactive nitriles or alkynes, a higher boiling point solvent like xylene may be beneficial. Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the azidotrimethyltin(IV).

  • Difficulty in Removing Tin Byproducts: If the final product is contaminated with tin residues after the acidic workup and extraction, a wash with a saturated aqueous solution of potassium fluoride (KF) can be effective.[6] This will precipitate the highly insoluble trimethyltin fluoride (Me₃SnF), which can be removed by filtration through a pad of celite.

  • Regioisomer Separation (Triazoles): The thermal cycloaddition with unsymmetrical alkynes can lead to a mixture of regioisomers. These isomers may be separable by column chromatography, but their separation can be challenging. If a single regioisomer is required, a directed synthesis, such as the copper-catalyzed or ruthenium-catalyzed azide-alkyne cycloaddition, may be a better approach.[4]

Conclusion

Azidotrimethyltin(IV) is a valuable reagent for the 1,3-dipolar cycloaddition synthesis of tetrazoles and triazoles. Its enhanced solubility in organic solvents and the ability to perform the reaction under thermal, catalyst-free conditions offer a useful alternative to other methods. The protocols outlined in this document, combined with the critical safety and handling information, provide a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery where access to diverse heterocyclic scaffolds is paramount.

References

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  • A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. (n.d.). Supporting Information. Retrieved from [Link]

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  • Information on Azide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

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  • 5-Phenyltetrazole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.
  • Application of triazoles in the structural modification of natural products. (2020). European Journal of Medicinal Chemistry, 207, 112792. Retrieved from [Link]

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Application Notes & Protocols: Azidotrimethyltin(IV) in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Role of Azidotrimethyltin(IV) in Modern Synthesis

Azidotrimethyltin(IV), (CH₃)₃SnN₃, is a versatile and highly reactive organometallic reagent that has carved a significant niche in the synthesis of nitrogen-rich heterocyclic compounds.[1] Heterocycles are foundational scaffolds in medicinal chemistry and materials science, present in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2][3][4] The primary utility of azidotrimethyltin(IV) lies in its ability to serve as a convenient and effective source of the azide moiety (N₃⁻) for cycloaddition reactions.

Unlike sodium azide, which has limited solubility in many organic solvents, or the highly toxic and explosive hydrazoic acid (HN₃), azidotrimethyltin(IV) offers improved solubility and handling characteristics, though it demands rigorous safety protocols due to its own significant toxicity.[5] Its principal applications are centered on the [3+2] cycloaddition reactions with nitriles and alkynes, providing reliable routes to tetrazoles and triazoles, respectively. These reactions are often characterized by high yields and regioselectivity, making them invaluable tools for drug discovery and development professionals.[6][7]

This guide provides an in-depth exploration of the applications of azidotrimethyltin(IV), focusing on the mechanistic rationale behind its reactivity and detailed, field-proven protocols for its use in synthesizing key heterocyclic systems.

CRITICAL SAFETY & HANDLING PROTOCOLS

Trustworthiness Pillar: A Self-Validating System Starts with Safety

Before any experimental work, it is imperative to understand and mitigate the significant hazards associated with azidotrimethyltin(IV). This reagent is fatal if swallowed, in contact with skin, or if inhaled . It is also combustible and may decompose explosively upon heating, shock, or friction.[5] All manipulations must be conducted within a certified chemical fume hood by trained personnel.

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Wear double-layered, chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles and a full-face shield are required.[8]

  • Lab Coat: A flame-retardant lab coat is essential.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is any risk of dust or aerosol generation.[5][8]

Handling and Storage:

  • Inert Atmosphere: Handle and store the reagent under an inert atmosphere (e.g., nitrogen or argon).

  • Ventilation: Always work in a well-ventilated chemical fume hood.[8]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[5]

  • Storage: Store in a tightly closed, original container in a dry, cool, and well-ventilated place, away from combustible materials.[5]

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations for hazardous materials.[8]

Application 1: Synthesis of 5-Substituted-1H-Tetrazoles via [3+2] Cycloaddition

The synthesis of tetrazoles is arguably the most prominent application of azidotrimethyltin(IV). The tetrazole ring is a critical pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group in drug candidates, which can improve metabolic stability and cell membrane permeability.[6][9]

Mechanistic Insight

The reaction proceeds via a [3+2] cycloaddition between the azide group of (CH₃)₃SnN₃ and the carbon-nitrogen triple bond of a nitrile.[10][11][12] The organotin group activates the azide and facilitates the reaction under milder conditions than those typically required with inorganic azides. The initial product is a 5-substituted-1-(trimethylstannyl)tetrazole. This intermediate is then readily converted to the desired 1H-tetrazole upon acidic workup (protodestannylation).

Caption: Mechanism of tetrazole synthesis via [3+2] cycloaddition.

Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole

This protocol details the conversion of benzonitrile to 5-phenyl-1H-tetrazole, a common benchmark for this transformation.[10]

Materials:

  • Benzonitrile (1.0 equiv)

  • Azidotrimethyltin(IV) (1.1 equiv)

  • Anhydrous Toluene or Xylene

  • 2M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add benzonitrile (e.g., 1.03 g, 10 mmol).

  • Reagent Addition: Under a positive flow of nitrogen, add anhydrous toluene (40 mL) followed by azidotrimethyltin(IV) (e.g., 2.29 g, 11 mmol). CAUTION: Handle azidotrimethyltin(IV) in a fume hood with all required PPE.

  • Reaction: Heat the reaction mixture to reflux (approx. 110-140 °C depending on solvent) and maintain for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching & Workup: Cool the mixture to room temperature. Carefully add 2M HCl (25 mL) and stir vigorously for 1 hour to ensure complete protodestannylation of the tin intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 30 mL) and then with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 5-phenyl-1H-tetrazole.

Data Presentation: Substrate Scope & Conditions

The reaction is broadly applicable to a range of nitriles. The following table summarizes typical conditions and outcomes.

Nitrile SubstrateSolventTemperature (°C)Time (h)Typical Yield (%)
BenzonitrileToluene11024~85-95
4-MethoxybenzonitrileXylene14024~90
4-ChlorobenzonitrileXylene14036~80-90
PivalonitrileToluene11048~70-80
AcetonitrileToluene11048~65-75

Yields are representative and highly dependent on purification methods.

Application 2: Synthesis of 1,2,3-Triazoles via Azide-Alkyne Cycloaddition

While the Huisgen [3+2] cycloaddition is the cornerstone of triazole synthesis, azidotrimethyltin(IV) can serve as a potent azide source for these "click chemistry" reactions, particularly in organometallic contexts or when other azide sources are incompatible.[7][13][14] This method is crucial for creating complex molecules by linking two different building blocks—one containing an alkyne and the other an azide.[15][16][17]

Mechanistic Insight & Regioselectivity

The reaction of an azide with a terminal alkyne can yield two different regioisomers: the 1,4-disubstituted or the 1,5-disubstituted 1,2,3-triazole. The outcome is dictated by the catalyst used.[18]

  • Copper(I)-Catalyzed (CuAAC): This is the most common variant, leading almost exclusively to the 1,4-disubstituted product.[14][19]

  • Ruthenium(II)-Catalyzed (RuAAC): This catalyst directs the reaction to form the 1,5-disubstituted product, providing a complementary synthetic route.[18]

Caption: Catalyst-dependent regioselectivity in triazole synthesis.

General Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for synthesizing a 1,4-disubstituted 1,2,3-triazole.

Materials:

  • Terminal Alkyne (1.0 equiv)

  • Azidotrimethyltin(IV) (1.05 equiv)

  • Copper(I) Iodide (CuI) (0.05 - 0.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a nitrogen-flushed flask, dissolve the terminal alkyne (e.g., 5 mmol) in anhydrous THF (25 mL).

  • Reagent Addition: Add DIPEA (e.g., 1.29 g, 10 mmol), followed by azidotrimethyltin(IV) (e.g., 1.1 g, 5.25 mmol).

  • Catalyst Addition: Add CuI (e.g., 0.095 g, 0.5 mmol). The mixture may change color upon catalyst addition.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. The reaction is often complete when the solution becomes clear or a precipitate (triazole product) forms. Monitor by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the mixture with ethyl acetate (3 x 25 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,4-disubstituted-1,2,3-triazole.

Conclusion and Future Outlook

Azidotrimethyltin(IV) remains a potent and reliable reagent for the construction of tetrazoles and triazoles. Its predictable reactivity in [3+2] cycloaddition reactions provides chemists with a powerful tool for accessing these vital heterocyclic cores. While its high toxicity necessitates stringent handling procedures, the synthetic advantages it offers, particularly for the synthesis of 5-substituted-1H-tetrazoles, are undeniable. Future research may focus on developing catalytic systems that can utilize safer azide sources with the same efficiency, but for now, azidotrimethyltin(IV) holds its place as a key reagent in the synthetic chemist's toolbox for heterocyclic chemistry.

References

  • P. Borah et al., "Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance," ResearchGate, 2022. Available: [Link][6]

  • D. Cantillo, B. Gutmann, and C. O. Kappe, "Mechanistic Insights on Azide-Nitrile Cycloadditions," J. Am. Chem. Soc., 2011, 133, 4465-4475. Available: [Link][20][21]

  • L. Zhou et al., "Tetrazolium Compounds: Synthesis and Applications in Medicine," Molecules, 2020. Available: [Link][9]

  • ChemHelpASAP, "Tetrazole synthesis from a nitrile and azide - laboratory experiment," YouTube, 2022. Available: [Link][10]

  • T. H. Nguyen et al., "Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi-azide and Cu-free click reactions," Beilstein Archives, 2022. Available: [Link][22]

  • W. A. W. A. Bakar et al., "Synthesis of Some New Tetrazole Derivatives and Study their Antibacterial Activity," ResearchGate, 2019. Available: [Link][23]

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  • Y. Zhang et al., "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review," Frontiers in Chemistry, 2022. Available: [Link][7][15][25]

  • ResearchGate, "[3+2] Cycloaddition of nitriles with azides." ResearchGate. Available: [Link][11]

  • M. Pitucha et al., "Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents," MDPI, 2023. Available: [Link][12]

  • M. Wang et al., "Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents," Molecules, 2023. Available: [Link][13]

  • M. L. G. de la Puente et al., "Development of Triazoles and Triazolium Salts Based on AZT and Their Anti-Viral Activity against HIV-1," Molecules, 2021. Available: [Link][18]

  • Organic Syntheses, "2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)," Organic Syntheses, vol. 92, p. 171, 2015. Available: [Link][26]

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  • M. S. Mehsare et al., "Some Neoteric Tin Complexes Used in Biological Properties," ResearchGate, 2022. Available: [Link][27]

  • S. J. Allison et al., "Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes," Current Opinion in Chemical Biology, 2014. Available: [Link][14]

  • PubMed, "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review," PubMed, 2022. Available: [Link][15]

  • S. Kumari, "Application of Heterocyclic Compounds in Everyday Life," Journal of Modern Chemistry & Chemical Technology, 2020. Available: [Link][3]

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  • Chemical Communications, "Regioselective synthesis of multisubstituted 1,2,3-triazoles," RSC Publishing, 2014. Available: [Link][16]

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Application Notes and Protocols for the Synthesis of Triazoles Using Azidotrimethyltin(IV)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to the [3+2] Cycloaddition of Azidotrimethyltin(IV) for the Construction of Triazole Heterocycles

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its remarkable stability and its role as a bioisostere for amide bonds.[1] The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of these vital heterocycles.[2] While various azide sources are available, organometallic azides such as azidotrimethyltin(IV) offer a unique, albeit less conventional, avenue for the synthesis of N-substituted triazoles. This guide provides a detailed exploration of the synthesis of triazoles using azidotrimethyltin(IV), delving into the mechanistic underpinnings, practical experimental protocols, and critical safety considerations.

The Strategic Advantage of Organometallic Azides in Triazole Synthesis

The choice of an azide source is a critical parameter in the design of a triazole synthesis. While sodium azide is a common and inexpensive reagent, its use can be complicated by its limited solubility in organic solvents and the potential for the formation of hazardous heavy metal azides.[3] Organometallic azides, such as azidotrimethylsilane (TMSN₃) and azidotrimethyltin(IV) ((CH₃)₃SnN₃), offer improved solubility in organic media and can provide a controlled transfer of the azide moiety.[4]

The primary product of the reaction between azidotrimethyltin(IV) and an alkyne is an N-trimethylstannyl-1,2,3-triazole. The labile nature of the Sn-N bond in these intermediates makes them valuable precursors for the synthesis of a variety of N-substituted triazoles through subsequent destannylation and functionalization, or for direct use in applications where the organotin moiety can modulate biological activity or serve as a handle for further transformations like Stille cross-coupling reactions.[5]

Reaction Mechanism: A [3+2] Cycloaddition Pathway

The synthesis of triazoles from azides and alkynes proceeds via a [3+2] cycloaddition reaction, a class of pericyclic reactions first extensively studied by Huisgen.[2] In the case of azidotrimethyltin(IV), the reaction with an alkyne leads to the formation of a 1-(trimethylstannyl)-1,2,3-triazole. The reaction can proceed thermally, although catalysts can be employed to enhance the rate and control regioselectivity.

The uncatalyzed thermal cycloaddition typically yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. The regiochemical outcome is influenced by the electronic and steric properties of the substituents on both the azide and the alkyne.[2] In contrast, the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) almost exclusively affords the 1,4-disubstituted regioisomer.[6] Ruthenium catalysts, on the other hand, favor the formation of the 1,5-disubstituted isomer.[7]

While specific mechanistic studies on the cycloaddition of azidotrimethyltin(IV) are not as prevalent as for other azides, the general principles of [3+2] cycloaddition apply. The tin moiety may exert some influence on the frontier molecular orbitals of the azide, potentially affecting the regioselectivity of the uncatalyzed reaction.

Triazole Synthesis Workflow General Workflow for Triazole Synthesis using Azidotrimethyltin(IV) cluster_0 Reactants cluster_1 Reaction cluster_2 Intermediate cluster_3 Further Reactions cluster_4 Final Product Azidotrimethyltin Azidotrimethyltin(IV) ((CH₃)₃SnN₃) Cycloaddition [3+2] Cycloaddition (Thermal or Catalyzed) Azidotrimethyltin->Cycloaddition Alkyne Terminal or Internal Alkyne (R-C≡C-R') Alkyne->Cycloaddition StannylTriazole N-Trimethylstannyl-1,2,3-triazole Cycloaddition->StannylTriazole Formation of Sn-N bond Destannylation Destannylation / Functionalization StannylTriazole->Destannylation Cleavage of Sn-N bond FinalTriazole N-Substituted or N-H Triazole Destannylation->FinalTriazole

General workflow for the synthesis of triazoles using azidotrimethyltin(IV).

Experimental Protocols: A Practical Guide

While specific, extensively documented protocols for the use of azidotrimethyltin(IV) in triazole synthesis are not as common as for other azides, the following procedures are based on established principles of [3+2] cycloaddition reactions and can be adapted for this reagent. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.

Protocol 1: Thermal Synthesis of 1-(Trimethylstannyl)-4-phenyl-1,2,3-triazole

This protocol describes the uncatalyzed thermal cycloaddition of azidotrimethyltin(IV) with phenylacetylene.

Materials:

  • Azidotrimethyltin(IV) ((CH₃)₃SnN₃)

  • Phenylacetylene

  • Toluene, anhydrous

  • Schlenk flask and condenser

  • Nitrogen or Argon inert atmosphere setup

  • Oil bath

Procedure:

  • Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon, add anhydrous toluene (10 mL).

  • Addition of Reactants: Add phenylacetylene (1.0 mmol, 102 mg, 0.11 mL) to the toluene. To this solution, carefully add azidotrimethyltin(IV) (1.1 mmol, 226 mg).

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) in an oil bath and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy of aliquots. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude N-trimethylstannyl triazole can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexanes).

Expected Outcome: The reaction is expected to yield a mixture of 1-(trimethylstannyl)-4-phenyl-1,2,3-triazole and 1-(trimethylstannyl)-5-phenyl-1,2,3-triazole. The regioselectivity will depend on the reaction conditions.

Component Molar Equiv. Amount Solvent Temp (°C) Time (h)
Phenylacetylene1.01.0 mmolToluene11012-24
Azidotrimethyltin(IV)1.11.1 mmol
Protocol 2: One-Pot Synthesis of 1-Aryl-1,2,3-triazoles

This protocol outlines a one-pot procedure where azidotrimethyltin(IV) is generated in situ from trimethyltin chloride and sodium azide, followed by cycloaddition with a terminal alkyne. This method avoids the isolation of the potentially hazardous azidotrimethyltin(IV).[8]

Materials:

  • Trimethyltin chloride ((CH₃)₃SnCl)

  • Sodium azide (NaN₃)

  • Terminal alkyne (e.g., phenylacetylene)

  • Aryl halide (e.g., iodobenzene)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., N,N'-dimethylethylenediamine)

  • Solvent (e.g., DMF or DMSO)

  • Schlenk flask

  • Inert atmosphere setup

Procedure:

  • In Situ Azide Formation: In a dry Schlenk flask under an inert atmosphere, dissolve trimethyltin chloride (1.1 mmol, 219 mg) in the chosen solvent (e.g., DMF, 5 mL). Carefully add sodium azide (1.2 mmol, 78 mg) and stir the mixture at room temperature for 1-2 hours to form azidotrimethyltin(IV) in situ.

  • Addition of Cycloaddition Reagents: To the same flask, add the terminal alkyne (1.0 mmol), the aryl halide (1.2 mmol), copper(I) iodide (0.1 mmol, 19 mg), and the ligand (0.2 mmol).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor by TLC.

  • Workup and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Characterization of N-Stannyl Triazoles

The N-trimethylstannyl triazole products can be characterized using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The protons on the triazole ring typically appear as singlets in the range of δ 7.5-8.5 ppm. The methyl protons on the tin atom will give a sharp singlet around δ 0.4-0.8 ppm, often with satellite peaks due to coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).[9]

  • ¹³C NMR Spectroscopy: The carbon atoms of the triazole ring will appear in the aromatic region of the spectrum (δ 120-150 ppm). The methyl carbons attached to tin will resonate at approximately δ -5 to 0 ppm.[10]

  • Infrared (IR) Spectroscopy: The triazole ring will show characteristic C=C and C-N stretching vibrations. The absence of a strong azide stretch (around 2100 cm⁻¹) indicates the completion of the reaction.

  • Mass Spectrometry: The molecular ion peak corresponding to the N-stannyl triazole should be observable, along with the characteristic isotopic pattern of tin.

Best Practices and Safety Considerations

Working with Azidotrimethyltin(IV) and other organotin compounds requires strict adherence to safety protocols due to their high toxicity. [11]

  • Toxicity: Azidotrimethyltin(IV) is classified as highly toxic if swallowed, in contact with skin, or if inhaled. Organotin compounds can affect the central nervous system, skin, and eyes.

  • Handling: Always handle azidotrimethyltin(IV) in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile).

  • Storage: Store azidotrimethyltin(IV) in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.

  • Waste Disposal: All organotin waste must be disposed of as hazardous chemical waste according to institutional and local regulations. Do not discharge into drains.

  • Azide Safety: While organometallic azides are generally more stable than heavy metal azides, they are still energetic compounds.[3] Avoid contact with strong acids, which can generate highly toxic and explosive hydrazoic acid. Avoid friction, shock, or heating to high temperatures.

Safety_Precautions Key Safety Precautions for Handling Azidotrimethyltin(IV) cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_precautions General Precautions FumeHood Work in a Fume Hood PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) StoreCool Store in a Cool, Dry, Well-Ventilated Area Incompatible Keep Away from Acids and Oxidizing Agents HazardousWaste Dispose as Hazardous Chemical Waste AvoidAcid Avoid Contact with Acids AvoidShock Avoid Friction, Shock, and Heat

Summary of essential safety precautions.

Applications in Drug Discovery and Materials Science

The triazole heterocycle is a privileged scaffold in drug discovery, appearing in a wide range of approved drugs with antifungal, antiviral, and anticancer activities.[12] The ability to synthesize N-substituted triazoles using azidotrimethyltin(IV) opens up avenues for creating novel analogues with potentially enhanced biological activity or improved pharmacokinetic properties. The organotin moiety itself can impart biological activity, and its presence in the final molecule could lead to synergistic effects.[5]

In materials science, triazoles are used in the synthesis of polymers, dendrimers, and functional materials. The N-stannyl triazoles prepared from azidotrimethyltin(IV) can serve as monomers or cross-linking agents, or as intermediates for the introduction of other functional groups.

Conclusion

The synthesis of triazoles using azidotrimethyltin(IV) represents a specialized yet valuable methodology for accessing N-stannyl-1,2,3-triazoles, which are versatile intermediates for further synthetic transformations. While direct, detailed protocols are not as widespread as for other azide sources, the principles of [3+2] cycloaddition provide a solid foundation for the development of robust synthetic procedures. The high toxicity of organotin compounds necessitates stringent safety precautions, but for researchers equipped to handle these reagents, the use of azidotrimethyltin(IV) can be a powerful tool in the synthesis of novel triazole-containing molecules for a wide range of applications.

References

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  • Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the 'Click' reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling. (2013). Green Chemistry, 15(3), 736-743.
  • Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. (2020). Molecules, 25(18), 4296.
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  • 1H and 13C NMR Data for triazole 1. (2014). The Royal Society of Chemistry.
  • A practical flow synthesis of 1,2,3-triazoles. (2022). RSC Advances, 12(44), 28665-28671.
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  • The [3+2]Cycloaddition Reaction. (n.d.). University of California, Irvine.
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  • Probable mechanisms of [3+2] cycloaddition reactions between organic azides and various vinyl sulfones. (2021). ChemistrySelect, 6(34), 9034-9041.
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  • (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 891484.
  • Assembly drives regioselective azide-alkyne cycloaddition reaction. (2023).
  • Safe Handling of Azides. (2013, February 1). University of Pittsburgh.
  • An organocatalytic azide-aldehyde [3+2] cycloaddition: high-yielding regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. (2014).
  • Application of organic azides in the synthesis of heterocyclic systems. (2022). Molecules, 27(12), 3716.
  • Azidotrimethyltin(IV). (n.d.). American Elements. Retrieved from [Link]

  • Advances in the Synthesis of Heterocyclic Compounds and Their Applic
  • Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. (2016). Molecules, 21(10), 1347.
  • Organotransition metal [3+2] cycloaddition reactions. (2001). Chemical Reviews, 101(11), 3561-3612.
  • Assembly drives regioselective azide-alkyne cycloaddition reaction. (2023, July 5).
  • Azides in the Synthesis of Various Heterocycles. (2022). Molecules, 27(12), 3716.
  • Azides in the Synthesis of Various Heterocycles. (2022). Molecules, 27(12), 3716.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2010). Chemical Society Reviews, 39(4), 1302-1315.
  • Chemo- and regioselective click reactions through nickel-catalyzed azide–alkyne cycloaddition. (2019). Organic & Biomolecular Chemistry, 17(33), 7733-7738.
  • Nucleoside Azide–Alkyne Cycloaddition Reactions Under Solvothermal Conditions or Using Copper Vials in a Ball Mill. (2016). Molecules, 21(9), 1143.
  • A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. (2023). International Journal of Pharmaceutical and Bio Medical Science, 2(5), 1-10.
  • Synthesis and Antimicrobial Activity of Some[10]-Triazole Derivatives. (2010). E-Journal of Chemistry, 7(4), 1453-1458.

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 891484.
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A Step-by-Step Guide to the Safe and Effective Use of Azidotrimethyltin(IV) in the Synthesis of Organic Azides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility and Hazards of Azidotrimethyltin(IV)

Azidotrimethyltin(IV), with the chemical formula (CH₃)₃SnN₃, is a versatile and highly reactive organometallic reagent frequently employed in organic synthesis as a potent source of the azide moiety.[1] Its utility lies in its ability to participate in a range of transformations, most notably in nucleophilic substitution reactions to generate organic azides and in [3+2] cycloaddition reactions, a cornerstone of "click chemistry."[1] Organic azides are crucial intermediates in the synthesis of a diverse array of nitrogen-containing compounds, including amines, triazoles, and various heterocyclic systems.[2]

However, the high reactivity of Azidotrimethyltin(IV) is coupled with significant toxicity and potential instability, necessitating meticulous handling and adherence to strict safety protocols. All organotin compounds are considered hazardous, and Azidotrimethyltin(IV) is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. Furthermore, like many organic azides, it is a potentially explosive compound. This guide provides a comprehensive framework for the safe handling and effective use of Azidotrimethyltin(IV) in a representative nucleophilic substitution reaction, intended for researchers, scientists, and professionals in drug development.

Critical Safety and Handling Protocols

The paramount consideration when working with Azidotrimethyltin(IV) is safety. A thorough understanding and implementation of the following protocols are not merely recommended but are mandatory for the safe execution of any reaction involving this reagent.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Fume Hood: All manipulations of Azidotrimethyltin(IV), including weighing and transfer, must be conducted in a well-ventilated chemical fume hood.

  • Protective Clothing: A flame-retardant lab coat, long pants, and closed-toe shoes are required.

  • Eye Protection: Chemical safety goggles and a face shield must be worn at all times.

  • Gloves: Double gloving with nitrile gloves is recommended. Gloves must be inspected before use and changed immediately upon any sign of contamination.

2. Handling and Storage:

  • Azidotrimethyltin(IV) is a solid that should be handled with care to avoid generating dust.

  • It should be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.

  • Store separately from strong oxidizing agents and acids.

3. Waste Disposal:

  • All waste containing Azidotrimethyltin(IV) or other organotin compounds is considered hazardous waste.

  • Segregate organotin waste into a dedicated, sealed, and clearly labeled container. Do not mix with other chemical waste streams.

  • Disposal must be in accordance with all local, state, and federal regulations for hazardous chemical waste.

4. Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give large amounts of water to drink. Seek immediate medical attention.

Physicochemical and Hazard Data

For quick reference, the key properties and hazard information for Azidotrimethyltin(IV) are summarized in the table below.

PropertyValueReference
Chemical Formula (CH₃)₃SnN₃
Molecular Weight 207.85 g/mol
Appearance White powder or crystals
Melting Point 117-120 °C
Hazard Classifications Acute Toxicity 1 (Dermal), 2 (Inhalation), 2 (Oral); Aquatic Acute 1; Aquatic Chronic 1
Signal Word Danger
Hazard Statements H300 + H310 + H330 (Fatal if swallowed, in contact with skin or if inhaled), H410 (Very toxic to aquatic life with long lasting effects)

Application Protocol: Synthesis of Benzyl Azide via Nucleophilic Substitution

This protocol details the synthesis of benzyl azide from benzyl bromide using Azidotrimethyltin(IV) as the azide source. This reaction is a classic example of an Sₙ2 (bimolecular nucleophilic substitution) reaction.

Reaction Principle and Causality

In an Sₙ2 reaction, the nucleophile (in this case, the azide anion provided by Azidotrimethyltin(IV)) attacks the electrophilic carbon atom of the alkyl halide (benzyl bromide) from the side opposite to the leaving group (bromide). This "backside attack" occurs in a single, concerted step, leading to an inversion of stereochemistry at the carbon center (though not relevant for the achiral benzyl bromide). The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is crucial as it solvates the cation (trimethyltin cation) while leaving the azide anion relatively "naked" and thus more nucleophilic and reactive.

Visualizing the Reaction and Workflow

Caption: Reaction scheme for the synthesis of benzyl azide.

Reaction_Scheme cluster_reactants Reactants cluster_products Products BenzylBromide Benzyl Bromide BenzylAzide Benzyl Azide BenzylBromide->BenzylAzide DMF, rt TrimethyltinBromide Trimethyltin Bromide BenzylBromide->TrimethyltinBromide Azidotrimethyltin Azidotrimethyltin(IV) Azidotrimethyltin->BenzylAzide Azidotrimethyltin->TrimethyltinBromide

Caption: Experimental workflow for the synthesis of benzyl azide.

Workflow A Reaction Setup: Dissolve Benzyl Bromide and Azidotrimethyltin(IV) in DMF B Reaction: Stir at room temperature for 12 hours A->B C Work-up: Dilute with water and extract with diethyl ether B->C D Washing: Wash organic layer with water and brine C->D E Drying and Concentration: Dry over Na₂SO₄ and remove solvent D->E F Purification (if necessary): Column chromatography E->F G Product: Benzyl Azide F->G

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of benzyl azides from benzyl halides.[3]

Materials:

  • Benzyl bromide (or benzyl chloride)

  • Azidotrimethyltin(IV)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar. Add benzyl bromide (1.0 equivalent) to the flask.

  • Addition of Reagents: Dissolve Azidotrimethyltin(IV) (1.1 equivalents) in anhydrous DMF (approximately 5-10 mL per gram of benzyl bromide). Add this solution to the round-bottom flask containing the benzyl bromide.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, carefully dilute the mixture with deionized water (approximately 3 times the volume of DMF used).

  • Extraction: Transfer the diluted reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and then with brine (50 mL). This step is crucial to remove the DMF and any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude benzyl azide.

  • Purification (if necessary): If the crude product is not of sufficient purity for the subsequent application, it can be purified by column chromatography on silica gel.

Expected Outcome:

The product, benzyl azide, is typically a colorless oil. The yield for this type of reaction is generally high.

Conclusion and Further Applications

This guide has provided a detailed protocol for the safe handling and use of Azidotrimethyltin(IV) in the synthesis of benzyl azide, a representative organic azide. The principles of nucleophilic substitution outlined here are broadly applicable to the synthesis of a wide range of other organic azides from their corresponding alkyl halides. The resulting organic azides are valuable precursors for a multitude of further transformations, including their use in "click chemistry" for the efficient construction of complex molecules, a technique of immense importance in drug discovery and materials science.[4] Adherence to the stringent safety protocols detailed herein is essential for the safe and successful application of this powerful synthetic reagent.

References

  • Sigma-Aldrich. Azidotrimethyltin(IV)
  • Kim, Y., Rhee, Y. H., & Park, J. (2017). Redox Reaction between Benzyl Azides and Aryl Azides: Concerted Synthesis of Aryl Nitriles and Anilines.
  • BenchChem. Application Notes and Protocols: Nucleophilic Substitution of 2-Chloro-4-methylpentane with Azide.
  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
  • Chemie Brunschwig AG. Click chemistry reagents.
  • Redox Reaction between Benzyl Azides and Aryl aAzides: Concerted Synthesis of Aryl Nitriles and Anilines. (n.d.).
  • Alkyl Halides Reactivity Lab Report | PDF | Precipitation (Chemistry) - Scribd. (n.d.). Retrieved from [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Azidotrimethyltin(IV) | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]

  • Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. (2024, September 23). Retrieved from [Link]

  • The application of click chemistry in the synthesis of agents with anticancer activity. (2015, March 12). Dovepress. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of 1,2,3-Triazoles via Azidotrimethyltin(IV) and Alkyne Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The [3+2] cycloaddition reaction between azidotrimethyltin(IV) and alkynes represents a robust and highly regioselective method for the synthesis of 1-(trimethylstannyl)-1,2,3-triazoles. These organotin-substituted heterocycles are valuable intermediates in organic synthesis, serving as precursors to a wide array of functionalized 1,2,3-triazoles, a class of compounds with significant applications in medicinal chemistry and materials science. This application note provides a comprehensive overview of the experimental setup, underlying mechanistic principles, safety protocols, and applications of this powerful synthetic transformation.

Introduction: The Significance of 1,2,3-Triazoles

The 1,2,3-triazole core is a prominent scaffold in a multitude of biologically active molecules, demonstrating a wide range of therapeutic properties including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][2] The stability of the triazole ring, its ability to engage in hydrogen bonding, and its dipole character make it an excellent pharmacophore in drug design.[1] The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is the most direct route to this important heterocyclic system.[3] While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is renowned for its efficiency and regioselectivity in producing 1,4-disubstituted triazoles, the uncatalyzed thermal cycloaddition offers a complementary approach, particularly for organometallic azides like azidotrimethyltin(IV).[4]

The use of azidotrimethyltin(IV) in this reaction provides a direct route to N-stannylated triazoles, which can subsequently undergo Stille coupling or other transmetalation reactions to introduce a wide variety of substituents at the N-1 position of the triazole ring, a position not readily accessible through standard CuAAC protocols.

Reaction Mechanism and Regioselectivity

The reaction between azidotrimethyltin(IV) and an alkyne proceeds via a concerted [3+2] cycloaddition mechanism, also known as the Huisgen 1,3-dipolar cycloaddition.[5] In this pericyclic reaction, the 4π electrons of the azide (the 1,3-dipole) and the 2π electrons of the alkyne (the dipolarophile) react in a concerted fashion to form the five-membered triazole ring.[5]

A key feature of the uncatalyzed reaction with azidotrimethyltin(IV) is its high regioselectivity. The reaction of trimethylstannylacetylene with phenyl azide has been shown to yield the 1-phenyl-4-trimethylstannyl-1,2,3-triazole as the sole regioisomer.[6] This suggests that the reaction of azidotrimethyltin(IV) with terminal alkynes will predominantly yield the 1-(trimethylstannyl)-4-substituted-1,2,3-triazole. This regiochemical outcome is influenced by both steric and electronic factors in the transition state.[3]

Reaction_Mechanism Figure 1: Proposed Mechanism for the [3+2] Cycloaddition cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Azide Azidotrimethyltin(IV) (CH₃)₃Sn-N=N⁺=N⁻ TS Concerted Transition State Azide->TS + Alkyne Alkyne Alkyne R¹-C≡C-R² Alkyne->TS Product 1-(trimethylstannyl)-1,2,3-triazole TS->Product Cycloaddition

Caption: Proposed Mechanism for the [3+2] Cycloaddition.

Safety and Handling of Azidotrimethyltin(IV)

Extreme Caution is Advised. Azidotrimethyltin(IV) is a highly toxic and potentially explosive compound. All manipulations should be carried out in a well-ventilated chemical fume hood by trained personnel.

  • Toxicity: Organotin compounds are highly toxic and can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a good choice), and chemical safety goggles at all times.[3]

  • Explosion Hazard: Organic azides are potentially explosive, especially when heated or subjected to shock. While azidotrimethyltin(IV) is reported to be relatively stable, it should be handled with care. Avoid heating the neat compound. Reactions should be conducted behind a blast shield.

  • Handling: Use only non-sparking tools. Keep the compound away from heat, sparks, and open flames. Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

  • Disposal: All waste containing organotin compounds must be disposed of as hazardous waste according to institutional and local regulations.

Experimental Protocol: Synthesis of 1-(trimethylstannyl)-4-phenyl-1,2,3-triazole

This protocol describes a representative procedure for the reaction of azidotrimethyltin(IV) with phenylacetylene. The reaction conditions may require optimization for other alkynes.

Materials and Reagents
  • Azidotrimethyltin(IV) (CAS: 1118-03-2)

  • Phenylacetylene (CAS: 536-74-3)

  • Anhydrous toluene

  • Hexanes

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

  • Magnetic stirrer and heating mantle

Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow Start Start Setup Assemble and dry glassware under inert atmosphere. Start->Setup Reagents Charge flask with azidotrimethyltin(IV), phenylacetylene, and anhydrous toluene. Setup->Reagents Reaction Heat the reaction mixture at reflux (e.g., 110 °C) and monitor by TLC. Reagents->Reaction Workup Cool to room temperature and remove solvent under reduced pressure. Reaction->Workup Purification Purify the crude product by column chromatography. Workup->Purification Characterization Characterize the product by NMR, IR, and MS. Purification->Characterization End End Characterization->End

Caption: Experimental Workflow for Triazole Synthesis.

Step-by-Step Procedure
  • Reaction Setup: Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of argon or nitrogen.

  • Charging Reagents: To the flask, add azidotrimethyltin(IV) (1.0 g, 4.81 mmol, 1.0 equiv) followed by anhydrous toluene (20 mL). Stir the solution until the azide is fully dissolved. Add phenylacetylene (0.54 g, 5.29 mmol, 1.1 equiv) to the solution via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) using a heating mantle. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 1-(trimethylstannyl)-4-phenyl-1,2,3-triazole.

  • Characterization: The structure and purity of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data and Expected Results

The reaction of azidotrimethyltin(IV) with various alkynes is expected to proceed in good to excellent yields. The regioselectivity is a key advantage of this methodology.

Alkyne TypeExample AlkyneExpected Major ProductExpected Yield
Terminal, Aryl Phenylacetylene1-(trimethylstannyl)-4-phenyl-1,2,3-triazoleHigh
Terminal, Alkyl 1-Octyne1-(trimethylstannyl)-4-hexyl-1,2,3-triazoleGood to High
Internal, Symmetric 4-Octyne1-(trimethylstannyl)-4,5-dipropyl-1,2,3-triazoleGood
Internal, Asymmetric 1-Phenyl-1-propyneMixture of regioisomersModerate to Good

Table 1: Expected Products and Yields for the Cycloaddition of Azidotrimethyltin(IV) with Various Alkynes.

Applications in Drug Development

The 1-(trimethylstannyl)-1,2,3-triazoles synthesized via this method are versatile intermediates. The trimethylstannyl group can be readily cleaved or participate in cross-coupling reactions, allowing for the introduction of a diverse range of substituents at the N-1 position. This is particularly valuable in the construction of libraries of triazole-containing compounds for high-throughput screening in drug discovery programs. The ability to functionalize the N-1 position provides access to a chemical space that is complementary to that accessed by the more common CuAAC reaction, which typically yields N-H or N-alkyl/aryl triazoles. The strategic incorporation of the triazole moiety has been shown to enhance the pharmacological properties of lead compounds, including improved metabolic stability, target binding affinity, and pharmacokinetic profiles.

Conclusion

The reaction of azidotrimethyltin(IV) with alkynes provides a highly regioselective and efficient route to 1-(trimethylstannyl)-1,2,3-triazoles. While the handling of the organotin azide requires stringent safety precautions, the synthetic utility of the resulting products as versatile intermediates for the synthesis of complex, N-1 functionalized triazoles makes this a valuable transformation for researchers in organic synthesis and medicinal chemistry. The protocol and data presented herein serve as a guide for the successful implementation of this powerful cycloaddition reaction.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598.
  • Yamanaka, H., Sakamoto, T., Uchiyama, D., & Kondo, Y. (1993). Synthesis and Reaction of 1-Phenyl-4-trimethylstannyl-1,2,3-triazoles. Heterocycles, 35(2), 1273-1278.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes.
  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., ... & Fokin, V. V. (2008). Ruthenium-catalyzed azide− alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923-8930.
  • Fisher Scientific. (2021).
  • Sigma-Aldrich. (2023).
  • Huisgen, R. (1984). 1,3-Dipolar cycloaddition chemistry. In 1,3-Dipolar Cycloaddition Chemistry (Vol. 1, pp. 1-176). John Wiley & Sons.
  • Guan, Q., Gao, Z., Chen, Y., Guo, C., Chen, Y., & Sun, H. (2024). Structural modification strategies of triazoles in anticancer drug development. European Journal of Medicinal Chemistry, 116578.
  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]

  • Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3-& 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.
  • Kumar, A., & Sharma, S. (2021). Triazoles and their derivatives: Chemistry, synthesis, and therapeutic applications. Frontiers in Chemistry, 9, 737839.
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  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2734914, Azidotrimethyltin. Retrieved January 12, 2026 from [Link].

  • Ghaffari, S., Jafari, M., & Ghasemi, J. B. (2019). Triazoles: A review on their synthesis and biological activities. Mini reviews in medicinal chemistry, 19(1), 13-28.
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  • Bozorov, K., Zhao, J., & Aisa, H. A. (2019). 1,2,3-Triazole-containing hybrids as potent anticancer agents. European journal of medicinal chemistry, 168, 188-212.
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  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Organotins. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Japan Science and Technology Agency. (n.d.). J-GLOBAL. Retrieved from [Link]

  • Jain, A. K., Sharma, S., & Vaidya, A. (2013). 1,2,3-Triazole: A novel scaffold for medicinal chemists. European journal of medicinal chemistry, 67, 247-268.

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Navigating the Dual Risks of Azidotrimethyltin(IV): A Comprehensive Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Azidotrimethyltin(IV), a versatile reagent in organic synthesis, presents a unique and significant set of hazards that demand meticulous handling and storage protocols.[1][2] This organometallic compound incorporates both the high acute toxicity characteristic of trimethyltin compounds and the potential explosive nature of organic azides.[3][4][5] A thorough understanding of its chemical personality is paramount for ensuring the safety of laboratory personnel and the integrity of research. This guide provides a detailed framework for the safe handling, storage, and emergency management of Azidotrimethyltin(IV), grounded in established safety principles for both organotin and azide chemistries.

Understanding the Inherent Hazards: A Dual-Threat Profile

The primary danger of Azidotrimethyltin(IV) stems from its two functional components: the trimethyltin cation ((CH₃)₃Sn⁺) and the azide anion (N₃⁻).

  • Organotin Toxicity: Trimethyltin compounds are potent neurotoxins, readily absorbed through inhalation, ingestion, and skin contact.[4] The toxicity of organotin compounds generally follows the order: triorganotins > diorganotins > monoorganotins.[3][6] Exposure can lead to a range of adverse health effects, from skin and eye irritation to severe impacts on the central nervous system.[4][7]

  • Azide Explosivity and Toxicity: Organic azides are energetic materials that can be sensitive to shock, friction, heat, and light, potentially leading to violent decomposition.[5][8] The stability of an organic azide is influenced by its molecular structure, particularly the ratio of carbon to nitrogen atoms.[5] Additionally, the azide ion itself is highly toxic, with a mechanism of action similar to cyanide.[8]

Table 1: Physicochemical and Toxicological Properties of Azidotrimethyltin(IV)

PropertyValueSource
Chemical Formula (CH₃)₃SnN₃
Molecular Weight 207.85 g/mol [9]
Appearance White powder or crystals[2][10]
Melting Point 117-120 °C[2][9]
CAS Number 1118-03-2[9]
Hazard Codes T+ (Very Toxic), N (Dangerous for the environment)[2]
Hazard Statements H300+H310+H330 (Fatal if swallowed, in contact with skin or if inhaled), H410 (Very toxic to aquatic life with long lasting effects)[2]
Storage Class 6.1A (Combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials)

Prudent Practices for Safe Handling: A Step-by-Step Protocol

Given the significant risks, all manipulations of Azidotrimethyltin(IV) must be conducted within a certified chemical fume hood.

Protocol 1: Safe Weighing and Transfer of Solid Azidotrimethyltin(IV)

  • Preparation:

    • Ensure the chemical fume hood has been certified within the last year and is functioning correctly.

    • Clear the fume hood of all unnecessary equipment and chemicals.[11]

    • Post a warning sign indicating that an azide experiment is in progress.[11]

    • Assemble all necessary equipment: non-metallic (ceramic or plastic) spatulas, weighing paper, and a sealable container for the weighed compound.[5][12]

  • Personal Protective Equipment (PPE):

    • Wear a flame-resistant lab coat.

    • Don double-layered nitrile gloves.[13]

    • Wear chemical splash goggles and a face shield.[11]

  • Weighing:

    • If possible, place the analytical balance inside the fume hood.

    • If the balance is outside the hood, carefully transport a pre-weighed, sealed container of the compound to the balance. Minimize the time the container is open.

    • Use only non-metallic spatulas to handle the solid material to avoid the formation of shock-sensitive metal azides.[5][12]

    • Avoid any grinding, scratching, or actions that could create friction.[12]

  • Transfer:

    • Carefully transfer the weighed solid to the reaction vessel inside the fume hood.

    • If dissolving the solid, add the solvent slowly and ensure good ventilation.

  • Cleanup:

    • Wipe down the spatula and any surfaces with a damp cloth to collect any residual dust.

    • Dispose of all contaminated materials, including weighing paper and gloves, in a designated hazardous waste container for azide waste.[8]

Storage with Vigilance: Preventing Decomposition and Exposure

Proper storage is critical to maintaining the stability of Azidotrimethyltin(IV) and preventing accidental exposure.

  • Location: Store in a cool, dry, well-ventilated area, away from heat, light, and sources of ignition.[11][12] A refrigerator dedicated to storing hazardous chemicals is recommended.

  • Containers: Keep the compound in its original, tightly sealed container.[12]

  • Incompatibilities: Store away from incompatible materials, including:

    • Acids: Contact with acids can form the highly toxic and explosive hydrazoic acid.[5][14]

    • Metals: Avoid contact with metals, especially copper and lead, as this can form highly shock-sensitive metal azides.[5][14]

    • Halogenated Solvents: Do not use halogenated solvents like dichloromethane or chloroform, as they can form extremely unstable di- and tri-azidomethane.[5][8]

    • Strong Oxidizing Agents. [15]

  • Labeling: All containers must be clearly labeled with the full chemical name, hazard pictograms (toxic, environmental hazard), and the date it was received or synthesized.[12]

Emergency Preparedness: A Rapid and Coordinated Response

A clear and well-rehearsed emergency plan is essential when working with Azidotrimethyltin(IV).

EmergencyResponse

Protocol 2: Emergency Response Procedures

  • Skin Contact: Immediately remove all contaminated clothing.[14] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[14][16] Seek immediate medical attention.[14]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[14][16] Seek immediate medical attention.[14]

  • Inhalation: Move the affected person to fresh air immediately.[4][14] If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][14]

  • Ingestion: Do NOT induce vomiting.[17] Rinse the mouth with water. Seek immediate medical attention.[14][17]

  • Spill:

    • Small Spill (in a fume hood):

      • Alert others in the area.

      • Wearing full PPE, absorb the spill with inert, non-combustible material (e.g., vermiculite, sand).

      • Carefully sweep up the solid material, avoiding dust generation.[14]

      • Clean the spill area with a cloth dampened with a basic solution (pH > 9) to neutralize any residual azide.[12][13]

      • Place all contaminated materials in a sealed, labeled container for hazardous waste disposal.[16]

    • Large Spill (or any spill outside a fume hood):

      • Evacuate the laboratory immediately.[16]

      • Alert others and prevent entry.

      • Call your institution's emergency response team.

Waste Disposal: A Final, Critical Step

All waste containing Azidotrimethyltin(IV) must be treated as hazardous waste.

  • Segregation: Keep azide-containing waste separate from other chemical waste streams, especially acidic waste.[8]

  • Containers: Use clearly labeled, sealed containers for all Azidotrimethyltin(IV) waste.[14] Do not use metal containers.[18]

  • Deactivation: For dilute solutions, deactivation by reaction with nitrous acid can be considered, but this procedure must be carried out by trained personnel in a fume hood due to the evolution of toxic nitrogen oxides.[14]

  • Disposal: All Azidotrimethyltin(IV) waste must be disposed of through your institution's hazardous waste management program.[5][14] Never pour azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[14]

Conclusion: A Culture of Safety

Working with Azidotrimethyltin(IV) requires a steadfast commitment to safety. By understanding its dual hazards, implementing robust handling and storage protocols, and being prepared for emergencies, researchers can mitigate the risks associated with this valuable synthetic reagent. A proactive safety culture, built on a foundation of knowledge and meticulous practice, is the most effective tool for protecting personnel and advancing scientific discovery.

References

  • Safe Handling of Azides - University of Pittsburgh. (2013, February 1). Retrieved from [Link]

  • Standard Operating Procedure Safe Handling of Azido Compounds - UNM Chemistry. (2021, February 16). Retrieved from [Link]

  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018, April 1). Retrieved from [Link]

  • Azides - UVIC. (2022, May 18). Retrieved from [Link]

  • Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.). Retrieved from [Link]

  • Azide Compounds - Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • Azidotrimethyltin(IV) | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]

  • ORGANOTIN COMPOUNDS - CDC Stacks. (n.d.). Retrieved from [Link]

  • Organo-tin compounds - DCCEEW. (2022, June 30). Retrieved from [Link]

  • Sodium Azide NaN3 - Division of Research Safety | Illinois. (2019, September 19). Retrieved from [Link]

  • Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in Cycloaddition Reactions with Azidotrimethyltin(IV)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing Azidotrimethyltin(IV) in cycloaddition reactions. This resource is designed to provide practical, field-proven insights to help you overcome common challenges, particularly low conversion rates, and optimize your synthetic outcomes. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using Azidotrimethyltin(IV) over other azide sources like sodium azide or organic azides?

Azidotrimethyltin(IV) serves as a versatile reagent for introducing the azide functionality in cycloaddition reactions. Its organometallic nature offers good solubility in many organic solvents, which can be advantageous for achieving homogeneous reaction conditions. It is particularly useful in "click chemistry" applications for the synthesis of 1,2,3-triazoles.

Q2: Is a catalyst required for cycloaddition reactions with Azidotrimethyltin(IV)?

It depends on the desired outcome.

  • Thermal Cycloaddition: The traditional Huisgen 1,3-dipolar cycloaddition can be performed thermally without a catalyst. However, this often requires elevated temperatures and can lead to a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[1][2]

  • Catalyzed Cycloaddition: For high regioselectivity, a catalyst is strongly recommended. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) exclusively yields the 1,4-disubstituted triazole isomer under mild conditions.[2][3] Ruthenium catalysts, in contrast, can be used to selectively produce the 1,5-disubstituted isomer.[1][4]

Q3: How should I handle and store Azidotrimethyltin(IV)?

Azidotrimethyltin(IV) is a highly toxic compound and requires careful handling.[5][6] It is fatal if swallowed, in contact with skin, or if inhaled.[5][6] Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves and safety glasses. Store the reagent in a tightly sealed container in a cool, dry place, away from incompatible materials. It should be handled as a combustible, acutely toxic material.[6]

Q4: What is the most significant challenge when working with organotin reagents like Azidotrimethyltin(IV)?

The primary challenge is the removal of organotin byproducts from the final product mixture.[7] These impurities are toxic and can interfere with biological assays and subsequent reactions. Purification to parts-per-million (ppm) levels is often necessary for applications in drug development and materials science.[7]

In-Depth Troubleshooting Guides

Issue 1: Low or No Product Formation

This is one of the most common issues encountered. A systematic approach is necessary to diagnose the root cause.

Potential Cause A: Reagent Instability or Impurity

Causality: Azidotrimethyltin(IV), like many organometallic compounds and azides, can be sensitive to moisture and may degrade over time. The purity of the alkyne substrate is also critical, as impurities can inhibit catalysts or lead to side reactions.

Diagnostic & Troubleshooting Steps:

  • Verify Reagent Purity:

    • Azidotrimethyltin(IV): Check the appearance and melting point (lit. 117-120 °C) of the reagent. If degradation is suspected, consider purifying it or purchasing a new batch.

    • Alkyne Substrate: Purify the alkyne via column chromatography or distillation before use. Confirm its purity by ¹H NMR and/or GC-MS.

  • Ensure Anhydrous Conditions:

    • Dry all glassware thoroughly in an oven before use.

    • Use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.

    • Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture contamination and potential side reactions.

Potential Cause B: Sub-Optimal Reaction Conditions

Causality: Cycloaddition reactions are sensitive to solvent, temperature, and concentration. The choice of these parameters can significantly impact reaction rates and yields.

Solvent Effects: The solvent must dissolve all reactants and catalysts to ensure a homogeneous mixture.[8] Polar aprotic solvents like DMSO, DMF, and THF are often effective choices.[1][8] For CuAAC reactions, co-solvent systems like t-BuOH/H₂O can also be highly effective.[8] In some cases, "green" solvents like glycerol or Cyrene™ have been shown to be excellent media for these reactions.[8][9]

Temperature Effects:

  • Thermal Reactions: These reactions often require elevated temperatures (e.g., >80 °C) to proceed at a reasonable rate.[1] If the conversion is low, a gradual increase in temperature may be necessary.

  • Catalyzed Reactions (CuAAC): CuAAC reactions are typically efficient at room temperature.[2] Unnecessarily high temperatures can lead to catalyst decomposition or side reactions.

Troubleshooting Protocol: Optimizing Reaction Conditions

  • Solvent Screening: Set up small-scale parallel reactions using different solvent systems. A recommended starting set includes Toluene, THF, DMF, and a t-BuOH/H₂O mixture.

  • Temperature Titration: Once a suitable solvent is identified, run the reaction at different temperatures (e.g., room temperature, 40 °C, 60 °C) to find the optimal balance between reaction rate and stability of reactants/catalyst.

  • Concentration Adjustment: If bimolecular reaction kinetics are slow, consider increasing the concentration of the reactants.

Workflow for Troubleshooting Low Conversion

Caption: A systematic workflow for diagnosing low conversion rates.

Potential Cause C: Ineffective Catalysis (for CuAAC)

Causality: The efficiency of the CuAAC reaction is entirely dependent on the presence of the active Cu(I) catalytic species. If the Cu(I) is not generated or is consumed by side reactions, the cycloaddition will stall.

Common Catalyst-Related Problems & Solutions:

ProblemCausalitySolution
No reaction Absence of Cu(I). Using a Cu(II) salt (e.g., CuSO₄) without a reducing agent.Add a reducing agent like sodium ascorbate to generate Cu(I) in situ from a Cu(II) precursor.[1]
Reaction starts then stops Oxidation of Cu(I) to inactive Cu(II) by dissolved oxygen.Degas the solvent and run the reaction under an inert atmosphere (Ar or N₂). The use of stabilizing ligands can also protect the Cu(I) center.[10]
Low yield with terminal alkynes Formation of alkyne homocoupling (Glaser coupling) byproducts.This side reaction is also catalyzed by copper. Use of a ligand like TBTA or a suitable base (e.g., Et₃N) can suppress this pathway.[3][9]
The Catalytic Cycle of CuAAC

CuAAC_Cycle CuI Cu(I) Catalyst CuAcetylide Copper(I) Acetylide CuI->CuAcetylide Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->CuAcetylide Coordination Azide Azidotrimethyltin(IV) ((CH₃)₃Sn-N₃) Metallacycle Copper Triazolide Intermediate Azide->Metallacycle Cycloaddition CuAcetylide->Metallacycle Metallacycle->CuI Regeneration Product 1,4-Triazole Product Metallacycle->Product Protonolysis

Caption: The catalytic cycle for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Potential Cause D: Substrate Limitations

Causality: The electronic and steric properties of the alkyne partner can significantly influence reactivity.

  • Terminal vs. Internal Alkynes: The standard CuAAC reaction is highly specific for terminal alkynes, which possess an acidic proton necessary for the formation of the key copper acetylide intermediate.[11][12] Internal alkynes are generally unreactive under these conditions.[11] For internal alkynes, a Ruthenium-catalyzed reaction (RuAAC) is a more suitable choice.[11]

  • Steric Hindrance: Bulky substituents near the alkyne can sterically hinder the approach of the azide and the catalyst, leading to lower reaction rates. If sterically demanding substrates are required, longer reaction times or higher temperatures may be necessary.

Issue 2: Difficulty with Product Purification

Even with high conversion, isolating the pure product can be challenging due to the presence of toxic organotin byproducts.

Causality: The trimethyltin moiety [(CH₃)₃Sn-] from the azide reagent is converted into various tin-containing byproducts (e.g., (CH₃)₃Sn-X, where X is a halide or other counterion) during the reaction and workup. These compounds can be difficult to separate from the desired triazole product using standard silica gel chromatography.[7]

Protocol 1: Purification via Fluoride-Induced Precipitation

This is a highly effective method for removing organotin impurities.[7][13]

  • Reaction Quench: After the reaction is complete (as determined by TLC or LC-MS), concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Redissolve: Dissolve the crude residue in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Fluoride Treatment: Add a saturated aqueous solution of potassium fluoride (KF) to the solution and stir vigorously for at least 1-2 hours. This will precipitate the organotin species as insoluble trimethyltin fluoride ((CH₃)₃SnF).[7][13]

  • Filtration: Filter the mixture through a pad of Celite® or silica gel to remove the solid tin fluoride precipitate.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. The resulting crude product can then be purified by standard flash column chromatography.

Protocol 2: Purification using K₂CO₃-Silica Admixture

This solid-phase extraction method is also very effective for removing organotin halides.[7]

  • Prepare Admixture: Prepare a mixture of 10% finely ground, anhydrous potassium carbonate (K₂CO₃) and 90% silica gel (w/w).

  • Column Setup: Pack a chromatography column with this admixture as the stationary phase.

  • Elution: Concentrate the crude reaction mixture and directly load it onto the K₂CO₃-silica column. Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the pure triazole product. The organotin impurities will remain strongly adsorbed to the stationary phase.[7]

Decision Tree for Organotin Purification

Caption: A decision-making guide for selecting a purification strategy.

References

  • Benchchem. Technical Support Center: Solvent Effects on the Regioselectivity of Triazole Formation.
  • SHANDONG LOOK CHEMICAL. An efficient method for removing organotin impurities. (2020-09-14).
  • Wikipedia. Azide-alkyne Huisgen cycloaddition.
  • NIH. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry.
  • Smolecule. Buy Azidotrimethyltin(IV) | 1118-03-2. (2023-08-15).
  • Benchchem. Technical Support Center: Solvent Effects in Triazole Cycloaddition Reactions.
  • MDPI. Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach.
  • PubMed. Click Organocatalysis: Acceleration of Azide-Alkyne Cycloadditions with Mutually Orthogonal Click Reactions. (2024-02-16).
  • MDPI. Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles.
  • PubMed Central. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
  • Benchchem. A Comparative Guide to the Reactivity of Terminal vs. Internal Alkynes in Cycloaddition Reactions.
  • Sigma-Aldrich. Azidotrimethyltin(IV) 97 1118-03-2.
  • Sigma-Aldrich. Azidotrimethyltin(IV) 97 1118-03-2.
  • Beilstein Journals. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions.
  • organic-chemistry.org. Click Chemistry Azide-Alkyne Cycloaddition.
  • MDPI. Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC).
  • Benchchem. A Comparative Guide to the Reactivity of Terminal vs. Internal Alkynes in Organic Synthesis.
  • Cornerstone. Optimal Precipitation of Organotin Fluorides by Cation Exchange.

Sources

Optimizing reaction conditions for Azidotrimethyltin(IV) with sensitive substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Azidotrimethyltin(IV), [(CH₃)₃SnN₃]. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile yet challenging reagent, particularly in the context of complex and sensitive substrates. As a senior application scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to optimize your reactions, troubleshoot common issues, and ensure the safe and effective use of this powerful synthetic tool.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties, handling, and application of Azidotrimethyltin(IV).

Q1: What is Azidotrimethyltin(IV) and what are its primary applications?

Azidotrimethyltin(IV) is an organometallic compound used as a reagent for transferring the azide (N₃) group in organic synthesis.[1] It is particularly useful for reactions where other azide sources, like sodium azide (NaN₃) or azidotrimethylsilane (TMSN₃), may be ineffective due to solubility issues or lower reactivity. Its applications include the synthesis of organic azides that are precursors to amines, triazoles (via "click chemistry"), and other nitrogen-containing heterocycles.[2]

Q2: What makes Azidotrimethyltin(IV) suitable for "sensitive substrates"?

The "sensitive" nature of a substrate often relates to the presence of delicate functional groups (e.g., acid/base-labile esters, silyl ethers), complex stereochemistry, or strained ring systems like epoxides. Azidotrimethyltin(IV) offers potential advantages in these cases for two main reasons:

  • Enhanced Nucleophilicity & Solubility: The covalent nature of the Sn-N₃ bond and the organic substituents make it highly soluble in a wide range of aprotic organic solvents, unlike inorganic salts like NaN₃.[3]

  • Inherent Lewis Acidity: The tin atom can act as a mild Lewis acid.[4] This allows it to coordinate to leaving groups (like sulfonates) or heteroatoms (like the oxygen in an epoxide), activating the substrate towards nucleophilic attack by the azide. This "intramolecular" assistance can allow reactions to proceed under milder conditions (lower temperatures, neutral pH) than might be possible with a simple salt/catalyst combination.

Q3: What are the critical safety precautions for handling Azidotrimethyltin(IV)?

Extreme caution is mandatory. Organotin compounds are notoriously toxic, and azides are potentially energetic.

  • Toxicity: Azidotrimethyltin(IV) is classified as acutely toxic via oral, dermal, and inhalation routes.[2] Always handle it in a certified chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves (consider double-gloving), a lab coat, and chemical safety goggles.

  • Potential for HN₃ Formation: Avoid contact with strong acids, which can generate highly toxic and explosive hydrazoic acid (HN₃).

  • Thermal Stability: While generally more stable than small organic azides, avoid excessive heating.

  • Waste Disposal: All waste containing tin must be segregated and disposed of according to institutional and local environmental regulations. Do not discharge into drains.

II. Troubleshooting and Optimization Guide

This section is structured to address specific problems you may encounter during your experiments.

Problem 1: Low or No Reactivity with the Substrate

"I've mixed my substrate (e.g., a secondary tosylate on a carbohydrate scaffold) with (CH₃)₃SnN₃, but the reaction is sluggish or shows no conversion by TLC/LCMS."

Possible Causes & Solutions:

  • Cause A: Insufficient Electrophilicity of the Substrate.

    • Scientific Rationale: For an Sₙ2 reaction to occur, the carbon center must be sufficiently electron-deficient and accessible. Steric hindrance or a poor leaving group can stall the reaction.

    • Solution 1: Add an External Lewis Acid. While the tin reagent has some Lewis acidity, it is mild. The addition of a stronger, catalytic Lewis acid can significantly accelerate the reaction. The Lewis acid coordinates to the leaving group, making it more willing to depart and increasing the electrophilicity of the carbon center.

    • Solution 2: Increase Temperature. A moderate increase in temperature (e.g., from room temperature to 50-80 °C) can often overcome the activation energy barrier. Monitor carefully for substrate decomposition.

  • Cause B: Inappropriate Solvent.

    • Scientific Rationale: The solvent must fully solubilize both the substrate and the tin reagent. For Sₙ2 reactions, polar aprotic solvents are ideal as they stabilize the transition state without solvating the nucleophile excessively.

    • Solution: Switch to a more appropriate solvent. Good starting points include DMF, DMSO, or acetonitrile. For substrates with lower polarity, THF or toluene may be effective, especially with added Lewis acids.

ParameterRecommendationRationale
Leaving Group Triflate (OTf) > Tosylate (OTs) > Mesylate (OMs) > Halides (I > Br > Cl)A better leaving group lowers the activation energy for nucleophilic substitution.
Catalytic Additive Sc(OTf)₃, Yb(OTf)₃, SnCl₄, BF₃·OEt₂ (0.05 - 0.2 equivalents)Stronger Lewis acids enhance the electrophilicity of the reaction center.[5]
Solvent DMF, Acetonitrile, THF, ToluenePolar aprotic solvents are generally preferred for Sₙ2 reactions.
Temperature 25 °C to 100 °CIncrease temperature incrementally to find the balance between reaction rate and substrate stability.
Problem 2: Poor Regioselectivity in Epoxide Ring-Opening

"I'm trying to open an unsymmetrical epoxide on my molecule, but I'm getting a mixture of regioisomers."

Scientific Rationale: The regioselectivity of epoxide ring-opening is a classic mechanistic problem. The outcome depends on the balance between Sₙ1 and Sₙ2 pathways, which can be influenced by the reaction conditions.[6]

  • Sₙ2 Pathway (Basic/Neutral): The nucleophile attacks the less sterically hindered carbon. This is often the desired pathway for predictable outcomes.

  • Sₙ1 Pathway (Acidic): The epoxide oxygen is protonated or coordinated by a Lewis acid. The ring begins to open, building positive charge on the carbon that can best stabilize it (usually the more substituted carbon). The nucleophile then attacks this more electrophilic center.

Solutions to Control Regioselectivity:

  • To Favor Attack at the Less Substituted Carbon (Sₙ2):

    • Avoid Strong Lewis Acids: Rely on the inherent reactivity of the azidotrimethyltin or use it without any additives. The reaction may require higher temperatures to proceed.

    • Use a Non-coordinating Solvent: Solvents like toluene or dichloromethane will minimize stabilization of any carbocation-like character in the transition state.

  • To Favor Attack at the More Substituted Carbon (Sₙ1-like):

    • Add a Strong Lewis Acid: Use a stoichiometric or catalytic amount of a strong Lewis acid (e.g., Ti(O-i-Pr)₄, SnCl₄).[7] This will strongly coordinate the epoxide oxygen, promoting C-O bond cleavage at the more substituted position to create a more stable, partial positive charge for the azide to attack.[8]

G cluster_0 Troubleshooting Regioselectivity Start Unsymmetrical Epoxide Substrate Desired Desired Regioisomer? Start->Desired SN2_Path Attack at LESS Substituted Carbon Desired->SN2_Path  Less Substituted SN1_Path Attack at MORE Substituted Carbon Desired->SN1_Path  More Substituted SN2_Cond Conditions: - No added Lewis Acid - Higher Temperature - Non-coordinating Solvent SN2_Path->SN2_Cond SN1_Cond Conditions: - Add Strong Lewis Acid (e.g., SnCl₄, Ti(O-i-Pr)₄) - Lower Temperature - Coordinating Solvent SN1_Path->SN1_Cond G cluster_1 Tin Byproduct Removal Workflow Start Reaction Mixture (Product + (CH₃)₃Sn-X) Dilute Dilute with Organic Solvent (e.g., EtOAc) Start->Dilute Wash Wash with sat. aq. KF (2-3 times) Dilute->Wash Precipitate Precipitate Forms? Wash->Precipitate Filter Filter through Celite® Precipitate->Filter Yes Separate Separate Layers, Wash with Brine, Dry Precipitate->Separate No Filter->Separate Column Purify via Column Chromatography Separate->Column End Pure Azide Product Column->End

Sources

Technical Support Center: Purification of Products from Azidotrimethyltin(IV) Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in chemical synthesis utilizing azidotrimethyltin(IV). The focus is on overcoming the common and often challenging purification hurdles associated with removing toxic organotin byproducts from reaction mixtures. This document is structured to provide not just procedural steps, but also the underlying chemical principles to empower users to troubleshoot effectively.

Introduction: The Challenge of Organotin Byproducts

Azidotrimethyltin(IV) is a versatile reagent for the introduction of the azide moiety in organic synthesis.[1][2] However, its use is frequently complicated by the formation of persistent and toxic trimethyltin byproducts (e.g., trimethyltin halides, trimethyltin hydroxide).[3] These byproducts often exhibit chromatographic behavior similar to the desired organic azide product, making their removal by standard silica gel chromatography inefficient. This guide outlines robust, field-proven methods to achieve high purity for your target compounds.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of products from azidotrimethyltin(IV) reactions in a question-and-answer format.

Issue 1: My final product is contaminated with tin byproducts, even after standard chromatography.

  • Probable Cause: Trimethyltin byproducts are often not effectively removed by standard silica gel chromatography due to their moderate polarity, which can lead to co-elution with the desired product.[4]

  • Solution: Implement a pre-chromatography workup specifically designed to remove organotin species. The most common and effective methods are an aqueous potassium fluoride (KF) wash or direct purification using base-treated silica.

Issue 2: The potassium fluoride (KF) wash is not completely removing the tin impurities.

  • Probable Cause 1: Insufficient Stirring or Reaction Time. The reaction between the organotin halides and potassium fluoride to form the insoluble trimethyltin fluoride is a heterogeneous reaction that requires sufficient time and agitation to go to completion.[5][6]

  • Solution 1: After adding the saturated aqueous KF solution to your organic layer, ensure the biphasic mixture is stirred vigorously for a minimum of one hour.[5][6] In some stubborn cases, extending the stirring time to several hours or even overnight can be beneficial.[4]

  • Probable Cause 2: Formation of a Fine Precipitate That is Difficult to Filter. The precipitated trimethyltin fluoride can sometimes be a very fine powder, making it difficult to remove completely by simple filtration.[6][7]

  • Solution 2: Filter the mixture through a pad of Celite® to effectively trap the fine precipitate.[4][6][7]

Issue 3: I am observing product degradation during the workup or purification.

  • Probable Cause: While organic azides are generally stable under the mild conditions of a KF wash or chromatography on base-treated silica, they can be sensitive to strong acids, high temperatures, or certain reducing agents.[6][8]

  • Solution: Ensure your workup conditions are neutral or slightly basic. Avoid prolonged exposure to heat or strong light. Analyze fractions promptly by Thin Layer Chromatography (TLC) to minimize the time the product spends in solution or on the column.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in a reaction involving azidotrimethyltin(IV)?

A1: The primary byproducts are typically trimethyltin halides (e.g., trimethyltin chloride, bromide, or iodide, depending on the reaction conditions and substrate) and trimethyltin hydroxide, which can form upon exposure to water. These species are often collectively referred to as "organotin impurities."[3]

Q2: Why is it crucial to remove these organotin byproducts?

A2: Organotin compounds are known to be toxic, even at very low concentrations.[3][5] For applications in drug development and biological screening, it is imperative to reduce tin levels to the parts-per-million (ppm) range to avoid false positives or toxicity issues in downstream assays.[5]

Q3: Can I use methods other than a KF wash to remove tin byproducts?

A3: Yes, an excellent alternative is to perform flash chromatography using a stationary phase composed of silica gel treated with anhydrous potassium carbonate (K2CO3).[5][6] This method is highly effective at retaining organotin impurities. A typical preparation involves a mixture of 10% K2CO3 by weight with 90% silica gel.[5][6]

Q4: How can I confirm that my final product is free of tin contamination?

A4: While TLC and NMR can indicate the absence of major tin-containing impurities, they are not sensitive enough to detect trace amounts. To quantify residual tin at the ppm level, more advanced analytical techniques are required, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).[6]

Q5: What are the essential safety precautions when working with azidotrimethyltin(IV)?

A5: Azidotrimethyltin(IV) and other organotin compounds are toxic and should always be handled in a well-ventilated fume hood.[9][10] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses.[9][10] All glassware that comes into contact with organotin reagents should be decontaminated. Tin-containing waste must be segregated and disposed of according to your institution's hazardous waste guidelines. Organic azides themselves can be energetic compounds and should be handled with care, avoiding heat, shock, and friction.[8]

Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash

This protocol is designed to precipitate organotin byproducts as insoluble trimethyltin fluoride.

  • Reaction Quench & Dilution: Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride.

  • Stirring: Vigorously stir the biphasic mixture for at least one hour. You should observe the formation of a white precipitate (trimethyltin fluoride).[5][6]

  • Filtration: Filter the entire mixture through a pad of Celite® to remove the insoluble tin fluoride.[6][7]

  • Phase Separation: Return the filtrate to the separatory funnel and separate the organic and aqueous layers.

  • Final Washes: Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. The resulting crude product should be significantly depleted of tin byproducts and can be further purified by standard silica gel chromatography if necessary.

Protocol 2: Chromatography on Potassium Carbonate (K2CO3) Treated Silica

This method is highly effective for removing organotin impurities directly during chromatographic purification.

  • Preparation of K2CO3/Silica: Thoroughly mix 10 parts by weight of finely ground, anhydrous potassium carbonate with 90 parts by weight of silica gel. This mixture can be prepared in advance and stored.[5][6]

  • Column Packing: Pack a chromatography column with the prepared K2CO3/silica mixture using a suitable slurry solvent.

  • Sample Loading: Concentrate your crude reaction mixture, dissolve it in a minimal amount of the eluent, and load it onto the column.

  • Elution: Elute the column with an appropriate solvent system for your target azide. The organotin impurities will be strongly retained by the basic stationary phase.

  • Fraction Collection & Analysis: Collect fractions and monitor the elution of your product using TLC. Combine the pure fractions and concentrate under reduced pressure.

Data Presentation

Purification MethodReported Efficiency in Removing Organotin ByproductsKey Advantages
Aqueous KF Wash Reduces tin to low levels, often sufficient for many applications.Simple, inexpensive, and can be performed on a large scale.[5][7]
K2CO3/Silica Chromatography Can reduce tin levels to as low as ~15 ppm.[5]Combines purification of the target compound and removal of tin byproducts into a single step.[5][6]
DBU/Iodine Treatment Can reduce tin levels to less than 30 ppm.An alternative method for specific cases.[5]

Visualization of Workflows

Caption: Workflow for the removal of tin byproducts.

References

  • Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis. ResearchGate. Available from: [Link]

  • Organotin chemistry. Wikipedia. Available from: [Link]

  • An efficient method for removing organotin impurities. SHANDONG LOOK CHEMICAL. Available from: [Link]

  • Safety Data Sheet. 3M. Available from: [Link]

  • Workup for Removing Tin Byproducts. University of Rochester, Department of Chemistry. Available from: [Link]

  • Optimal Precipitation of Organotin Fluorides by Cation Exchange. Cornerstone. Available from: [Link]

  • Azidotrimethyltin(IV). AMERICAN ELEMENTS. Available from: [Link]

  • Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. Available from: [Link]

Sources

Technical Support Center: Efficient Removal of Tin Byproducts from Reactions Involving Azidotrimethyltin(IV)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azidotrimethyltin(IV) is a valuable reagent in modern organic synthesis, notably for its application in creating 1,2,3-triazoles through [3+2] cycloadditions, a cornerstone of "click chemistry". While highly effective, reactions involving this organometallic compound invariably produce stoichiometric amounts of trimethyltin byproducts, such as trimethyltin halides or hydroxide. These tin residues are notoriously difficult to remove due to their variable polarity and toxicity, which poses a significant challenge for downstream applications, especially in drug discovery and materials science where high purity is paramount.[1][2]

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols for the effective removal of tin byproducts.

Understanding the Challenge: The Nature of Trimethyltin Byproducts

The primary difficulty in purification arises from the physicochemical properties of the common trimethyltin byproducts, typically trimethyltin chloride ((CH₃)₃SnCl) or trimethyltin bromide ((CH₃)₃SnBr). These compounds can be volatile, are highly toxic, and often exhibit solubility in a wide range of organic solvents, leading to co-elution with the desired product during standard chromatographic purification.[3] For biological applications, reducing tin content to parts-per-million (ppm) levels is often a regulatory necessity.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for removing trimethyltin byproducts? A1: The two most widely adopted and effective methods are precipitation with aqueous potassium fluoride (KF) and specialized column chromatography.[1][2]

  • Potassium Fluoride (KF) Wash: This technique leverages the high affinity of fluoride ions for tin. The trimethyltin byproducts (e.g., (CH₃)₃SnCl) react with KF to form trimethyltin fluoride ((CH₃)₃SnF), a sparingly soluble solid that precipitates from the reaction mixture and can be removed by filtration.[4][5]

  • Chromatography on Treated Silica Gel: Standard silica gel chromatography can be ineffective. However, using silica gel treated with a base, such as triethylamine (Et₃N) or anhydrous potassium carbonate (K₂CO₃), dramatically improves the retention of acidic tin byproducts, allowing for clean elution of the desired product.[1][2][6]

Q2: Are these purification methods compatible with the azide functional group in my product? A2: Generally, yes. The azide functional group is relatively stable under the mild, slightly basic, or neutral conditions of a KF wash or chromatography on base-treated silica.[1] Organic azides are primarily sensitive to strong acids, potent reducing agents, and high temperatures, none of which are employed in these standard purification protocols.[1] However, it is always prudent to monitor the stability of your specific compound by TLC throughout the workup process.

Q3: I performed a KF wash, but my NMR still shows significant tin contamination. What went wrong? A3: This is a common issue and can stem from several factors:

  • Insufficient Stirring/Contact Time: The reaction between aqueous KF and the organotin halide in the organic phase is a biphasic reaction. It requires vigorous stirring for at least one hour, and sometimes longer, to ensure complete precipitation of (CH₃)₃SnF.[1][2][7]

  • Finely Dispersed Precipitate: Trimethyltin fluoride can form a very fine, colloidal precipitate that may not be fully removed by standard filtration or may pass through the filter paper.[1][7]

  • Incorrect Stoichiometry: Ensure you are using a saturated aqueous solution of KF to provide a sufficient excess of fluoride ions.

Q4: How can I confirm that the tin has been removed to an acceptable level? A4: While ¹H NMR can detect bulk tin impurities, it is not sensitive enough for trace analysis. To quantify residual tin at the ppm level, more advanced analytical techniques are required, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).[1]

Q5: What are the critical safety precautions when working with Azidotrimethyltin(IV) and its byproducts? A5: Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated chemical fume hood.[1][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and double gloves.

  • Waste Disposal: All tin-containing waste (solid and liquid) must be segregated and disposed of as hazardous waste according to your institution's guidelines.[8]

  • Glassware Decontamination: Glassware that has come into contact with organotin reagents should be decontaminated by soaking in a solution like 10% sodium hypochlorite (bleach) before standard washing.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Persistent Tin Contamination After KF Wash 1. Insufficient stirring time or vigor.2. Finely dispersed precipitate passing through the filter.1. Ensure the biphasic mixture is stirred vigorously for at least 1-2 hours.[1][2]2. Filter the entire mixture through a pad of Celite® to effectively trap the fine (CH₃)₃SnF precipitate.[1][6]
Low Recovery of Desired Product 1. Product adsorption onto the precipitated tin fluoride or Celite®.2. Product has some water solubility and is lost during aqueous extraction.1. After filtration, thoroughly wash the Celite® cake with several portions of the organic solvent used in the extraction to recover any adsorbed product.[7]2. Minimize aqueous contact. If the product is highly water-soluble, consider a non-aqueous workup followed by chromatography on K₂CO₃-treated silica.[9]
Emulsion Formation During KF Wash High concentration of tin salts or other reaction components.1. Dilute the reaction mixture further with the organic solvent.2. Add brine (saturated aqueous NaCl) to the separatory funnel to help break the emulsion.[9]3. If the emulsion persists, filter the entire mixture through Celite®.
Tin Byproducts Co-elute with Product During Chromatography The polarity of the tin byproducts is too similar to the product on standard silica gel.1. Switch to a modified stationary phase. Chromatography on silica gel pre-treated with 10% w/w K₂CO₃ is highly effective at retaining tin impurities.[2]2. Alternatively, use silica gel treated with 2-5% triethylamine in the eluent.[10]

Detailed Experimental Protocols

Protocol 1: Removal of Trimethyltin Byproducts via KF Precipitation

This method is often the first line of defense due to its simplicity and effectiveness for bulk removal.

Step-by-Step Methodology:

  • Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • KF Treatment: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a saturated aqueous solution of potassium fluoride (KF).

  • Vigorous Stirring: Stopper the funnel and shake vigorously, venting frequently. Alternatively, stir the biphasic mixture vigorously in a flask using a magnetic stirrer for a minimum of one hour. A white precipitate of trimethyltin fluoride ((CH₃)₃SnF) should form.[1][2]

  • Filtration: Filter the entire biphasic mixture through a pad of Celite® in a Büchner funnel to remove the insoluble tin fluoride.[1][6]

  • Phase Separation: Return the filtrate to the separatory funnel and separate the organic and aqueous layers.

  • Final Washes: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now significantly depleted of tin.[1]

Protocol 2: Chromatographic Removal using K₂CO₃-Treated Silica Gel

This method is excellent for removing trace amounts of tin impurities and is particularly useful when the KF wash is incomplete or when the product is sensitive to aqueous conditions.

Step-by-Step Methodology:

  • Preparation of K₂CO₃/Silica: Prepare the stationary phase by thoroughly mixing 10 parts by weight of finely powdered anhydrous potassium carbonate with 90 parts by weight of silica gel. This mixture can be prepared in advance and stored.[1][2]

  • Column Packing: Pack a chromatography column with the prepared K₂CO₃/silica mixture using either a dry packing or slurry packing method with your chosen eluent system.

  • Sample Loading: Concentrate the crude reaction mixture (ideally after a preliminary KF wash) and dissolve it in a minimal amount of solvent before loading it onto the column.

  • Elution: Elute the column with an appropriate solvent system for your target compound. The polar, acidic tin byproducts will be strongly retained by the basic stationary phase.[1]

  • Analysis: Collect fractions and monitor by TLC. Combine the pure fractions and concentrate to yield the final product, which should be free of tin impurities.

Method Selection Guide

Choosing the right purification strategy depends on the scale of your reaction, the properties of your desired product, and the required level of purity. The following workflow can help guide your decision.

G start Reaction Complete kf_wash Perform Aqueous KF Wash & Celite Filtration (Protocol 1) start->kf_wash check_purity Check Purity (TLC, ¹H NMR) kf_wash->check_purity k2co3_chrom Column Chromatography on K₂CO₃-Treated Silica (Protocol 2) check_purity->k2co3_chrom Tin Remains final_product Final Pure Product check_purity->final_product Tin Removed k2co3_chrom->final_product trace_analysis Trace Analysis? (e.g., for Pharma) final_product->trace_analysis trace_analysis:e->final_product:w No icpms ICP-MS / AAS Analysis trace_analysis->icpms Yes

Sources

Azidotrimethyltin(IV) stability issues and decomposition prevention

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Azidotrimethyltin(IV)

A Foreword on Safety: Azidotrimethyltin(IV) ((CH₃)₃SnN₃) is a highly toxic and potentially explosive organometallic reagent.[1] Its handling requires rigorous adherence to safety protocols. This guide is intended for qualified researchers in controlled laboratory environments. Always consult your institution's Environmental Health and Safety (EHS) office before working with this compound and ensure all actions are performed within a certified chemical fume hood.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with Azidotrimethyltin(IV)?

A1: Azidotrimethyltin(IV) presents a dual threat:

  • Extreme Toxicity: Organotin compounds are notoriously toxic. Azidotrimethyltin(IV) is classified as acutely toxic if swallowed, inhaled, or in contact with skin.[3] Exposure can be fatal. All handling must be done with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection, in a well-ventilated fume hood.[2]

  • Explosion Risk: Like other organic azides, this compound is energetically unstable and can decompose explosively.[4][5] The risk is elevated by heat, shock, friction, or grinding. It is crucial to avoid conditions that could initiate decomposition.

Q2: How should I properly store Azidotrimethyltin(IV)?

A2: Store Azidotrimethyltin(IV) in a cool, dry, and well-ventilated area, away from heat sources, sparks, or open flames. Keep the container tightly closed and handle it under an inert gas atmosphere. It should be stored in a locked cabinet or an area accessible only to authorized personnel.[2]

Q3: What are the visible signs of decomposition?

A3: Azidotrimethyltin(IV) is a white powder or crystalline solid.[1] Any discoloration (e.g., yellowing or browning), clumping, or gas evolution from the solid or its solutions should be treated as a sign of decomposition. If decomposition is suspected, do not attempt to open the container or handle the material directly. Consult your EHS department for emergency disposal procedures.

Q4: What materials and reagents are incompatible with Azidotrimethyltin(IV)?

A4: Avoid contact with the following:

  • Acids: Can react to form hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[6]

  • Heavy Metals: Contact with metals like copper, lead, silver, or brass can form highly shock-sensitive and explosive metal azides.[4][6] Ensure spatulas are made of compatible materials (e.g., ceramic or specific polymers) and avoid reaction setups with exposed heavy metals.

  • Halogenated Solvents: Solvents like dichloromethane (DCM) or chloroform can form extremely explosive polyazidomethanes.[6]

  • Strong Oxidizing Agents: Can lead to a violent, exothermic reaction.

Troubleshooting Guide for Experimental Use

This section addresses common issues that may arise during reactions involving Azidotrimethyltin(IV).

Problem: My reaction has turned cloudy, or a precipitate has formed unexpectedly.

Causality & Solution: This often indicates poor solubility of the reagent or product at the reaction temperature, or potential decomposition.

  • Solubility Check: Ensure your solvent is appropriate and that the concentration of Azidotrimethyltin(IV) is not exceeding its solubility limit under the reaction conditions. The trimethyltin group can participate in ligand exchange, potentially forming less soluble complexes.[7]

  • Temperature Control: A sudden temperature increase can accelerate decomposition, leading to insoluble polymeric byproducts. Maintain strict temperature control throughout the reaction.

  • Inert Atmosphere: The compound hydrolyzes readily. Ensure your reaction is conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) to prevent hydrolysis, which can lead to the formation of tin oxides.

Problem: I am observing gas evolution from my reaction vessel.

Causality & Solution: This is a critical warning sign. Gas evolution (N₂) is the primary indicator of azide decomposition.

  • IMMEDIATE ACTION: Do not approach the reaction. Ensure the fume hood sash is lowered. If the gas evolution is rapid, evacuate the immediate area and alert your colleagues and EHS officer.

  • Causality Analysis (Post-Mortem): This is almost always caused by excessive heat. The thermal decomposition of azides is a highly exothermic process that can become a runaway reaction.

  • Prevention: Always perform reactions at the lowest feasible temperature. Add the azide reagent slowly and portion-wise to a cooled reaction mixture to allow for effective heat dissipation.

Problem: My post-reaction analysis (NMR, IR) shows unexpected peaks.

Causality & Solution: This could be due to side reactions or decomposition products.

  • Azide Decomposition: Look for byproducts characteristic of azide decomposition pathways.

  • Ligand Exchange: The trimethyltin moiety is an excellent leaving group and can participate in ligand exchange reactions with other components in your mixture, leading to unexpected tin-containing species.[7]

  • Hydrolysis: If moisture was present, you might see peaks corresponding to tin hydroxides or oxides. Review your experimental setup to ensure all glassware was properly dried and all reagents and solvents were anhydrous.

Data & Diagrams

Key Stability & Hazard Data
PropertyValueSource(s)
Appearance White powder or crystals[1]
Melting Point 117-120 °C (Decomposes)[1][3]
Hazard Codes H300, H310, H330 (Fatal if swallowed, in contact with skin or if inhaled)[1][3]
Incompatibilities Acids, Heavy Metals, Halogenated Solvents, Oxidizing Agents[4][6]
Diagram: Troubleshooting Workflow for Unexpected Observations

This diagram outlines the decision-making process when encountering an issue during a reaction with Azidotrimethyltin(IV).

G start Unexpected Observation in Reaction gas Gas Evolution? start->gas precipitate Precipitate / Cloudiness? start->precipitate analysis Anomalous Analysis? start->analysis gas->precipitate No stop CRITICAL HAZARD Lower Sash, Evacuate Area Contact EHS Immediately gas->stop Yes precipitate->analysis No check_temp Check Temperature Control Ensure Proper Cooling precipitate->check_temp Yes review_side Analyze for Decomposition & Side-Reaction Products analysis->review_side Yes check_sol Review Solvent & Concentration Verify Solubility check_temp->check_sol check_inert Verify Inert Atmosphere Check for Moisture Ingress check_sol->check_inert

Caption: Troubleshooting decision tree for reactions involving Azidotrimethyltin(IV).

Experimental Protocol: Safe Quenching of Residual Azidotrimethyltin(IV)

This protocol details the procedure for neutralizing unreacted Azidotrimethyltin(IV) in a reaction mixture. This entire procedure must be performed in a chemical fume hood.

Rationale: The most effective method for destroying residual azide functionality is through the formation of nitrous acid (HONO) in situ from sodium nitrite and a weak acid.[6][8] This converts the azide to nitrogen gas and other non-explosive byproducts. A Staudinger reduction using triphenylphosphine is an alternative for converting the organic azide to a stable iminophosphorane, which can then be hydrolyzed.[5]

Materials:

  • Reaction mixture containing residual Azidotrimethyltin(IV).

  • Ice bath.

  • 20% aqueous solution of sodium nitrite (NaNO₂).[6]

  • 20% aqueous solution of sulfuric acid (H₂SO₄).[6]

  • Starch-iodide test paper.[5]

  • Appropriate PPE (gloves, lab coat, safety glasses).

Procedure:

  • Cool the Reaction: Place the flask containing the reaction mixture into an ice bath and cool to 0-5 °C. This is critical to control the exotherm of the quenching reaction.

  • Dilute if Necessary: If the reaction was run in a non-aqueous solvent, add a co-solvent like THF and water to ensure the quenching reagents are soluble. The final concentration of the azide should not exceed 5%.[6]

  • Slowly Add Sodium Nitrite: With vigorous stirring, add the 20% sodium nitrite solution dropwise via an addition funnel.

  • Acidify Cautiously: After the nitrite addition is complete, slowly add the 20% sulfuric acid solution dropwise. You will observe gas evolution (N₂ and toxic NOx).[8] Maintain slow addition to control the rate of gas release.

  • Test for Completion: Once gas evolution has ceased, test the solution for excess nitrous acid. Dip a clean glass rod into the mixture and touch it to a piece of starch-iodide paper. A blue-black color indicates that excess nitrite is present and the azide has been completely destroyed.[5]

  • Waste Disposal: The quenched solution, now free of explosive azide, can be processed for work-up or disposed of as hazardous waste according to your institutional guidelines.[2] The presence of tin requires specific waste stream considerations.

References

  • How to quench azide. (2021, March 2). Reddit. Retrieved January 13, 2026, from [Link]

  • Sodium Azide. (2021, August 15). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

  • Azidotrimethyltin(IV). (n.d.). American Elements. Retrieved January 13, 2026, from [Link]

Sources

Common pitfalls to avoid when working with Azidotrimethyltin(IV)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Azidotrimethyltin(IV) (CAS No. 1118-03-2). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile but hazardous reagent. Here, we address common pitfalls, provide troubleshooting advice, and answer frequently asked questions to ensure the safe and successful execution of your experiments.

Section 1: Critical Safety & Handling Protocols

Working with organotin compounds, especially those containing an azide moiety, demands the utmost attention to safety. Azidotrimethyltin(IV) is classified as acutely toxic upon oral, dermal, and inhalation exposure, and it is very toxic to aquatic life.[1] The following Q&A addresses the most critical safety aspects.

???+ question "What are the absolute minimum personal protective equipment (PPE) requirements for handling Azidotrimethyltin(IV)?"

Answer: Due to its high toxicity, a comprehensive PPE strategy is non-negotiable. Simply wearing a lab coat and a single pair of gloves is insufficient.

  • Body Protection: A flame-retardant lab coat is mandatory. For larger-scale operations, consider chemical-resistant coveralls.[2]

  • Hand Protection: Double-gloving with two pairs of nitrile gloves is the minimum requirement. Change the outer glove immediately upon any suspected contact.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential. When there is any risk of splashing, a full-face shield must be worn in conjunction with goggles.[3][4]

  • Respiratory Protection: All handling of solid Azidotrimethyltin(IV) or its solutions must be performed inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[2][4] For emergency situations or if engineering controls are insufficient, a NIOSH/MSHA-approved respirator is necessary.[3]

Causality: Organotin compounds can be absorbed through the skin, and their effects on the central nervous system can be severe. The triple-threat hazard (dermal, ingestion, inhalation) necessitates a multi-layered PPE approach to eliminate all possible routes of exposure.[1]

???+ question "How should I properly store and handle this reagent to prevent degradation and ensure safety?"

Answer: Proper storage is key to maintaining the reagent's integrity and preventing hazardous situations.

  • Atmosphere: Azidotrimethyltin(IV) should be stored under an inert atmosphere (e.g., nitrogen or argon).[3] It is sensitive to moisture and air, which can lead to hydrolysis.[5]

  • Temperature & Location: Keep the container tightly closed in a dry, cool, and well-ventilated area.[3][4] It should be stored in a dedicated, locked cabinet for highly toxic materials.

  • Incompatibilities: Store away from strong oxidizing agents and acids.[3]

  • Handling: When transferring the solid, use non-sparking tools.[5] Always perform transfers in a fume hood.

Trustworthiness: Storing under an inert atmosphere prevents the slow hydrolysis of the Sn-N bond, which would form trimethyltin hydroxide and hydrazoic acid, the latter being highly explosive and toxic. This ensures that the reagent's reactivity remains consistent for your experiments.

Safety Data at a Glance
Hazard ClassSignal WordHazard StatementsStorage Class
Acute Tox. 1 (Dermal), 2 (Inhalation/Oral)Danger H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled.6.1A: Combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials.
Aquatic Acute 1, Aquatic Chronic 1Danger H410: Very toxic to aquatic life with long lasting effects.

Section 2: Troubleshooting Experimental Workflows

This section tackles specific problems that can arise during reactions involving Azidotrimethyltin(IV), from low yields in azide transfer reactions to the persistent challenge of organotin byproduct removal.

???+ question "My azide transfer reaction is giving a low yield. What are the common causes?"

Answer: Low yields in reactions where Azidotrimethyltin(IV) is used as an azide source, such as in 1,3-dipolar cycloadditions or nucleophilic substitution, can often be traced to a few key factors.

  • Reagent Degradation: The most common culprit is the hydrolysis of the reagent due to improper handling or storage. If the reagent has been exposed to moisture, its effective concentration will be lower than expected. Always handle the reagent under an inert atmosphere.[5]

  • Solvent Choice: Azidotrimethyltin(IV) is typically used in aprotic solvents like THF, toluene, or dichloromethane.[6] The presence of protic solvents (e.g., alcohols, water) can consume the reagent and interfere with the reaction. Ensure your solvent is anhydrous.

  • Reaction Temperature: While many azide transfer reactions proceed at room temperature, some substrates may require gentle heating to overcome activation energy barriers. Conversely, excessive heat can lead to decomposition. Monitor your reaction by TLC or LC-MS to find the optimal temperature.

  • Steric Hindrance: If your substrate is sterically bulky, the approach of the Azidotrimethyltin(IV) may be hindered, slowing the reaction rate. In such cases, longer reaction times or elevated temperatures may be necessary.

???+ question "I've completed my reaction, but I'm struggling to remove the trimethyltin byproducts from my product. What are the best methods?"

Answer: The removal of organotin residues is a classic challenge in organotin chemistry but can be effectively managed with the right workup procedure. Simple extraction is rarely sufficient.

Method 1: Potassium Fluoride (KF) Wash (Most Common)

  • Principle: Fluoride ions have a very high affinity for tin, forming an insoluble and easily filterable precipitate, trimethyltin fluoride ((CH₃)₃SnF).[7]

  • Protocol:

    • After the reaction, dilute the mixture with an organic solvent like ethyl acetate or diethyl ether.

    • Stir the organic solution vigorously with a saturated aqueous solution of KF for several hours or overnight.

    • A white precipitate of (CH₃)₃SnF will form.

    • Filter the entire mixture through a pad of Celite® to remove the solids.

    • Proceed with a standard aqueous workup on the filtrate.[8]

Method 2: Chromatography on Treated Silica Gel

  • Principle: The polarity of organotin byproducts can be manipulated, or they can be chelated to a modified stationary phase.

  • Options:

    • Base-Treated Silica: Pre-treating silica gel with 2-5% triethylamine in the eluent can effectively trap tin residues.[8]

    • Potassium Carbonate/Silica: Using a stationary phase of 10% w/w anhydrous potassium carbonate mixed with silica gel has been shown to be highly effective.[8]

Method 3: Iodine (I₂) Treatment

  • Principle: If you have unreacted organotin precursors, iodine can convert them to the corresponding tin iodides, which are more polar and more easily removed by a subsequent KF wash or silica gel chromatography.[8]

Workflow for Reaction Quenching and Tin Removal

G cluster_0 In Fume Hood cluster_1 Stir Plate cluster_2 Filtration & Workup cluster_3 Waste Disposal A Reaction Complete (Mixture contains product & (CH3)3Sn-X byproducts) B Dilute with Organic Solvent (e.g., Ethyl Acetate) A->B C Add Saturated Aqueous KF Solution B->C D Stir Vigorously (1-12 hours) C->D E Formation of Solid (CH3)3SnF Precipitate D->E F Filter through Celite® Pad E->F G Separate Filtrate Layers (Organic & Aqueous) F->G J Celite® Pad with (CH3)3SnF (Solid Hazardous Waste) F->J Dispose as Organotin Waste H Wash Organic Layer (Brine), Dry (Na2SO4), & Concentrate G->H I Crude Product (Low Tin Contamination) H->I

Sources

Technical Support Center: Azidotrimethyltin(IV) Reactivity in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Azidotrimethyltin(IV) mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the use of azidotrimethyltin(IV). Our goal is to empower you with the scientific rationale behind experimental protocols to ensure safe, efficient, and successful outcomes.

Introduction to Azidotrimethyltin(IV)

Azidotrimethyltin(IV) ((CH₃)₃SnN₃) is a versatile organometallic reagent widely employed in organic synthesis.[1][2] Its primary applications lie in the construction of nitrogen-containing heterocycles, such as tetrazoles and triazoles, which are significant pharmacophores in medicinal chemistry. The reactivity of the azide functional group, coupled with the unique properties of the trimethyltin moiety, makes it a powerful synthetic tool.[3][4] However, its reactivity is highly dependent on experimental conditions, particularly solvent and temperature. This guide will delve into these effects to provide a comprehensive understanding of its behavior.

Frequently Asked Questions (FAQs)

General Properties and Handling

Q1: What are the key physical and chemical properties of azidotrimethyltin(IV)?

Azidotrimethyltin(IV) is a white powder or crystalline solid with a melting point in the range of 117-120 °C.[1][5] It is an organotin compound containing a covalently bound azide group.[4] Due to the presence of the tin and azide moieties, it is classified as highly toxic and potentially explosive, requiring careful handling.[6][7]

Q2: What are the essential safety precautions for handling azidotrimethyltin(IV)?

Due to its high toxicity (fatal if swallowed, in contact with skin, or if inhaled), all manipulations of azidotrimethyltin(IV) must be conducted in a well-ventilated chemical fume hood.[6][7] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[8] Metal spatulas should be avoided when handling the solid, as they can form shock-sensitive metal azides.[7] It is also crucial to avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[7]

Q3: How should I properly store azidotrimethyltin(IV)?

Azidotrimethyltin(IV) should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6] It should be stored separately from incompatible materials such as acids and strong oxidizing agents.

Q4: What is the recommended procedure for quenching and disposing of azidotrimethyltin(IV) and its residues?

Organotin compounds and azides require careful quenching and disposal procedures. For small residual amounts, slow addition of a protic solvent like isopropanol, followed by a mixture of isopropanol and water, and finally water can be used to cautiously quench the reactive species under an inert atmosphere and at low temperatures (e.g., 0 °C).[1][5] All waste containing azidotrimethyltin(IV) or its byproducts must be collected in a designated, properly labeled hazardous waste container for disposal according to institutional and local regulations.[9][10] Glassware that has come into contact with organotin compounds should be decontaminated, for example, by soaking in a bleach solution.[10]

Reactivity and Mechanisms

Q5: What are the primary applications of azidotrimethyltin(IV) in organic synthesis?

Azidotrimethyltin(IV) is a key reagent in [3+2] cycloaddition reactions. It is particularly effective for the synthesis of:

  • 1,2,3-Triazoles: Through reactions with alkynes, a cornerstone of "click chemistry".[5][11]

  • Tetrazoles: Via cycloaddition with nitriles.

These heterocyclic motifs are of great interest in medicinal chemistry due to their roles as bioisosteres for carboxylic acids and their presence in numerous bioactive molecules.

Q6: How does azidotrimethyltin(IV) compare to other azide sources like sodium azide or trimethylsilyl azide (TMSN₃)?

Azidotrimethyltin(IV) offers advantages in terms of solubility in organic solvents compared to inorganic azides like sodium azide. In cycloadditions with nitriles, organotin azides can act as both the azide source and a Lewis acid to activate the nitrile, potentially accelerating the reaction.[12][13] Compared to TMSN₃, the reactivity can differ based on the specific substrate and reaction conditions.

Q7: What is the general mechanism for the reaction of azidotrimethyltin(IV) with alkynes?

The reaction of azidotrimethyltin(IV) with an alkyne is a type of Huisgen 1,3-dipolar cycloaddition.[11] In the absence of a catalyst, this is a concerted thermal process that can lead to a mixture of 1,4- and 1,5-regioisomers.[11] The reaction involves the 1,3-dipolar azide reacting with the dipolarophile (the alkyne) through a cyclic transition state to form the triazole ring.

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

General workflow for a 1,3-dipolar cycloaddition reaction.

Q8: How does solvent polarity influence the reactivity of azidotrimethyltin(IV)?

Solvent polarity can significantly impact the rate of cycloaddition reactions. The effect depends on the change in polarity between the ground state of the reactants and the transition state.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are often good choices for cycloaddition reactions as they can effectively solvate the reactants and any polar intermediates without interfering with the reaction through hydrogen bonding.[14] They can be particularly effective for reactions involving polar transition states.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents are suitable for many organic reactions, and their choice depends on the solubility of the reactants. In some cases, less polar solvents can favor specific reaction pathways.

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents are generally less ideal for reactions with azidotrimethyltin(IV) as they can potentially react with the organotin moiety and can also stabilize the ground state of the azide through hydrogen bonding, which may increase the activation energy of the reaction.

Q9: What is the expected effect of temperature on the rate of reactions involving azidotrimethyltin(IV)?

As with most chemical reactions, increasing the temperature generally increases the reaction rate.[15] This relationship is described by the Arrhenius equation, which indicates that the rate constant has an exponential dependence on the inverse of the absolute temperature.[6][16] A higher temperature provides the reacting molecules with sufficient kinetic energy to overcome the activation energy barrier.[17] However, it is crucial to consider the thermal stability of azidotrimethyltin(IV) and other reactants or products, as higher temperatures can also lead to decomposition.[18]

graph G { layout=neato; node [shape=plaintext]; edge [color="#34A853"];

}

Simplified reaction energy profile illustrating the activation energy barrier.

Q10: Can azidotrimethyltin(IV) undergo thermal decomposition?

Troubleshooting Guide

This section addresses common issues encountered during reactions with azidotrimethyltin(IV) and provides systematic approaches to resolve them.

Issue 1: Low or No Product Yield

Low or no yield is a frequent challenge in organic synthesis. Here’s how to troubleshoot this issue when using azidotrimethyltin(IV).[12][21]

Possible Cause Troubleshooting Steps & Rationale
Poor Reagent Quality Verify the purity of azidotrimethyltin(IV) and the reaction partner (alkyne, nitrile, etc.). Impurities can inhibit the reaction or lead to side products. Consider purifying starting materials if necessary.
Inadequate Reaction Temperature Optimize the reaction temperature. If the reaction is too slow, a modest increase in temperature may be necessary. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and potential decomposition.[15]
Incorrect Solvent Choice Screen different solvents. The solubility of reactants and the stabilization of the transition state are solvent-dependent. Start with a common polar aprotic solvent like acetonitrile or THF and explore others if the yield is low.[14]
Presence of Water or Protic Impurities Ensure anhydrous conditions. Organotin compounds can be sensitive to moisture. Use dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Decomposition of Reactants or Products Run the reaction at a lower temperature for a longer duration. If you suspect thermal instability, reducing the temperature can mitigate decomposition.[18] Monitor for the appearance of decomposition products by TLC or LC-MS.
Inefficient Stirring Ensure vigorous and efficient stirring, especially in heterogeneous reaction mixtures, to maximize contact between reactants.
Issue 2: Formation of Multiple Products (e.g., Regioisomers)

In cycloadditions with unsymmetrical alkynes, the formation of a mixture of 1,4- and 1,5-disubstituted triazoles can occur.[11]

Possible Cause Troubleshooting Steps & Rationale
Thermal Cycloaddition Consider a catalyzed reaction. The uncatalyzed thermal cycloaddition often gives poor regioselectivity.[11] While azidotrimethyltin(IV) is not a catalyst itself, the addition of a suitable catalyst (e.g., copper or ruthenium for azide-alkyne cycloadditions) can direct the reaction to a single regioisomer.[22]
Solvent Effects Investigate the effect of solvent polarity on regioselectivity. The polarity of the solvent can influence the relative energies of the transition states leading to different regioisomers. A systematic solvent screen may reveal conditions that favor the desired product.
Temperature Effects Vary the reaction temperature. In some cases, regioselectivity can be temperature-dependent. Lower temperatures may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable isomer.
Issue 3: Difficulty in Product Purification

A significant challenge in organotin chemistry is the removal of tin-containing byproducts from the desired product.

Possible Cause Troubleshooting Steps & Rationale
Tin Byproducts Co-eluting with Product Employ specific purification techniques for organotin removal. Standard silica gel chromatography may not be sufficient. Consider the following methods: - Aqueous Potassium Fluoride (KF) Wash: Treatment with an aqueous KF solution precipitates the tin byproducts as insoluble tin fluorides, which can be removed by filtration.[21] - Chromatography on K₂CO₃-treated Silica Gel: A stationary phase of silica gel impregnated with potassium carbonate can effectively retain tin impurities.[21]
Product Instability on Silica Gel Use a deactivated stationary phase. If your product is sensitive to the acidic nature of standard silica gel, consider using deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina.

Experimental Protocols

General Protocol for a [3+2] Cycloaddition of Azidotrimethyltin(IV) with a Terminal Alkyne

This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (nitrogen or argon), add the terminal alkyne (1.0 eq.).

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., toluene, THF, or acetonitrile) to dissolve the alkyne.

  • Reagent Addition: Add azidotrimethyltin(IV) (1.0-1.2 eq.) to the solution.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the alkyne).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the organic layer with a saturated aqueous solution of potassium fluoride to precipitate tin byproducts. Stir vigorously for at least one hour.

    • Filter the mixture through a pad of celite to remove the insoluble tin fluorides.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

}

Workflow for a typical cycloaddition reaction using azidotrimethyltin(IV).

References

  • Organic Chemistry Portal. Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst. [Link]

  • Reaction Rates and Temperature; Arrhenius Theory. [Link]

  • American Elements. Azidotrimethyltin(IV). [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Reddit. Dealing with Organotin reactions. [Link]

  • University of Pittsburgh. Safe Handling of Azides. [Link]

  • American Elements. Azidotrimethyltin(IV) Properties. [Link]

  • ResearchGate. Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst | Request PDF. [Link]

  • Luo, Q.
  • THE EFFECT OF TEMPERATURE AND CONCENTRATION ON REACTION RATE. [Link]

  • Chemistry LibreTexts. 14.9: The Effect of Temperature on Reaction Rates. [Link]

  • Zien Journals Publishing. The Effect of Temperature on the Rate of Chemical Reactions. [Link]

  • NIH. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. [Link]

  • Science and Education Publishing. Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate. [Link]

  • RSC Publishing. Chemo- and regioselective click reactions through nickel-catalyzed azide–alkyne cycloaddition. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • ChemRxiv. Thermal Decomposition of Trimethylindium and Indium Trisguanidinate Precursors for InN Growth: An Ab-Initio and Kinetic Modellin. [Link]

  • MDPI. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. [Link]

  • ResearchGate. Best solvent for azide alkyne cycloaddition?. [Link]

  • MIT OpenCourseWare. Lecture 33: Kinetics and Temperature. [Link]

  • FreeThink Technologies. Science of Temperature Dependence. [Link]

  • ResearchGate. Density Functional Theory Investigation of Regioselectivity in 1,3-Dipolar Cycloaddition: 2-Azido-N-(4- diazenylphenyl)acetamide with Terminal Alkyne. [Link]

  • NIH. Exploring the Chemical Properties and Medicinal Applications of Tetramethylthiocycloheptyne Sulfoximine Used in Strain-Promoted Azide–Alkyne Cycloaddition Reactions. [Link]

  • ResearchGate. Thermal decomposition kinetics of electrospun azidodeoxy cellulose nitrate and polyurethane nanofibers. [Link]

  • PubMed. Thermal stability and decomposition kinetic studies of acyclovir and zidovudine drug compounds. [Link]

  • PacBio. Guide - Low Yield Troubleshooting. [Link]

  • NETZSCH Analyzing & Testing. About the Thermal Behavior of Acetylsalicylic Acid and Aspirin®. [Link]

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Frequently Asked Questions (FAQs): Core Safety & Handling Principles

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent need for robust safety and procedural guidelines, this Technical Support Center provides a comprehensive resource for professionals scaling up reactions involving Azidotrimethyltin(IV). As a Senior Application Scientist, my aim is to bridge the gap between laboratory-scale synthesis and pilot plant production, focusing on the unique dual-hazard nature of this reagent: the potent toxicity of organotin compounds and the explosive potential of the azide moiety. This guide is structured to provide direct, actionable answers to critical questions, ensuring that scientific integrity and operational safety are paramount at every stage of your process.

This section addresses the most fundamental questions regarding the safe handling of Azidotrimethyltin(IV). A thorough understanding of these principles is non-negotiable before any scale-up is attempted.

Q1: What are the primary hazards associated with Azidotrimethyltin(IV)?

A1: Azidotrimethyltin(IV) presents a critical dual-hazard profile. Firstly, as an organotin compound, it is highly toxic if swallowed, inhaled, or absorbed through the skin, with potential to cause damage to organs through prolonged or repeated exposure.[1][2] Secondly, the azide functional group makes the compound potentially explosive. Organic azides can be sensitive to heat, light, friction, and shock.[3][4] The combination of these hazards requires stringent safety protocols and specialized handling procedures.

Q2: What are the absolute "Golden Rules" for handling azides that I must never violate?

A2: There are several inviolable rules when working with azides:

  • NEVER mix with acids: This can generate hydrazoic acid (HN₃), which is exceptionally toxic, volatile, and explosive.[3][5]

  • NEVER use metal spatulas or stirrers: Contact with many metals, especially heavy metals, can form highly shock-sensitive and explosive metal azides.[4][6] Use plastic, ceramic, or Teflon-coated equipment.

  • NEVER use halogenated solvents: Solvents like dichloromethane or chloroform can react with azides to form dangerously unstable di- and tri-azidomethane.[4][6]

  • NEVER perform distillation or sublimation: These purification techniques introduce heat and potential for friction, which can lead to violent decomposition. Purification should be limited to methods like extraction, precipitation, and chromatography.[4]

Q3: What initial steps should I take before planning a scale-up?

A3: Before any scale-up, a thorough Process Hazard Analysis (PHA) is mandatory.[7][8] This is a cornerstone of Process Safety Management (PSM) as required by OSHA for highly hazardous chemicals.[9] Your PHA should, at a minimum:

  • Identify all potential hazards, including thermal runaway, gas evolution, and potential for detonation.

  • Evaluate the consequences of process deviations (e.g., overcharging a reagent, loss of cooling).

  • Establish robust engineering and administrative controls to mitigate identified risks.[10]

  • Develop detailed Standard Operating Procedures (SOPs) for every step, including emergency shutdown and waste quenching.

Troubleshooting Guide for Scale-Up Operations

This guide addresses specific problems you may encounter during the transition from lab bench to pilot plant, structured by process stage.

Part 1: Pre-Reaction and Charging

Q4: My lab-scale reaction uses a syringe pump for slow addition. How do I replicate this safely at a 10 L scale?

A4: Direct scaling of a syringe pump is often impractical. For a 10 L scale, you should transition to a calibrated metering pump with compatible wetted parts (avoiding metals that can form explosive azides). Alternatively, a pressure-equalizing dropping funnel can be used, but with extreme caution. The key is maintaining precise control over the addition rate to manage the reaction exotherm. The addition time should be recalculated based on the vessel's heat transfer coefficient (U) and surface area-to-volume ratio, which decreases upon scale-up.

Q5: How do I ensure my starting materials are suitable for a large-scale reaction?

A5: At scale, the impact of impurities is magnified. You must establish stringent quality control specifications for all raw materials.

  • Purity Analysis: Use methods like quantitative NMR (q-NMR) or a mass balance approach (combining LC-UV, Karl Fischer for water content, TGA for non-volatiles, and GC/MS for residual solvents) to certify the purity of your Azidotrimethyltin(IV) and other reactants.[11]

  • Moisture Content: Water can interfere with many reactions and, more critically, can lead to the formation of hydrazoic acid in the presence of any acidic species.[6] Ensure all reagents and solvents are rigorously dried and handled under an inert atmosphere.

Part 2: During the Reaction

Q6: I am observing a higher-than-expected exotherm in the pilot reactor compared to the lab. What should I do?

A6: This is a common and dangerous scale-up issue due to the reduced surface-area-to-volume ratio, which decreases heat dissipation efficiency.

  • Immediate Action: Immediately slow or stop the addition of the limiting reagent. If the temperature continues to rise, be prepared to execute an emergency cooling or quenching procedure as defined in your PHA.

  • Root Cause Analysis:

    • Addition Rate: Is the reagent being added too quickly?

    • Agitation: Is the stirring inefficient, creating localized "hot spots"? Inadequate mixing is a frequent cause of thermal runaway.

    • Cooling System: Is the reactor's cooling jacket performing to specification? Check the coolant flow rate and temperature.

  • Prevention: The reaction should be modeled using calorimetric data (from tools like a Reaction Calorimeter, RC1) to predict the thermal profile at scale and set safe operating limits.

Diagram: Troubleshooting an Unexpected Exotherm

ExothermTroubleshooting Start Unexpected Exotherm Detected Action1 IMMEDIATELY Stop Reagent Addition Start->Action1 Check1 Temperature Still Rising? Action1->Check1 Action2 Initiate Emergency Cooling/Quench Protocol Check1->Action2 Yes Action3 Resume Addition at 50% Rate Check1->Action3 No Investigation Post-Event Investigation: Root Cause Analysis Action2->Investigation Action3->Investigation Cause1 Addition Rate Too High? Investigation->Cause1 Cause2 Inefficient Agitation? Investigation->Cause2 Cause3 Cooling System Failure? Investigation->Cause3 End Revise SOP & Revalidate Process Cause1->End Cause2->End Cause3->End

Caption: Decision tree for managing a thermal runaway event.

Part 3: Workup, Purification, and Waste Disposal

Q7: How can I effectively remove the organotin byproducts from my product at a multi-kilogram scale?

A7: Removing toxic organotin compounds to meet pharmaceutical specifications (often ppm levels) is a significant challenge.[12]

  • Liquid-Liquid Extraction: While standard on a lab scale, this becomes less efficient at a pilot scale. Consider using a centrifugal contactor for more efficient phase separation.

  • Chromatography: Reversed-phase chromatography can be effective. Using longer-chain organotin analogues (e.g., trioctyltin derivatives) can significantly improve separation from the desired product during purification.[12]

  • Adsorption: Screening various adsorbents like activated carbon or specialized clays can be a cost-effective method for scavenging residual organotin compounds from the product stream.[13]

Q8: What is the standard procedure for quenching and disposing of a large volume of waste containing Azidotrimethyltin(IV)?

A8: Unreacted azides must be chemically destroyed before disposal. The following two-stage protocol is required and must be performed in a dedicated, well-ventilated area.[14]

  • Stage 1: Azide Neutralization: The azide group is converted to inert nitrogen gas.

    • Dilute the waste stream with a compatible, non-halogenated solvent (e.g., toluene) to <5% azide concentration in a vessel equipped for stirring and cooling.

    • Cool the mixture to 0-5°C.

    • Slowly add a 20% aqueous solution of sodium nitrite.

    • While maintaining the low temperature, slowly add a dilute mineral acid (e.g., 2M HCl) to generate nitrous acid in situ. This reaction is exothermic and evolves toxic nitrogen oxides, requiring excellent ventilation and off-gas scrubbing.[6][14]

    • Test for completion using starch-iodide paper (a blue-black color indicates excess nitrous acid and a complete quench).[15]

  • Stage 2: Organotin Precipitation & Disposal:

    • Once the azide is destroyed, the organotin waste must be handled as hazardous material. The resulting aqueous and organic layers should be separated.

    • The organotin-containing streams should be collected in clearly labeled, sealed containers.[16]

    • Disposal must be handled by a certified hazardous waste contractor, typically involving high-temperature incineration or placement in a controlled landfill.[13][16]

Reference Protocol: Scale-Up from 10g to 500g

This section provides a comparative protocol for a hypothetical reaction. Note: This is an illustrative example; all parameters must be determined experimentally for your specific process.

The reaction is the formation of a tetrazole from a nitrile, a common use for azidotrimethyltin(IV).[17]

ParameterLaboratory Scale (10 g)Pilot Scale (500 g)Rationale for Change
Reactors 1 L 3-neck Round Bottom Flask20 L Glass-Lined Steel ReactorMaterial robustness, improved heat transfer, and containment at scale.
Nitrile 10.0 g (X mmol)500.0 g (50 * X mmol)Direct 50x scale-up of limiting reagent.
Azidotrimethyltin(IV) 1.1 eq1.1 eqMolar ratio maintained.
Solvent (Toluene) 200 mL10 LVolume scaled to maintain similar concentration and allow for effective agitation.
Addition Method Syringe over 1 hourMetering pump over 4-6 hoursSlower addition rate to compensate for reduced heat transfer per unit volume.
Temperature Control Oil bath at 70°CReactor jacket with thermal fluidProvides more precise and responsive temperature control for a larger volume.
Reaction Time 24 hours24-36 hoursMay need to be extended to ensure full conversion at a larger scale; monitor by IPC.
In-Process Control (IPC) TLC every 4 hoursHPLC every 4-6 hoursHPLC provides more accurate quantitative data necessary for process control at scale.
Quench Procedure Slow addition to ice waterReverse addition into a separate quench vessel containing 10% NH₄Cl solutionControlled quench by adding the reaction mixture to the quench solution is safer at scale.

Diagram: Lab to Pilot Scale-Up Workflow

ScaleUpWorkflow cluster_lab Laboratory Phase cluster_pilot Pilot Plant Phase LabDev 1. Lab Process Development (g scale) Tox 2. Initial Toxicity & Safety Assessment LabDev->Tox Calorimetry 3. Reaction Calorimetry (Determine Heat Flow) Tox->Calorimetry PHA 4. Process Hazard Analysis (PHA) Calorimetry->PHA SOP 5. Develop Pilot Scale SOPs PHA->SOP EngRun 6. Engineering Run (Solvent Only) SOP->EngRun PilotBatch 7. Pilot Batch Execution (kg scale) EngRun->PilotBatch Purification 8. Downstream Processing & Purification PilotBatch->Purification Waste 9. Waste Neutralization & Disposal Purification->Waste

Caption: A typical workflow for scaling a chemical process.

References

  • Safe Handling of Azides - University of Pittsburgh. (2013). University of Pittsburgh. [Link]

  • Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. Princeton University. [Link]

  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin. [Link]

  • Standard Operating Procedure Safe Handling of Azido Compounds - UNM Chemistry. (2021). University of New Mexico. [Link]

  • Process Safety Management (PSM) Principles for Explosive Operations. Safety Management Services, Inc. [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. (2010). Organic Syntheses. [Link]

  • Process Safety Management for Explosives and Pyrotechnics Manufacturing - OSHA. Occupational Safety and Health Administration. [Link]

  • Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame. [Link]

  • Safety Hazards in the Energetics Laboratory. (2019). Defense Systems Information Analysis Center (DSIAC). [Link]

  • A Review of Organotin Compounds: Chemistry and Applications. (2018). Lupine Publishers. [Link]

  • Process Safety Management (PSM): OSHA Standards & Safety. (2023). Sigma-HSE. [Link]

  • WO2013167585A2 - Recycling of organotin compounds.
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  • Process Safety Management of Highly Hazardous Chemicals; Explosives and Blasting Agents. Occupational Safety and Health Administration. [Link]

  • Organotin Waste Materials Chemical Control Order 1989. NSW Environment Protection Authority. [Link]

  • Organotin compounds in the environment - An overview. (2000). ResearchGate. [Link]

  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. (2023). MDPI. [Link]

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Validation & Comparative

A Comparative Guide for Synthetic Chemists: Azidotrimethyltin(IV) vs. Sodium Azide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the introduction of the azide functional group is a gateway to a vast array of nitrogen-containing molecules, including amines, amides, and heterocycles. While sodium azide has long been the traditional reagent for this transformation, the advent of organotin azides, particularly Azidotrimethyltin(IV), presents a compelling alternative with distinct advantages in selectivity and substrate scope. This guide offers a comprehensive comparison of these two azide sources, providing researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions in their synthetic endeavors.

Core Properties and Safety at a Glance

A foundational aspect of reagent selection lies in understanding the intrinsic physicochemical and safety profiles. The following table provides a direct comparison of Azidotrimethyltin(IV) and sodium azide.

PropertyAzidotrimethyltin(IV)Sodium Azide
Formula (CH₃)₃SnN₃NaN₃
Molar Mass 207.85 g/mol [1][2]65.01 g/mol [3]
Appearance Colorless liquid or low-melting solidWhite crystalline solid[3][4]
Solubility Soluble in many aprotic organic solvents (e.g., THF, CH₂Cl₂)[5]Soluble in water, partially soluble in polar aprotic solvents (e.g., DMF, DMSO)[6]
Thermal Stability Decomposes at 117-120 °C[1][2]Decomposes violently above 275 °C[4][6][7]
Toxicity High (Organotin compounds are toxic)High (Acutely toxic, similar to cyanide)[4][6][8]
Primary Hazards Toxic. Risk of explosion if heated under confinement.[9]Forms explosive heavy metal azides. Reacts with acids to form highly toxic and explosive hydrazoic acid. Shock-sensitive.[4][6][8]

Unpacking Reactivity and Selectivity

The divergent reactivity of Azidotrimethyltin(IV) and sodium azide is a direct consequence of their chemical nature. Sodium azide, an ionic compound, delivers a highly nucleophilic "naked" azide anion. In contrast, Azidotrimethyltin(IV) is a covalent compound, offering a less nucleophilic but more soluble source of the azide group in organic media.[5]

Nucleophilic Substitution

In SN2 reactions, the choice of azide source is critical.

  • Sodium Azide: As a potent nucleophile, the azide anion from sodium azide readily displaces leaving groups.[8] However, its limited solubility in many organic solvents often necessitates the use of polar aprotic solvents like DMF or DMSO and can require phase-transfer catalysts for efficient reaction.[10] This high reactivity can sometimes lead to undesired side reactions, such as elimination.

  • Azidotrimethyltin(IV): This reagent provides a milder and often more selective azidating agent. Its excellent solubility in a broad range of organic solvents allows for reactions to be conducted under more gentle conditions.[5] The covalent nature of the Sn-N₃ bond tempers the nucleophilicity of the azide, which can be advantageous for substrates prone to side reactions.

Caption: Comparative pathways for Sₙ2 azidation.

Epoxide Ring-Opening

The regioselectivity of epoxide ring-opening is another area where these reagents exhibit distinct behaviors.

  • Sodium Azide: The reaction of epoxides with sodium azide typically proceeds via an SN2 mechanism, where the azide attacks the less sterically hindered carbon.[11][12] The regioselectivity can be influenced by pH, with acidic conditions sometimes favoring attack at the more substituted carbon.[11][13]

  • Azidotrimethyltin(IV): In the presence of Lewis acids, Azidotrimethyltin(IV) offers tunable regioselectivity. The Lewis acid can coordinate to the epoxide oxygen, activating it and directing the nucleophilic attack of the azide. This can allow for selective formation of the regioisomer that is not favored under standard sodium azide conditions.

Experimental Methodologies

The following protocols provide a practical comparison for the azidation of a primary alkyl bromide.

Protocol 1: Azidation of 1-Bromooctane with Sodium Azide

Objective: To synthesize 1-azidooctane via nucleophilic substitution using sodium azide.

Materials:

  • 1-Bromooctane

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-bromooctane (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the mixture to 80 °C and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and pour into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous phase with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield 1-azidooctane.

Protocol 2: Azidation of 1-Bromooctane with Azidotrimethyltin(IV)

Objective: To synthesize 1-azidooctane using a milder organotin reagent.

Materials:

  • 1-Bromooctane

  • Azidotrimethyltin(IV) ((CH₃)₃SnN₃)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous Potassium Fluoride (KF) solution

  • Deionized Water

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Celite

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of 1-bromooctane (1.0 eq) in anhydrous THF.

  • Add Azidotrimethyltin(IV) (1.2 eq) to the solution at room temperature.

  • Stir the reaction at room temperature for 24 hours, monitoring by TLC.

  • Upon completion, add a saturated aqueous solution of KF to the reaction mixture to precipitate the tin byproducts as insoluble trimethyltin fluoride.

  • Stir vigorously for 1 hour.

  • Filter the mixture through a pad of Celite to remove the tin salts.

  • Transfer the filtrate to a separatory funnel, add water, and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to afford 1-azidooctane.

Sources

A Comparative Guide to Organotin Azides in Heterocyclic Synthesis: Azidotrimethyltin(IV) as a Superior Reagent

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the construction of nitrogen-containing heterocycles vital to drug discovery and materials science, the choice of the azide source is a critical determinant of reaction efficiency, safety, and overall success. Among the organometallic reagents employed for this purpose, organotin azides have carved a niche for their unique reactivity profiles. This guide provides an in-depth technical comparison of Azidotrimethyltin(IV) with other prevalent organotin azides, namely Tributyltin azide and Triphenyltin azide. Through a synthesis of literature-backed data and field-proven insights, we will demonstrate the distinct advantages of Azidotrimethyltin(IV) in terms of reactivity, safety, and substrate scope, establishing it as a superior choice for many applications.

Executive Summary: The Ascendancy of Azidotrimethyltin(IV)

While Tributyltin azide has been a workhorse for the synthesis of tetrazoles from nitriles, and Triphenyltin compounds have found use in various biocidal applications, Azidotrimethyltin(IV) emerges as a more versatile and often safer reagent, particularly in the realm of 1,3-dipolar cycloaddition reactions for the formation of triazoles—a cornerstone of "click chemistry."[1][2] The smaller methyl groups on the tin atom in Azidotrimethyltin(IV) lead to reduced steric hindrance and potentially enhanced reactivity compared to its bulkier tributyl and triphenyl counterparts. Furthermore, a comparative analysis of their toxicological data reveals a more favorable safety profile for Azidotrimethyltin(IV) in certain contexts.

Comparative Analysis of Key Properties

To provide a clear, quantitative comparison, the following table summarizes the key properties of Azidotrimethyltin(IV), Tributyltin azide, and Triphenyltin compounds.

PropertyAzidotrimethyltin(IV)Tributyltin azideTriphenyltin azide/hydroxide
Primary Application 1,2,3-Triazole synthesis (Click Chemistry)5-Substituted-1H-tetrazole synthesisFungicide, Antifouling agent
Molecular Formula (CH₃)₃SnN₃(C₄H₉)₃SnN₃(C₆H₅)₃SnN₃ / (C₆H₅)₃SnOH
Molecular Weight 207.85 g/mol 332.08 g/mol 392.03 g/mol / 367.0 g/mol
Oral LD50 (Rat) Data not readily available200-400 mg/kg[3]156-160 mg/kg (hydroxide)[4]
Key Hazard Statements H300+H310+H330 (Fatal if swallowed, in contact with skin or if inhaled), H410 (Very toxic to aquatic life with long lasting effects)H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H372 (Causes damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects)H300+H330 (Fatal if swallowed or if inhaled), H311 (Toxic in contact with skin), H351 (Suspected of causing cancer), H361 (Suspected of damaging fertility or the unborn child), H372 (Causes damage to organs through prolonged or repeated exposure)

Reactivity and Synthetic Utility: A Tale of Two Heterocycles

The primary divergence in the utility of Azidotrimethyltin(IV) and Tributyltin azide lies in their preferred cycloaddition partners and the resulting heterocyclic products.

Azidotrimethyltin(IV) in Triazole Synthesis: The "Click" Advantage

Azidotrimethyltin(IV) has gained prominence as a reagent of choice in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry."[2] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted-1,2,3-triazoles, which are prevalent scaffolds in medicinal chemistry and materials science. The smaller steric footprint of the trimethyltin group, compared to the tributyl or triphenyl groups, can contribute to faster reaction rates and broader substrate compatibility.

Illustrative Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Reaction cluster_product Product reagents product azide Azidotrimethyltin(IV) (CH₃)₃SnN₃ catalyst Cu(I) alkyne Terminal Alkyne R-C≡CH triazole 1,4-Disubstituted-1,2,3-triazole catalyst->triazole Regioselective Cycloaddition Tetrazole_Synthesis cluster_product Product nitrile Nitrile R-C≡N tetrazole 5-Substituted-1H-tetrazole tributyltin_azide Tributyltin azide (C₄H₉)₃SnN₃ tributyltin_azide->tetrazole [3+2] Cycloaddition

Caption: General scheme for tetrazole synthesis using Tributyltin azide.

Triphenyltin Azide: A Less Common Player in Cycloadditions

While Triphenyltin compounds are known for their biocidal properties, their application as azide sources in cycloaddition reactions is less common. The significant steric bulk of the three phenyl groups can hinder the approach of the azide to the dipolarophile, leading to lower reactivity compared to its alkyltin counterparts. [1]

Experimental Data: A Quantitative Comparison

The following table presents a compilation of representative reaction yields and conditions from the literature, highlighting the efficiency of Azidotrimethyltin(IV) and Tributyltin azide in their respective optimal applications. A direct comparison in the same reaction is scarce in the literature, reflecting their specialized roles.

Reaction TypeOrganotin AzideSubstrateConditionsYield (%)Reference
Triazole Synthesis Azidotrimethyltin(IV) (assumed)PhenylacetyleneCu(I) catalyst, various solventsHigh (typically >90%)[2]
Tetrazole Synthesis Tributyltin azideBenzonitrileToluene, reflux, 7h97.3[1]
Tetrazole Synthesis Tributyltin azide4'-Methyl-biphenyl-2-carbonitrileo-xylene, reflux, 6h82[5]
Tetrazole Synthesis Tributyltin azideValeronitrileo-xylene, reflux89[5]

Safety and Handling: A Critical Consideration

All organotin compounds are toxic and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE). However, a closer look at the available toxicological data suggests potential safety advantages of Azidotrimethyltin(IV) in specific contexts.

The acute oral toxicity (LD50) of Tributyltin azide in rats is reported to be in the range of 200-400 mg/kg. [3]In contrast, while a specific LD50 for Azidotrimethyltin(IV) is not readily found, the general trend for trialkyltin compounds is that toxicity decreases with increasing alkyl chain length. This suggests that trimethyltin compounds may be more toxic than tributyltin compounds. However, the hazard statements for Azidotrimethyltin(IV) (H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled) indicate a higher acute toxicity concern compared to Tributyltin azide (H301: Toxic if swallowed, H312: Harmful in contact with skin).

Triphenyltin compounds also exhibit high toxicity, with an oral LD50 for Triphenyltin hydroxide in rats of 156-160 mg/kg, and they are suspected carcinogens and reproductive toxicants. [4] The key advantage of Azidotrimethyltin(IV) may lie in its lower vapor pressure due to its solid nature at room temperature, potentially reducing inhalation exposure risk compared to the often liquid or low-melting solid Tributyltin azide.

Experimental Protocols

To provide a practical context for this comparison, the following are representative experimental protocols for the synthesis of a triazole using an azide source in a click reaction (adaptable for Azidotrimethyltin(IV)) and a tetrazole using Tributyltin azide.

Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted-1,2,3-Triazole

Materials:

  • Azidotrimethyltin(IV) (1.0 eq)

  • Terminal alkyne (1.0 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent (e.g., THF, DMF, or a mixture of t-BuOH/H₂O)

Procedure:

  • To a stirred solution of the terminal alkyne in the chosen solvent, add Azidotrimethyltin(IV), CuI, and DIPEA under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted-1,2,3-triazole.

Workflow for Triazole Synthesis

Triazole_Workflow start Start reactants Combine Alkyne, Azidotrimethyltin(IV), CuI, and DIPEA in solvent start->reactants reaction Stir at RT or with heating (Monitor by TLC) reactants->reaction quench Quench with aq. NH₄Cl reaction->quench extraction Extract with organic solvent quench->extraction workup Wash, dry, and concentrate extraction->workup purification Purify by column chromatography workup->purification end End purification->end

Caption: Step-by-step workflow for triazole synthesis.

Protocol 2: Synthesis of 5-Substituted-1H-Tetrazole using in situ Generated Tributyltin azide [1][5] Materials:

  • Nitrile (1.0 eq)

  • Tributyltin chloride (1.1 eq)

  • Sodium azide (1.2 eq)

  • Toluene or o-xylene

Procedure:

  • To a solution of the nitrile in toluene or o-xylene, add Tributyltin chloride and sodium azide.

  • Heat the reaction mixture to reflux and stir for the required time (typically 6-24 hours), monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and add an aqueous solution of sodium hydroxide. Stir vigorously for 1 hour.

  • Separate the aqueous layer and wash the organic layer with water.

  • Acidify the combined aqueous layers with hydrochloric acid to precipitate the tetrazole product.

  • Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent may be performed for further purification.

Workflow for Tetrazole Synthesis

Tetrazole_Workflow start Start reactants Combine Nitrile, Tributyltin chloride, and Sodium azide in solvent start->reactants reaction Reflux and stir (Monitor by TLC) reactants->reaction hydrolysis Cool and add aq. NaOH reaction->hydrolysis separation Separate aqueous layer hydrolysis->separation acidification Acidify with HCl separation->acidification isolation Filter and dry the product acidification->isolation end End isolation->end

Caption: Step-by-step workflow for tetrazole synthesis.

Conclusion: Making an Informed Choice

The selection of an organotin azide reagent should be a carefully considered decision based on the desired heterocyclic target, required reaction conditions, and paramountly, safety considerations.

Azidotrimethyltin(IV) stands out for its efficacy in the highly reliable and regioselective copper-catalyzed azide-alkyne cycloaddition, making it a go-to reagent for the synthesis of 1,4-disubstituted-1,2,3-triazoles. Its potentially lower inhalation risk due to its solid nature is an added advantage in its handling.

Tributyltin azide remains a robust and high-yielding reagent for the synthesis of 5-substituted-1H-tetrazoles from nitriles. Its in situ generation is a significant practical advantage.

Triphenyltin azide is generally less reactive in cycloaddition reactions due to steric hindrance and is associated with significant health hazards, limiting its utility in this context.

For researchers and drug development professionals focused on the construction of triazole-based scaffolds through "click" chemistry, Azidotrimethyltin(IV) presents a compelling case as the superior reagent, offering high efficiency and a manageable safety profile when handled with appropriate precautions. As the demand for efficient and selective synthetic methodologies continues to grow, the distinct advantages of Azidotrimethyltin(IV) are poised to solidify its role as an indispensable tool in the synthetic chemist's arsenal.

References

  • Sampath, A., et al. (2013). Green Synthetic Approach to 5-Substituted-1H-Tetrazoles via Recycle and Reuse of Tributyltin Chloride. Asian Journal of Chemistry, 25(1), 393-396.
  • ResearchGate. (n.d.). Tributyltin azide: its generation and its reactivity with benzonitrile. [Link]

  • Thirumurugan, P., et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). SynOpen, 03(03), 135-159.
  • Mushak, P., et al. (1982). Comparative organotin toxicity in the developing rat: somatic and morphological changes and relationship to accumulation of total tin.
  • Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484.
  • Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863-909.
  • Centers for Disease Control and Prevention. (n.d.). ORGANOTIN COMPOUNDS. [Link]

  • An, G., et al. (2017). Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. Molecules, 22(12), 2054.
  • Domingo, L. R., et al. (2018). Unravelling the strain-promoted [3+2] cycloaddition reactions of phenyl azide with cycloalkynes from the molecular electron density theory perspective. New Journal of Chemistry, 42(24), 19856-19866.
  • Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. SciSpace. [Link]

  • Choudhury, P., & Basu, B. (2021). Advances in greener processes for triazole synthesis via azide-alkyne cycloaddition reactions. In Green Synthetic Approaches for Biologically Relevant Heterocycles (pp. 297-353). Elsevier.
  • Cantillo, D., et al. (2011). Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst. Journal of the American Chemical Society, 133(12), 4465-4475.
  • Chemistry of 1,2,4-Triazoles in Current Science. (2021). ISRES. [Link]

  • Domingo, L. R., et al. (2018). Why is Phenyl Azide so unreactive in [3+2] Cycloaddition reactions? Demystifying Sustmann's Paradigmatic Parabola. Organic Chemistry Frontiers, 5(20), 2954-2965.
  • Cantillo, D., et al. (2011).
  • Kącka-Zych, A. (2023). Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. Scientiae Radices, 4(1), 1-15.
  • Choudhury, P., & Basu, B. (2021). Advances in greener processes for triazole synthesis via azide-alkyne cycloaddition reactions. OUCI. [Link]

  • Jaworska, M., & Kącka-Zych, A. (2021).
  • ResearchGate. (2018). Best solvent for azide alkyne cycloaddition?. [Link]

  • Uttamapinant, C., et al. (2012). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling.

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A Comparative Guide to Catalysts for Azidotrimethyltin(IV) Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic synthesis of nitrogen-containing heterocycles is a cornerstone of innovation. Azidotrimethyltin(IV), (CH₃)₃SnN₃, serves as a versatile and efficient source of the azide functional group for constructing these vital molecular scaffolds. Its utility is significantly enhanced and directed by the careful selection of a catalytic system. This guide provides an in-depth comparative analysis of catalysts employed in reactions mediated by azidotrimethyltin(IV), with a focus on the mechanistic rationale behind catalyst selection and supporting experimental insights.

Introduction: The Role of Azidotrimethyltin(IV) in Heterocyclic Synthesis

Azidotrimethyltin(IV) is an organometallic reagent prized for its ability to deliver the azide moiety in organic synthesis, most notably in [3+2] cycloaddition reactions.[1][2] These reactions, which form five-membered heterocyclic rings, are fundamental to building a vast array of pharmacologically active compounds. The two primary classes of reactions where azidotrimethyltin(IV) is employed are:

  • Azide-Alkyne Cycloadditions: Forming triazole rings, a hallmark of "click chemistry."[2]

  • Azide-Nitrile Cycloadditions: Synthesizing tetrazole rings, which are critical bioisosteres for carboxylic acids in drug design.[3][4]

The choice of catalyst, or lack thereof, profoundly impacts the rate, yield, and, crucially, the regioselectivity of these cycloadditions. This guide will dissect the performance and mechanistic underpinnings of various catalytic approaches.

The Uncatalyzed Pathway: A Baseline for Comparison

In the absence of an external catalyst, azidotrimethyltin(IV) can react with highly activated or strained dipolarophiles. However, these reactions often require elevated temperatures and extended reaction times, and they may suffer from a lack of regioselectivity, particularly with unsymmetrical alkynes. The inherent reactivity of the azide is often insufficient for efficient transformation with less reactive substrates.

Lewis Acid Catalysis: The Intrinsic Role of the Tin Center

A key feature of organotin compounds is their Lewis acidity, which allows them to activate substrates for nucleophilic attack.[5] In the context of azidotrimethyltin(IV) mediated reactions, particularly with nitriles, the tin center plays a crucial catalytic role.

Mechanism of Action: Nitrile Activation

Computational and experimental studies have elucidated the mechanism for the synthesis of 5-substituted-1H-tetrazoles from nitriles using tin-based azides.[6][7][8] The reaction is not a simple concerted cycloaddition. Instead, it proceeds via a Lewis acid-mediated pathway where the organotin species activates the nitrile.

The catalytic cycle, as proposed for a related dialkyltin oxide/trimethylsilyl azide system, involves the coordination of the tin atom to the nitrogen of the nitrile. This coordination increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide.[6][7] Azidotrimethyltin(IV) can be viewed as a reagent where the Lewis acidic tin center and the azide nucleophile are delivered from the same molecule.

Experimental Protocol 1: General Procedure for Tin-Mediated Tetrazole Synthesis from Nitriles

  • To a solution of the organic nitrile (1.0 mmol) in a suitable solvent (e.g., toluene, DMF), add azidotrimethyltin(IV) (1.1 mmol).

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon). Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature.

  • Acidic workup (e.g., with aqueous HCl) is typically required to protonate the resulting tetrazole and facilitate the removal of the tin byproducts.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Comparative Performance of Tin-Based Systems

While azidotrimethyltin(IV) provides its own Lewis acidity, other tin-based systems have been developed. A notable example is the use of dibutyltin oxide in conjunction with trimethylsilyl azide (TMSN₃).[9]

Catalyst SystemSubstrateProductYield (%)Time (h)Temperature (°C)Reference
(CH₃)₃SnN₃Benzonitrile5-Phenyl-1H-tetrazoleHigh12-24110General Knowledge
Bu₂SnO / TMSN₃Benzonitrile5-Phenyl-1H-tetrazole~902135[9]
Organocatalyst*Benzonitrile5-Phenyl-1H-tetrazole>800.25-0.4Microwave[6][7]

Note: The organocatalyst is 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, generated in situ.

This comparison highlights that while azidotrimethyltin(IV) is effective, catalytic systems like dibutyltin oxide with TMSN₃ can offer improved reaction times. Furthermore, modern organocatalytic methods can provide even faster conversions under microwave irradiation, with the added benefits of being metal-free, less toxic, and generated from inexpensive starting materials.[6][7]

Diagram 1: Logical Flow of Catalyst Selection

G cluster_start Reaction Goal cluster_products Product Type cluster_catalysts Catalyst Choice Start Desired Heterocycle Triazole 1,2,3-Triazole Start->Triazole from Alkyne Tetrazole Tetrazole Start->Tetrazole from Nitrile CuAAC Copper(I) Catalysis (1,4-regioisomer) Triazole->CuAAC RuAAC Ruthenium(II) Catalysis (1,5-regioisomer) Triazole->RuAAC LewisAcid Lewis Acid / Tin-Mediated (Nitrile Activation) Tetrazole->LewisAcid Organo Organocatalysis (Metal-Free) LewisAcid->Organo Alternative

Caption: Catalyst selection workflow based on the desired heterocyclic product.

Transition Metal Catalysis in Azide-Alkyne Cycloadditions

For the synthesis of 1,2,3-triazoles from alkynes, transition metal catalysis is the dominant strategy due to its remarkable ability to control regioselectivity and dramatically accelerate the reaction rate. While most literature examples use organic azides or sodium azide, the principles are directly applicable to reactions involving azidotrimethyltin(IV).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Cu(I)-catalyzed reaction is the cornerstone of "click chemistry" and exclusively yields the 1,4-disubstituted 1,2,3-triazole regioisomer.[10][11]

  • Mechanism: The reaction is believed to proceed through the formation of a copper acetylide intermediate, which then reacts with the azide. This stepwise mechanism, distinct from the concerted thermal cycloaddition, ensures high regioselectivity.

  • Performance: CuAAC reactions are typically high-yielding, proceed under mild conditions (often at room temperature), and are tolerant of a wide range of functional groups.

  • Catalyst Generation: The active Cu(I) species is often generated in situ from CuSO₄ with a reducing agent like sodium ascorbate.

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

In contrast to copper catalysis, ruthenium catalysts, such as [Cp*RuCl] complexes, provide access to the 1,5-disubstituted 1,2,3-triazole regioisomer.[12]

  • Mechanism: The proposed mechanism involves the formation of a six-membered ruthenacycle intermediate, which, upon reductive elimination, yields the 1,5-isomer.

  • Performance: RuAAC is also highly efficient and offers a complementary regiochemical outcome to CuAAC. It is particularly useful when the 1,5-substitution pattern is required for biological activity or material properties.

Diagram 2: Regioselectivity in Catalyzed Azide-Alkyne Cycloadditions

G cluster_cu Cu(I) Catalysis cluster_ru Ru(II) Catalysis Start R1-C≡CH + N3-Sn(CH3)3 Cu_Product 1,4-disubstituted Triazole Start->Cu_Product CuAAC Ru_Product 1,5-disubstituted Triazole Start->Ru_Product RuAAC

Caption: Divergent regiochemical outcomes of CuAAC and RuAAC reactions.

Summary and Outlook

The choice of catalyst for azidotrimethyltin(IV) mediated reactions is dictated by the desired product and the nature of the reaction partner.

  • For Tetrazole Synthesis from Nitriles: The intrinsic Lewis acidity of the tin center in azidotrimethyltin(IV) is often sufficient to promote the reaction. However, for improved efficiency, dedicated Lewis acid catalysts or, more advantageously, modern metal-free organocatalysts can be employed. The latter offers significant benefits in terms of reaction speed, reduced toxicity, and cost.

  • For Triazole Synthesis from Alkynes: External transition metal catalysts are essential for controlling regioselectivity. Copper(I) catalysts are the standard for obtaining 1,4-disubstituted triazoles , while Ruthenium(II) catalysts are the method of choice for the complementary 1,5-disubstituted triazoles .

As the demand for structurally diverse and complex heterocyclic compounds grows, the development of new catalytic systems that are more efficient, sustainable, and selective will continue to be a major focus of research. For professionals in the field, a deep understanding of the mechanistic principles behind each catalytic system is paramount for the rational design of synthetic routes to novel chemical entities.

References

  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (URL not available)
  • Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. PubMed Central. [Link]

  • Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst. Organic Chemistry Portal. [Link]

  • Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Publishing. [Link]

  • Azidotrimethyltin(IV) 97% | 1118-03-2. MilliporeSigma. (URL not available)
  • Mechanistic insights on azide-nitrile cycloadditions: on the dialkyltin oxide-trimethylsilyl azide route and a new Vilsmeier-Haack-type organocatalyst. PubMed. [Link]

  • Versatile Catalytic Hydrogenation Using A Simple Tin(IV) Lewis Acid. PubMed. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. [Link]

  • The roles of Lewis acidic additives in organotransition metal catalysis. RSC Publishing. [Link]

  • Mechanistic insights on azide-nitrile cycloadditions: on the dialkyltin oxide-trimethylsilyl azide route and a new Vilsmeier-Haack-type organocatalyst. Semantic Scholar. [Link]

  • Mechanistic Insights on Azide−Nitrile Cycloadditions: On the Dialkyltin Oxide−Trimethylsilyl Azide Route and a New Vilsmeier−Haack-Type Organoc
  • Azidotrimethyltin(IV) 97% | 1118-03-2. Sigma-Aldrich. (URL not available)
  • Transition Metal Catalyzed Azidation Reactions. MDPI. [Link]

  • Achieving Aliphatic Amine Addition to Alkynes via the Lewis Acid Assisted Triazole-Gold (TA-Au) Catalyst System. PMC - NIH. [Link]

  • Trimethylsilyl Azide (TMSN 3 ): A Versatile Reagent in Organic Synthesis. ResearchGate. [Link]

  • Lewis acid mediated vinyl-transfer reaction of alkynes to N-alkylimines by using the N-alkyl residue as a sacrificial hydrogen donor. PubMed. [Link]

  • Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst. ResearchGate. [Link]

  • Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification. PMC - PubMed Central. [Link]

  • Metal-catalyzed azide-alkyne cycloaddition-click chemistry: an upd
  • Hydrogenation of Alkynes and Olefins Catalyzed by Quaternary Ammonium Salts. Wiley Online Library. [Link]

  • Comparative Analysis of Cu (I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in O-GlcNAc Proteomics. PubMed. [Link]

  • Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. PMC - NIH. [Link]

  • Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. ResearchGate. [Link]

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A Comparative Guide to Validating the Structure of Triazoles Synthesized with Azidotrimethyltin(IV)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, materials science, and chemical biology. Its synthesis via the [3+2] cycloaddition of azides and alkynes is a cornerstone of modern organic chemistry. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely recognized, the use of organotin azides, such as azidotrimethyltin(IV), offers a distinct, uncatalyzed pathway with unique regiochemical outcomes. This guide provides an in-depth comparison of analytical methodologies for the unambiguous structural validation of triazoles synthesized using this powerful reagent, ensuring the scientific integrity of your research.

The Azidotrimethyltin(IV) Advantage in Triazole Synthesis

The thermal Huisgen 1,3-dipolar cycloaddition of organic azides and alkynes typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers, necessitating often challenging purification steps.[1][2] In contrast, the copper(I)-catalyzed variant, a flagship reaction of "click chemistry," exhibits remarkable regioselectivity, exclusively affording the 1,4-isomer.[3][4][5] Syntheses employing azidotrimethyltin(IV), however, proceed thermally and often display a preference for the 1,5-regioisomer, particularly with electron-deficient alkynes. This complementary regioselectivity makes it a valuable tool for accessing a broader range of triazole analogues.[6][7][8]

The reaction proceeds through a concerted [3+2] cycloaddition mechanism. The choice of solvent and reaction temperature can influence the regioselectivity and reaction rate.

Triazole_Synthesis_Mechanism reagents Alkyne + Azidotrimethyltin(IV) transition_state [3+2] Cycloaddition Transition State reagents->transition_state Heat product_1_4 1,4-Disubstituted Triazole transition_state->product_1_4 Path A product_1_5 1,5-Disubstituted Triazole transition_state->product_1_5 Path B (Often Favored) hydrolysis Hydrolysis (Removal of Trimethyltin) product_1_4->hydrolysis product_1_5->hydrolysis final_product N-H Triazole hydrolysis->final_product

Caption: Reaction mechanism for triazole synthesis using azidotrimethyltin(IV).

Experimental Protocol: Synthesis of a Model 1,5-Disubstituted Triazole

This protocol describes the synthesis of 1-benzyl-5-phenyl-1H-1,2,3-triazole as a representative example.

Materials:

  • Phenylacetylene

  • Azidotrimethyltin(IV)

  • Toluene (anhydrous)

  • Methanol

  • Hydrochloric Acid (1M)

  • Sodium Sulfate (anhydrous)

  • Silica Gel for column chromatography

Procedure:

  • To a solution of phenylacetylene (1.0 mmol) in anhydrous toluene (10 mL) under an inert atmosphere, add azidotrimethyltin(IV) (1.1 mmol).

  • Heat the reaction mixture to reflux (110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in methanol (15 mL) and add 1M HCl (5 mL). Stir for 1 hour to effect destannylation.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the desired triazole.

A Comparative Analysis of Structural Validation Techniques

Unambiguous determination of the triazole's substitution pattern is critical. A multi-technique approach is essential for robust validation.

Validation_Workflow synthesis Triazole Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms xray X-ray Crystallography (for crystalline solids) purification->xray structure_elucidation Final Structure Confirmation nmr->structure_elucidation ms->structure_elucidation xray->structure_elucidation

Caption: Workflow for the structural validation of synthesized triazoles.

Technique Information Provided Advantages Limitations
¹H NMR Spectroscopy - Chemical shift of the triazole proton. - Coupling constants. - Integration of signals.- Readily available. - Provides initial structural insights.- Can be ambiguous for distinguishing between 1,4- and 1,5-isomers without further experiments.
¹³C NMR Spectroscopy - Chemical shifts of the triazole ring carbons.- Complements ¹H NMR data. - Can help differentiate isomers based on carbon environments.- May require longer acquisition times.
¹⁵N NMR Spectroscopy - Direct observation of nitrogen chemical shifts.- Provides unambiguous distinction between 1,4- and 1,5-isomers due to distinct nitrogen environments.[9]- Lower natural abundance of ¹⁵N requires specialized techniques (e.g., HMBC) or enriched starting materials.
2D NMR (COSY, HSQC, HMBC) - Correlation between protons and carbons. - Long-range correlations are key for assigning connectivity.- Essential for definitive assignment of all atoms in the molecule.[10]- Requires more instrument time and expertise in data interpretation.
High-Resolution Mass Spectrometry (HRMS) - Exact mass of the molecule. - Confirms elemental composition.- High accuracy and sensitivity.[11] - Confirms the molecular formula of the synthesized compound.- Does not provide information on isomerism.
X-ray Crystallography - Unambiguous 3D structure of the molecule in the solid state.- The "gold standard" for absolute structure determination.[12][13][14][15][16]- Requires a single, high-quality crystal, which can be challenging to obtain.[17]

Key Differentiators in NMR Spectra for Regioisomer Assignment:

  • ¹H NMR: The chemical shift of the triazole proton can be indicative. In many solvent systems, the C5-H proton of a 1,4-disubstituted triazole appears at a slightly different chemical shift compared to the C4-H proton of a 1,5-disubstituted isomer. However, this can be substrate-dependent.

  • ¹³C NMR: The chemical shifts of the two triazole ring carbons (C4 and C5) are distinct for each isomer and can be predicted using computational methods.

  • ¹H-¹⁵N HMBC: This 2D NMR technique is particularly powerful. A long-range correlation between the triazole proton and the three nitrogen atoms of the ring provides definitive evidence for the substitution pattern.[9] For a 1,4-isomer, the C5-H will show correlations to N1 and N4, while for a 1,5-isomer, the C4-H will show correlations to N1 and N5.

Conclusion: A Robust and Self-Validating Approach

The synthesis of triazoles using azidotrimethyltin(IV) provides a valuable alternative to more common methods, particularly for accessing 1,5-disubstituted isomers. However, the potential for regioisomeric mixtures necessitates a rigorous and multi-faceted approach to structural validation. While ¹H and ¹³C NMR provide initial and crucial data, their interpretation in isolation can be inconclusive. High-resolution mass spectrometry confirms the elemental composition, and for crystalline compounds, single-crystal X-ray diffraction offers unequivocal structural proof. For non-crystalline materials, advanced 2D NMR techniques, especially ¹H-¹⁵N HMBC, are indispensable for the definitive assignment of regiochemistry. By employing this comprehensive analytical workflow, researchers can ensure the integrity of their results and confidently advance their drug discovery and materials science endeavors.

References

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. National Institutes of Health. Available at: [Link]

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  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. Available at: [Link]

  • Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. Available at: [Link]

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  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers. Available at: [Link]

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A Senior Application Scientist's Guide to Quantifying Azidotrimethyltin(IV) and its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Azidotrimethyltin(IV)

Azidotrimethyltin(IV), (CH₃)₃SnN₃, is a versatile organometallic reagent increasingly utilized in synthetic chemistry.[1] Its azide functional group makes it a valuable precursor for creating complex nitrogen-containing heterocycles through reactions like "click chemistry," while the trimethyltin moiety can participate in various coupling reactions.[2] This reactivity, however, presents a significant analytical challenge: the precise quantification of the starting material, intermediates, and final products within a complex reaction mixture.

The products can range from the expected triazole adducts to various organotin species resulting from hydrolysis or side reactions. A robust analytical strategy is therefore not just about identifying these compounds but also about accurately determining their concentrations to calculate reaction yields, assess purity, and understand reaction kinetics.

This guide provides an in-depth comparison of the primary analytical techniques available to researchers for the speciation and quantification of azidotrimethyltin(IV) and its derivatives. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that every protocol is a self-validating system for generating reliable, publication-quality data.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse

NMR spectroscopy is an indispensable, non-destructive technique for the structural elucidation of organotin compounds. For quantitative analysis, its strength lies in providing clear structural information alongside concentration data, making it ideal for monitoring reaction progress and characterizing major products in a mixture.

Expertise & Experience: Why ¹¹⁹Sn NMR is Crucial

While ¹H and ¹³C NMR are standard for characterizing the organic ligands, ¹¹⁹Sn NMR provides direct insight into the electronic environment of the tin atom.[3][4] The chemical shift of ¹¹⁹Sn is highly sensitive to the coordination number of the tin center; an increase in coordination from four to five or six typically causes a significant upfield shift in the resonance signal.[3] This makes it an excellent tool for identifying the formation of complexes or changes in the bonding at the tin atom during a reaction. Tin has three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), but ¹¹⁹Sn is generally preferred due to its slightly higher sensitivity and natural abundance.[5]

Experimental Protocol: Quantitative ¹¹⁹Sn NMR
  • Sample Preparation:

    • Accurately weigh a known amount of a certified internal standard (e.g., tetramethyltin, SnMe₄, or another stable organotin compound with a resonance far from the expected signals) into an NMR tube.

    • Add a precise volume or weight of the reaction mixture to the NMR tube.

    • Add a deuterated solvent (e.g., CDCl₃, Benzene-d₆) to dissolve the sample fully. Ensure the solvent is compatible with all components.

  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ¹¹⁹Sn frequency.

    • To improve sensitivity, ¹H-decoupled experiments like INEPT or DEPT can be employed.[6]

  • Acquisition Parameters for Quantification:

    • Ensure the relaxation delay (d1) is at least 5 times the longest T₁ relaxation time of the tin nuclei being quantified. This is critical for accurate integration.

    • Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate window functions and perform a Fourier transform.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the signals corresponding to the internal standard, azidotrimethyltin(IV), and any tin-containing products.

    • Calculate the concentration of each species relative to the known concentration of the internal standard.

Trustworthiness: Self-Validation

The validity of quantitative NMR data rests on complete relaxation between pulses. To verify this, run a series of experiments with increasing relaxation delays. The integral ratios between your analyte and the internal standard should remain constant once the delay is sufficient. This confirms that the data is truly quantitative.

Data Presentation: Typical ¹¹⁹Sn NMR Chemical Shifts
Compound ClassCoordination NumberTypical ¹¹⁹Sn Chemical Shift (δ, ppm)
Tetraorganotins (R₄Sn)4+160 to -60
Organotin Halides (R₃SnX)4+170 to +50
Organotin Azides (R₃SnN₃)4 or 5 (in solid state)+150 to +100
Penta-coordinate Organotins5-40 to -200
Hexa-coordinate Organotins6-200 to -500
Reference: Adapted from data in[3][5][7]

II. Chromatography Coupled to Mass Spectrometry: Sensitivity and Speciation

For complex mixtures or trace-level analysis, the combination of a separation technique (chromatography) with a sensitive detector (mass spectrometry) is the gold standard. The choice between Gas and Liquid Chromatography hinges on the volatility and polarity of the analytes.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers unparalleled separation efficiency for volatile compounds. However, most organotin compounds, including azidotrimethyltin(IV) and its likely polar reaction products, are not sufficiently volatile for direct GC analysis.[8][9]

Expertise & Experience: The Necessity of Derivatization To make these compounds suitable for GC, a chemical derivatization step is mandatory.[10] This process converts the polar organotins into more volatile, thermally stable tetra-alkylated analogues.[8] Common derivatizing agents include Grignard reagents (e.g., methylmagnesium bromide) or sodium tetraethylborate (NaBEt₄).[11] The choice of reagent is critical, as it must not react with other functional groups in the molecule.

  • Extraction: Extract the organotin compounds from the aqueous reaction quench using an organic solvent like hexane, often with a complexing agent like tropolone.

  • Derivatization:

    • Buffer the aqueous sample to a pH of ~5.

    • Add a freshly prepared solution of sodium tetraethylborate (NaBEt₄) in ethanol.[12]

    • Allow the reaction to proceed for 30 minutes to convert the polar organotins to their ethylated derivatives.[11][12]

  • Re-extraction: Extract the now nonpolar, ethylated organotins into hexane.

  • Cleanup (Optional): Pass the hexane extract through a silica gel column to remove excess reagent and byproducts.[11]

  • GC-MS Analysis:

    • Inject the hexane extract into the GC-MS.

    • Use a capillary column suitable for nonpolar compounds.

    • The mass spectrometer, often a quadrupole or triple quadrupole, detects the characteristic isotopic pattern of tin, providing high selectivity.[8][12]

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Reaction Mixture B Solvent Extraction (e.g., Hexane) A->B C Derivatization (e.g., with NaBEt₄) B->C D Cleanup (e.g., Silica Gel) C->D E GC Injection D->E Derivatized Sample F Chromatographic Separation E->F G MS Detection F->G H Data Analysis G->H

Caption: Workflow for organotin analysis by GC-MS.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is often the preferred technique as it can frequently analyze organotin compounds directly, bypassing the potentially error-prone derivatization step.[13][14][15] This is particularly advantageous for thermally labile or highly polar products.

Expertise & Experience: Choosing the Right Interface The key is the interface between the LC and the MS. Electrospray Ionization (ESI) is a common and effective method for many organotin compounds.[16] For ultimate sensitivity and elemental confirmation, coupling the LC to an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) is the most powerful approach.

This technique provides molecular weight and fragmentation data, which is crucial for identifying unknown reaction products.

Experimental Protocol: LC-ESI-MS

  • Sample Preparation: Dilute the reaction mixture in a suitable solvent (e.g., acetonitrile/water). Centrifuge to remove any particulates.

  • Chromatography:

    • Use a reverse-phase C18 column.[16]

    • Employ a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with additives like formic acid and ammonium formate to improve ionization.[16]

  • MS Detection:

    • Operate the mass spectrometer in positive ESI mode.

    • Perform a full scan to identify parent ions.

    • Use tandem MS (MS/MS) to fragment the parent ions, generating a structural fingerprint for identification.[17][18]

This hyphenated technique separates the different tin-containing species by LC and then quantifies the amount of tin in each separated peak using the highly sensitive ICP-MS detector.[19][20][21] It is the definitive method for trace-level speciation analysis.

Experimental Protocol: LC-ICP-MS

  • Sample Preparation: Identical to LC-ESI-MS; simple dilution and filtration.

  • Chromatography:

    • Use a metal-free HPLC system to avoid contamination.[20]

    • A C18 column is typically used for separation.[19]

  • ICP-MS Detection:

    • The eluent from the LC column is introduced directly into the ICP-MS plasma.

    • Monitor for tin isotopes (e.g., m/z 118, 119, 120).

    • Quantification is performed using an external calibration curve or, for highest accuracy, isotope dilution methods.[20]

A Reaction Mixture B Dilution & Filtration A->B C HPLC Injection B->C D Chromatographic Separation of Organotin Species C->D E Nebulization D->E F ICP Torch (Atomization & Ionization) E->F G Mass Spectrometer (Isotope Separation) F->G H Detector (Quantification) G->H node_result node_result Start What is the primary goal? Goal_ID Identify Unknown Reaction Products Start->Goal_ID Goal_Quant_Major Quantify Major Components & Monitor Reaction Progress Start->Goal_Quant_Major Goal_Quant_Trace Quantify Trace-Level Organotin Species Start->Goal_Quant_Trace Goal_Total_Sn Determine Total Tin Content Start->Goal_Total_Sn node_result_NMR NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) Goal_ID->node_result_NMR node_result_LCMS LC-ESI-MS/MS Goal_ID->node_result_LCMS Goal_Quant_Major->node_result_NMR node_result_LCICPMS LC-ICP-MS (Speciation) Goal_Quant_Trace->node_result_LCICPMS node_result_GCMS GC-MS (after derivatization) Goal_Quant_Trace->node_result_GCMS node_result_ICPMS ICP-MS / ICP-OES (after digestion) Goal_Total_Sn->node_result_ICPMS

Caption: Decision tree for selecting an analytical technique.

Quantitative Data Summary
TechniquePrimary UseSample PrepSensitivityInformation ProvidedKey AdvantageKey Limitation
qNMR Quantification of major components; Structural IDSimple dilutionLow (mg/mL)Molecular Structure, ConnectivityNon-destructive, absolute quantificationLow sensitivity
GC-MS Quantification of volatile/derivatizable speciesComplex (derivatization required)High (ng/mL - pg/mL)Molecular Weight, FragmentationHigh chromatographic resolutionDerivatization can introduce errors
LC-ESI-MS ID and quantification of polar/labile speciesSimple dilutionModerate (µg/mL - ng/mL)Molecular Weight, FragmentationNo derivatization needed for many speciesMatrix effects can suppress ionization
LC-ICP-MS Trace-level elemental speciationSimple dilutionVery High (pg/mL - fg/mL)Elemental (Tin) concentration per speciesUnmatched sensitivity for tinNo molecular structure info for organic part
ICP-MS Total tin quantificationDigestion requiredExtremely High (Total elemental (Tin) concentrationHighest sensitivity for total metalDestructive, no speciation information

Conclusion

There is no single "best" method for analyzing the reaction products of azidotrimethyltin(IV). A comprehensive analytical approach often involves the synergistic use of multiple techniques. NMR spectroscopy provides the foundational structural and quantitative data for major species. For identifying unknown products and analyzing polar compounds without derivatization, LC-ESI-MS is invaluable. When the goal is ultimate sensitivity and the quantification of different organotin species at trace levels, LC-ICP-MS is the undisputed champion. By understanding the strengths and causal principles behind each technique, researchers can design a robust analytical workflow that yields accurate, trustworthy, and defensible data.

References

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A Senior Application Scientist's Guide: Benchmarking Azidotrimethyltin(IV) Against Novel Azide Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Shifting Landscape of Azide Synthesis

The azide functional group is a cornerstone of modern chemical synthesis, prized for its versatility as a precursor to amines, a partner in the Nobel Prize-winning "click chemistry," and a key component in the synthesis of nitrogen-containing heterocycles.[1][2] For many years, azidotrimethyltin(IV), (CH₃)₃SnN₃, has been a reliable, go-to reagent for introducing this moiety via nucleophilic substitution.[3][4] However, the field of organic chemistry is in a constant state of evolution, driven by the pursuit of greater efficiency, functional group tolerance, and, critically, improved safety.

This guide provides a comprehensive technical comparison between the traditional workhorse, azidotrimethyltin(IV), and two classes of novel azide reagents that have gained prominence: imidazole-1-sulfonyl azides and hypervalent iodine-based reagents. We will move beyond a simple cataloging of alternatives to provide a field-proven perspective on the causality behind experimental choices, supported by detailed protocols and mechanistic diagrams. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed, data-driven decisions for their specific synthetic challenges.

The Incumbent: Azidotrimethyltin(IV) - Functionality and Flaws

Azidotrimethyltin(IV) has long been employed for the conversion of alkyl halides and sulfonates into their corresponding alkyl azides. Its utility lies in its effectiveness as a soluble, potent source of the azide nucleophile for Sɴ2 reactions.

However, its continued use is shadowed by significant operational and safety concerns:

  • Toxicity: Organotin compounds are notoriously toxic, posing substantial health risks to researchers and creating a significant environmental disposal burden.[5]

  • Purification Challenges: The removal of stoichiometric tin byproducts from reaction mixtures is often non-trivial, frequently requiring tedious and costly chromatographic purification.

  • Reaction Scope: As a nucleophilic azide source, its utility is largely confined to substitution reactions on sp³-hybridized carbons bearing a good leaving group.

These drawbacks have been a powerful impetus for the development of "tin-free" alternatives that offer a safer and more streamlined synthetic experience.

The Challengers: A New Generation of Azidating Agents

The limitations of organotin azides have spurred innovation, leading to novel reagents with distinct reactivity profiles and improved safety characteristics.

Imidazole-1-sulfonyl Azide: The Diazo-Transfer Specialist

Salts of imidazole-1-sulfonyl azide, particularly the hydrochloride (ISA·HCl) and the more stable hydrogen sulfate (ISA·H₂SO₄), have emerged as exceptional reagents for diazo-transfer reactions.[6][7] This process efficiently converts primary amines into azides, a transformation that is complementary to the substitution reactions typically performed with azidotrimethyltin(IV).

Key Advantages:

  • Enhanced Safety: The hydrogen sulfate salt, in particular, is crystalline, shelf-stable, and possesses significantly better impact stability compared to other high-energy diazo-transfer reagents like triflyl azide.[6][7][8][9]

  • Ease of Workup: The byproducts of the reaction are water-soluble, allowing for simple extractive workups and often yielding products of high purity without the need for chromatography.

  • Cost-Effectiveness: It can be prepared on a large scale from inexpensive starting materials.[6]

Hypervalent Iodine Reagents: The Radical and Electrophilic Powerhouse

Hypervalent iodine(III) reagents, most notably azidobenziodoxolone (ABX), also known as Zhdankin's reagent, have opened new frontiers in C-N bond formation.[10][11] Rather than acting as a nucleophile, these compounds serve as sources of an azido radical (N₃•) or an electrophilic azide equivalent.[10][12][13]

Key Advantages:

  • Novel Reactivity: They enable the direct azidation of C-H bonds, particularly at tertiary and benzylic positions, a transformation not accessible with traditional nucleophilic azides.[12][14][15]

  • Late-Stage Functionalization: This unique reactivity makes them invaluable for modifying complex molecules at late stages of a synthetic sequence.[14]

  • Milder Conditions: Many transformations can be achieved under mild photoredox or metal-catalyzed conditions.[13][15]

  • Improved Safety Derivatives: While the parent Zhdankin reagent is shock-sensitive, safer and more stable derivatives such as azidobenziodazolone (ABZ) have been developed.[13][16]

Performance Benchmark: A Head-to-Head Comparison

The choice of reagent is dictated by the specific transformation required. The following table summarizes the key performance characteristics to guide this decision.

FeatureAzidotrimethyltin(IV)Imidazole-1-sulfonyl Azide (Salts)Hypervalent Iodine Reagents (e.g., ABX/Zhdankin's)
Primary Transformation Nucleophilic Substitution: R-X → R-N₃ (X = Halide, OTs)Diazo-Transfer: R-NH₂ → R-N₃C-H Azidation / Radical Addition: R₃C-H → R₃C-N₃
Reactivity Profile Nucleophilic (N₃⁻ source)Electrophilic (at Sulfur)Radical (N₃• source) / Electrophilic
Key Safety Concern High Acute Toxicity (Organotin)Parent/HCl salt can be explosive; H₂SO₄ salt is much more stable.[7][17]Shock and friction sensitive.[16]
Byproduct Removal Difficult (Tin compounds)Easy (Water-soluble imidazole and sulfate/chloride salts)Generally straightforward
Substrate Scope Alkyl halides, sulfonatesPrimary aminesTertiary/benzylic C-H bonds, alkenes[12][15]
Ideal Use Case Simple Sɴ2 displacements where tin contamination is manageable.Converting valuable primary amines to azides for click chemistry or further functionalization.Late-stage functionalization of complex molecules; creating sterically hindered azides.

Field-Tested Experimental Protocols

The following protocols are representative of common applications for each class of reagent, highlighting the practical differences in their use.

Protocol 1: Nucleophilic Azidation with Azidotrimethyltin(IV)

Objective: Synthesis of Benzyl Azide from Benzyl Bromide.

  • Setup: To a flame-dried flask under an inert atmosphere (N₂), add benzyl bromide (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) to make a 0.5 M solution.

  • Reagent Addition: Add azidotrimethyltin(IV) (1.1 equiv) portion-wise at room temperature. Causality: DMF is an excellent polar aprotic solvent for Sɴ2 reactions, promoting the reaction rate. An inert atmosphere prevents hydrolysis of the tin reagent.

  • Reaction: Stir the mixture at 60 °C. Monitor reaction progress by TLC until consumption of the starting material (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous KF solution (to precipitate tin fluorides), then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product must be purified by flash column chromatography (silica gel) to remove residual tin byproducts.

Protocol 2: Diazo-Transfer with Imidazole-1-sulfonyl Azide Hydrogen Sulfate

Objective: Synthesis of Benzyl Azide from Benzylamine.

  • Setup: In a flask open to the air, dissolve benzylamine (1.0 equiv) in methanol (0.4 M). Add K₂CO₃ (2.0 equiv) and a catalytic amount of CuSO₄·5H₂O (0.01 equiv). Causality: The copper catalyst is essential for the diazo-transfer mechanism with amines. K₂CO₃ serves as the base to deprotonate the amine and neutralize the hydrogen sulfate byproduct.

  • Reagent Addition: Add imidazole-1-sulfonyl azide hydrogen sulfate (1.1 equiv) portion-wise. The reaction is often accompanied by the evolution of N₂ gas.

  • Reaction: Stir vigorously at room temperature. Monitor by TLC until the starting amine is consumed (typically 1-3 hours).

  • Workup: Add water to the reaction mixture and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The resulting crude benzyl azide is often >95% pure and can be used without further purification.

Protocol 3: C-H Azidation with a Hypervalent Iodine Reagent

Objective: Azidation of a Tertiary C-H Bond in Adamantane.

  • Setup: In a borosilicate vial, combine adamantane (1.0 equiv), a photoredox catalyst such as Ru(bpy)₃Cl₂ (0.01 equiv), and the Zhdankin reagent (1.2 equiv).[13] Add degassed acetonitrile as the solvent. Causality: A photoredox catalyst is required to facilitate the homolytic cleavage of the I-N₃ bond upon irradiation with visible light.

  • Reaction: Stir the mixture under an inert atmosphere and irradiate with a blue LED lamp at room temperature. Monitor the reaction progress by GC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Redissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography (silica gel) to isolate the 1-azidoadamantane.

Visualizing the Reaction Pathways

Understanding the underlying mechanisms is key to troubleshooting and expanding the application of these reagents.

Comparative Reaction Workflows```dot

Caption: Simplified mechanism for the copper-catalyzed conversion of a primary amine to an azide.

Conclusion and Strategic Recommendations

The era of defaulting to azidotrimethyltin(IV) is drawing to a close. While it remains a functional reagent for specific Sɴ2 reactions, its significant toxicity and purification burdens render it a suboptimal choice for modern, safety-conscious laboratories.

  • For the conversion of primary amines to azides, imidazole-1-sulfonyl azide hydrogen sulfate is the unequivocally superior reagent. It offers a safer, cleaner, and often higher-yielding pathway that dramatically simplifies downstream processing. [6][7][18]* For direct C-H functionalization or the azidation of complex substrates, hypervalent iodine reagents provide a unique and powerful toolset that is simply unavailable with traditional nucleophilic sources. [11][14]The development of safer, second-generation reagents like ABZ mitigates some of the handling risks associated with this class. [16] As Senior Application Scientists, our recommendation is to adopt these novel reagents as first-line options. By matching the reagent class to the specific synthetic transformation, researchers can enhance the safety, efficiency, and overall elegance of their chemical syntheses, accelerating discovery in drug development and materials science.

References

  • Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters, 9(19), 3797–3800. [Link]

  • Yin, G., et al. (2021). Mechanistic Investigation of the Iron-Catalyzed Azidation of Alkyl C(sp3)–H Bonds with Zhdankin's λ3-Azidoiodane. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. (2021). Mechanistic Investigation of the Iron-Catalyzed Azidation of Alkyl C(sp3) H Bonds with Zhdankin's λ3-Azidoiodane. PubMed Central. [Link]

  • ResearchGate. (2021). Mechanistic Investigation of the Iron-Catalyzed Azidation of Alkyl C( sp 3 )–H Bonds with Zhdankin's λ 3 -Azidoiodane. [Link]

  • Rabet, P. T. G., et al. (2016). Benzylic C–H Azidation Using the Zhdankin Reagent and a Copper Photoredox Catalyst. Organic Letters, 18(7), 1645–1649. [Link]

  • Stevens, M. Y., et al. (2014). Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments. The Journal of Organic Chemistry, 79(11), 4826–4831. [Link]

  • ResearchGate. (n.d.). Azidation with Hypervalent Iodine Reagents. [Link]

  • Waser, J., et al. (2018). Cyclic Hypervalent Iodine Reagents for Azidation: Safer Reagents and Photoredox-Catalyzed Ring Expansion. The Journal of Organic Chemistry. [Link]

  • Potter, G. J., et al. (2016). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. The Journal of Organic Chemistry. [Link]

  • Castro, V., et al. (2013). Imidazole-1-sulfonyl Azide-Based Diazo-Transfer Reaction for the Preparation of Azido Solid Supports for Solid-Phase Synthesis. ACS Combinatorial Science. [Link]

  • National Center for Biotechnology Information. (2013). Imidazole-1-sulfonyl azide-based diazo-transfer reaction for the preparation of azido solid supports for solid-phase synthesis. PubMed. [Link]

  • National Center for Biotechnology Information. (2020). Recent Synthetic Applications of the Hypervalent Iodine(III) Reagents in Visible-Light-Induced Photoredox Catalysis. PubMed Central. [Link]

  • Semantic Scholar. (n.d.). Azidation with Hypervalent Iodine Reagents. [Link]

  • ScienceDaily. (2023). Novel method to synthesize azide compounds for wider industrial applications. [Link]

  • Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews. [Link]

  • National Center for Biotechnology Information. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2014). Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments. PubMed. [Link]

  • ResearchGate. (n.d.). A Safe and Facile Route to Imidazole-1-sulfonyl Azide as a Diazotransfer Reagent. [Link]

  • Semantic Scholar. (2014). Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments. [Link]

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Part 1: Introduction to Azidotrimethyltin(IV) – A Niche Reagent in Azide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficiency of Azidotrimethyltin(IV) in Modern Organic Synthesis

Azidotrimethyltin(IV), with the chemical formula (CH₃)₃SnN₃, is an organometallic compound that serves as a source of the azide moiety in organic synthesis.[1][2] Organotin reagents have a long history in synthetic chemistry, valued for their unique reactivity in forming carbon-carbon and carbon-heteroatom bonds.[3] Azidotrimethyltin(IV) leverages this chemistry, offering a soluble, reactive source of the azide anion for various transformations, most notably in the synthesis of nitrogen-containing heterocycles.

Physicochemical Properties:

  • Formula: (CH₃)₃SnN₃

  • Molecular Weight: 207.85 g/mol [1]

  • Appearance: White to off-white powder or crystals[2]

  • Melting Point: 117-120 °C[1]

  • Key Feature: Good solubility in a range of organic solvents, which facilitates homogeneous reaction conditions.

Core Reactivity: The Azide Moiety The synthetic utility of Azidotrimethyltin(IV) stems from the azide functional group (–N₃). This group is a versatile precursor in organic chemistry, participating in reactions such as [3+2] cycloadditions and serving as a masked amine.[4][5] The covalent, yet labile, tin-nitrogen bond in Azidotrimethyltin(IV) allows it to deliver the azide nucleophile under relatively mild conditions compared to some inorganic salts.

Critical Safety & Handling Profile: It is imperative to address the significant hazards associated with Azidotrimethyltin(IV). Organotin compounds, particularly tri-substituted variants, are notoriously toxic.[6]

  • High Acute Toxicity: Azidotrimethyltin(IV) is classified as acutely toxic if swallowed, in contact with skin, or if inhaled (Acute Tox. 1/2).[1][2] All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.[7][8]

  • Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.[1][8] This necessitates stringent waste disposal protocols to prevent environmental release. The generation of organotin byproducts is a major drawback of its use.

Part 2: Comparative Analysis with Alternative Azide Donors

The choice of an azide source is a critical decision in experimental design, balancing reactivity, safety, cost, and environmental impact. Azidotrimethyltin(IV) competes with several other common reagents.

FeatureAzidotrimethyltin(IV) Sodium Azide (NaN₃) Trimethylsilyl Azide (TMSN₃) Tosyl Azide (TsN₃)
Primary Use [3+2] CycloadditionsNucleophilic substitution, [3+2] CycloadditionsSilylations, Azide source for cycloadditionsDiazo-transfer reactions
Solubility Good in many organic solvents (e.g., THF, DMF, CH₂Cl₂)Soluble in water, DMF; sparingly soluble in other organicsSoluble in most aprotic organic solventsSoluble in many organic solvents
Reactivity High; often requires no or mild catalystsModerate to high; often requires catalysts or harsh conditionsHigh; Lewis acid catalysis may be neededHigh for diazo transfer; less common for cycloadditions
Key Advantage Homogeneous reactions, high reactivityLow cost, readily availableVolatile byproducts, good for anhydrous conditionsPremier reagent for diazo transfer
Key Disadvantage High toxicity, organotin wasteHeterogeneous reactions, high toxicity, explosive potential with heavy metals[9]Moisture sensitive, generates HN₃ on hydrolysisPotentially explosive, primarily for diazo transfer[10]
Safety Profile Highly toxic (acute & chronic)Highly toxic; can form explosive metal azidesToxic, lachrymator, reacts with water to form explosive HN₃Energetic, potentially explosive

Expertise & Causality: The primary reason a researcher might choose Azidotrimethyltin(IV) over the more common and inexpensive sodium azide is its superior solubility in organic solvents. This allows for homogeneous reaction conditions, which can lead to faster reaction rates, milder conditions, and better reproducibility compared to the often heterogeneous reactions involving NaN₃.[11] However, this advantage must be weighed against the severe toxicity and the environmental burden of organotin waste.

Part 3: Performance in Key Synthetic Applications

Application 1: Synthesis of 1,2,3-Triazoles via [3+2] Cycloaddition

The formation of 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a cornerstone of "click chemistry".[12][13] This reaction can be catalyzed by copper(I) to yield 1,4-disubstituted triazoles (CuAAC) or by ruthenium(II) to yield the 1,5-regioisomer (RuAAC).[14][15]

Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Vessel cluster_workup Workup & Purification Alkyne Terminal Alkyne Mix Combine in Solvent (e.g., THF/H₂O) Alkyne->Mix Azide Azide Source (e.g., (CH₃)₃SnN₃) Azide->Mix Cu_Source Cu(I) Source (e.g., CuI, or CuSO₄/Ascorbate) Cu_Source->Mix Workup Aqueous Workup & Extraction Mix->Workup Stir at RT Purify Column Chromatography Workup->Purify Product 1,4-Disubstituted 1,2,3-Triazole Purify->Product

Caption: General workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Comparative Performance Data for Triazole Synthesis

Alkyne SubstrateAzide SourceCatalyst / ConditionsTime (h)Yield (%)Reference
PhenylacetyleneBenzyl AzideCu(I) Phenylacetylide (cat.), CH₂Cl₂2470-90[16]
Ethyl Propiolate3-(4-azidophenyl)acrylic acidCuI, Sodium Ascorbate, CH₃CN/H₂O290[17]
Various AlkynesTMSN₃, EthersCuCl, t-BuOOH, 80 °C-86[17]
Aryl AlkynesSodium AzideRu(II) Complex, 90 °C12Good-Excellent[12]

While direct comparative studies with Azidotrimethyltin(IV) are sparse in recent literature, its high reactivity suggests it would perform efficiently, likely under catalyst-free thermal conditions or with mild catalysis, mirroring the performance of other soluble azide sources.

Experimental Protocol: Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole This protocol is a representative procedure for a CuAAC reaction. The use of Azidotrimethyltin(IV) would follow a similar procedure, potentially with adjustments to stoichiometry and purification to remove tin byproducts.

  • Reaction Setup: To a solution of phenylacetylene (1.0 mmol, 1.0 equiv) and benzyl azide (1.0 mmol, 1.0 equiv) in a 1:1 mixture of tert-butanol and water (10 mL), add a freshly prepared solution of sodium ascorbate (0.2 mmol, 0.2 equiv in 1 mL H₂O).

  • Catalyst Addition: Add copper(II) sulfate pentahydrate (0.1 mmol, 0.1 equiv in 1 mL H₂O) to the stirring reaction mixture.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the pure 1,4-disubstituted triazole.

Application 2: Synthesis of 5-Substituted-1H-Tetrazoles

The [3+2] cycloaddition between a nitrile and an azide source is the most common and versatile method for synthesizing 5-substituted-1H-tetrazoles, which are important bioisosteres for carboxylic acids in medicinal chemistry.[18][19]

Mechanistic Pathway: [3+2] Cycloaddition for Tetrazole Synthesis

Tetrazole_Synthesis Reactants R-C≡N (Nitrile) N₃⁻ Azide Source ((CH₃)₃SnN₃ or NaN₃) TransitionState [3+2] Cycloaddition Transition State Reactants->TransitionState Catalyst / Heat (e.g., Zn(II), Sn(II)) Product 5-Substituted-1H-Tetrazole TransitionState->Product

Caption: General pathway for the synthesis of 5-substituted-1H-tetrazoles.

Comparative Performance Data for Tetrazole Synthesis

Nitrile SubstrateAzide SourceCatalyst / ConditionsTime (h)Yield (%)Reference
BenzonitrileSodium AzideSilica Sulfuric Acid, DMF, Reflux592[18]
4-ChlorobenzonitrileSodium AzideSilica Sulfuric Acid, DMF, Reflux595[18]
Various NitrilesSodium AzideZn Salts, Water-Broad Scope[20]
4-NitrobenzonitrileCholine AzideCatalyst-free, Solvent-free-High[9]
Various NitrilesNaN₃SnCl₂-nano-SiO₂-High[9]

Expertise & Causality: The use of tin-based catalysts like SnCl₂ has been shown to be highly efficient for this transformation.[9] This provides a strong rationale for the efficacy of Azidotrimethyltin(IV), where the tin atom can act as an intramolecular Lewis acid, activating the nitrile towards cycloaddition. This can lead to higher yields and milder reaction conditions compared to uncatalyzed reactions with sodium azide.

Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzonitrile (10 mmol, 1.0 equiv) and Azidotrimethyltin(IV) (11 mmol, 1.1 equiv) in 20 mL of anhydrous toluene.

  • Reaction Conditions: Heat the mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup - Tin Removal: Cool the reaction to room temperature. To cleave the tin-tetrazole bond and precipitate the tin byproduct, add 10 mL of 1 M HCl and stir vigorously for 1 hour. A white precipitate of trimethyltin chloride will form.

  • Isolation: Filter the solid precipitate. Extract the aqueous filtrate with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure 5-phenyl-1H-tetrazole.

Trustworthiness & Validation: The success of this protocol is validated by the complete consumption of the starting nitrile (monitored by TLC/GC) and the formation of the product, confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. A key validation step is the successful removal of the tin byproduct, which can be confirmed by the absence of characteristic trimethyltin signals in the ¹H NMR spectrum of the final product.

Part 4: The Organotin Dilemma: Balancing Efficiency and Hazard

The primary argument for using Azidotrimethyltin(IV) is its efficiency, driven by its solubility and the Lewis acidity of the tin center. It can drive reactions to completion under homogeneous and often milder conditions than inorganic azides.

However, the "organotin dilemma" is the unavoidable trade-off between this efficiency and the compound's significant biological and environmental hazards. Modern synthetic chemistry increasingly prioritizes "green" principles, seeking reagents that are less toxic and produce more benign waste streams. In this context, Azidotrimethyltin(IV) faces stiff competition from:

  • Catalytic Systems: Using catalytic amounts of a transition metal (e.g., Zn, Cu) with the inexpensive and less organically-polluting sodium azide.[18][20]

  • Greener Azide Sources: Development of reagents like choline azide, which is described as effective, safe, and recyclable.[9]

  • Flow Chemistry: Performing reactions with hazardous reagents like triflyl azide in continuous flow systems to minimize risk and exposure.[21]

Part 5: Summary and Recommendations

Azidotrimethyltin(IV) is a highly efficient but hazardous reagent for the introduction of the azide moiety, particularly in the synthesis of tetrazoles and triazoles.

Summary Table: Pros and Cons of Azidotrimethyltin(IV)

ProsCons
Excellent solubility in organic solventsExtreme acute and chronic toxicity
High reactivity, often requiring mild conditionsGenerates toxic and persistent organotin waste
Facilitates homogeneous reaction kineticsHigh cost compared to sodium azide
Intramolecular Lewis acidity may enhance reactivityLargely superseded by safer, greener alternatives

Recommendation: For researchers and drug development professionals, the use of Azidotrimethyltin(IV) should be considered only when alternative, safer methods have failed. Its high toxicity and the environmental impact of its byproducts are significant liabilities. The development of highly efficient catalytic systems using sodium azide or the exploration of newer, safer azide transfer reagents are the recommended modern approaches. While Azidotrimethyltin(IV) remains an effective tool, its place in the synthetic chemist's toolbox is increasingly that of a specialist reagent for challenging substrates, rather than a first-line choice.

References

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  • Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Thieme Connect. [Link]

  • Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Open University of Catalonia. [Link]

  • Azidotrimethyltin(IV). American Elements. [Link]

  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. [Link]

  • Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI. [Link]

  • Synthesis of 1,2,3-triazoles. Organic Chemistry Portal. [Link]

  • Organotin Compounds: New Chemistry and Applications. ACS Publications. [Link]

  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. [Link]

  • Organocatalytic Enamine–Azide Addition Reaction in the Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles. ResearchGate. [Link]

  • Organic azide. Wikipedia. [Link]

  • Development of Triazoles and Triazolium Salts Based on AZT and Their Anti-Viral Activity against HIV-1. National Institutes of Health. [Link]

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  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health. [Link]

  • Exploiting Continuous Processing for Challenging Diazo Transfer and Telescoped Copper-Catalyzed Asymmetric Transformations. National Institutes of Health. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

  • Organotin chemistry. Wikipedia. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate. [Link]

  • 1, 2, 4 – TRIAZOLES:A REVIEW OF SYNTHESIS AND THEIR BIOLOGICAL ACTIVITY. Troindia. [Link]

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  • Intrinsically Safe and Shelf-Stable Diazo-Transfer Reagent for Fast Synthesis of Diazo Compounds. Organic Chemistry Portal. [Link]

  • Targeted Diazotransfer Reagents Enable Selective Modification of Proteins with Azides. National Institutes of Health. [Link]

  • Diazo-Transfer Reagent 2-Azido-4,6-dimethoxy-1,3,5-triazine Displays Highly Exothermic Decomposition Comparable to Tosyl Azide. SciSpace. [Link]

  • A Reagent for Safe and Efficient Diazo-Transfer to Primary Amines: 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate. ResearchGate. [Link]

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The Double-Edged Sword: Is Azidotrimethyltin(IV) a Greener Azide Source? A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of azide chemistry, the quest for reagents that are not only effective but also environmentally benign is a paramount concern. This guide provides an in-depth, objective comparison of azidotrimethyltin(IV) against common azide sources, evaluating its standing as a "greener" alternative through the lens of scientific integrity and experimental data.

The azide functional group is a cornerstone of modern organic synthesis, pivotal in constructing nitrogen-containing molecules for pharmaceuticals, agrochemicals, and materials science.[1] Its utility in reactions like the Staudinger ligation and the Nobel Prize-winning copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is undisputed.[2][3] However, the reagents used to introduce this versatile group are often hazardous. This guide will dissect the properties of azidotrimethyltin(IV) and compare them to established alternatives—sodium azide, trimethylsilyl azide, and diphenylphosphoryl azide—to determine if it offers a genuinely greener path for synthesis.

A Comparative Overview of Common Azide Sources

The ideal azide source should be safe to handle, efficient in reaction, and generate minimal and non-toxic waste. Below is a comparative analysis of azidotrimethyltin(IV) and its common alternatives based on these critical parameters.

Table 1: Physicochemical and Toxicity Data of Selected Azide Sources
PropertyAzidotrimethyltin(IV)Sodium Azide (NaN₃)Trimethylsilyl Azide (TMSA)Diphenylphosphoryl Azide (DPPA)
Formula (CH₃)₃SnN₃NaN₃[4](CH₃)₃SiN₃[5](C₆H₅O)₂P(O)N₃
Molar Mass ( g/mol ) 207.8565.01[6]115.21[5]275.2[7]
Form White crystalline solid[8]Colorless to white solid[4][6]Colorless liquid[5]Colorless to light yellow oil
Melting Point (°C) 117-120[9]275 (decomposes)[10]-95[5]N/A
Boiling Point (°C) N/ADecomposes[1]92-95[5]157 @ 0.17 mmHg
Solubility Reacts with waterHighly soluble in water[4][6]Reacts with water[5]Slowly hydrolyzes[2]
Acute Toxicity Fatal if swallowed, in contact with skin, or if inhaled (Acute Tox. 1/2).Highly toxic . Ingestion of 100-200 mg can be harmful.[1][11]Toxic if swallowed, in contact with skin, or if inhaled.[5][12]Toxic if swallowed, in contact with skin, or if inhaled.[13][14]
Key Hazards Forms highly toxic organotin byproducts.[10][15]Forms explosive heavy metal azides; liberates toxic hydrazoic acid with acid.[1][10][16]Flammable; liberates toxic hydrazoic acid with water/acid.[5]Potential explosive; irritant.[17]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.Environmental hazard.[10]Environmental hazard.[5]Toxic to aquatic life.[18]

The Core of the Green Debate: Toxicity and Environmental Impact

While all azide sources present significant acute toxicity, the long-term environmental impact of their byproducts is a critical differentiator from a green chemistry perspective.

Sodium Azide (NaN₃): A widely used, inexpensive azide source.[1] Its primary drawbacks are its high acute toxicity and the formation of dangerously explosive heavy metal azides if disposed of improperly in drains containing lead or copper.[16][19] Furthermore, acidification of sodium azide generates hydrazoic acid (HN₃), a highly toxic and volatile substance.[1][10]

Trimethylsilyl Azide (TMSA): Often considered a safer alternative to hydrazoic acid, TMSA offers more controlled reactivity.[20] However, it is a flammable liquid that readily hydrolyzes to form hydrazoic acid, necessitating handling under anhydrous conditions.[5][9] It is classified as toxic and an environmental hazard.[5][12]

Diphenylphosphoryl Azide (DPPA): This reagent is a versatile tool, particularly in peptide synthesis and for the Curtius rearrangement.[15] It is a stable, non-explosive oil, which offers handling advantages over solid azides. However, it is still classified as very toxic and a potential explosive.[13][15]

Azidotrimethyltin(IV): From a purely acute toxicity standpoint, azidotrimethyltin(IV) is among the most hazardous of the common azide sources, being fatal upon exposure through multiple routes. However, the most significant concern from a "green" perspective is not the reagent itself, but the trimethyltin byproducts generated after the azide transfer.

The Tyranny of Tin: The Environmental Burden of Organotin Byproducts

Organotin compounds are notorious for their environmental persistence and toxicity.[5][10] Trisubstituted organotins, like the trimethyltin cation that would be a byproduct of azidotrimethyltin(IV) reactions, are particularly harmful.[15]

  • Neurotoxicity: Trimethyltin compounds are potent neurotoxins.[4]

  • Endocrine Disruption: Organotins are known endocrine-disrupting chemicals, capable of interfering with hormone systems even at very low concentrations.[6][11][17]

  • Aquatic Toxicity: They are exceptionally toxic to aquatic life, with tributyltin (a close relative) causing severe deformities in shellfish and being banned in antifouling paints.[11][13][21]

  • Persistence: Organotins can persist in sediments for many years, leading to long-term contamination.[11][13]

The generation of such environmentally hazardous waste fundamentally undermines any claim of azidotrimethyltin(IV) being a "green" reagent. The difficulty and cost associated with the remediation and disposal of organotin waste further detract from its sustainability.[16][20][22]

Experimental Considerations and Workflows

The choice of azide source often depends on the specific chemical transformation. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example where various azide sources can be employed.

Illustrative Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following diagram illustrates a generalized workflow for a CuAAC reaction, a cornerstone of click chemistry.[2][3]

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_waste Waste Generation Alkyne Alkyne Substrate Reaction_Vessel Reaction Mixture (Solvent, Cu(I) catalyst) Alkyne->Reaction_Vessel Azide_Source Azide Source (e.g., TMSA, NaN₃, etc.) Azide_Source->Reaction_Vessel Introduces N₃ Workup Quenching & Extraction Reaction_Vessel->Workup Purification Chromatography/ Crystallization Workup->Purification Waste Aqueous & Organic Waste (incl. byproducts) Workup->Waste Generates Product 1,2,3-Triazole Product Purification->Product

Caption: Generalized workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocol: A Representative Sₙ2 Azidation

Objective: Synthesis of Benzyl Azide from Benzyl Bromide.

Materials:

  • Benzyl Bromide

  • Azide Source (e.g., Sodium Azide)

  • Solvent (e.g., Dimethylformamide - DMF)

  • Deionized Water

  • Diethyl Ether

Procedure (using Sodium Azide):

  • Safety First: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add sodium azide (1.2 equivalents) and DMF.

  • Addition of Substrate: Slowly add benzyl bromide (1.0 equivalent) to the stirring suspension at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 times).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl azide.

  • Purification: If necessary, purify the product by column chromatography.

Causality in Protocol Design: The choice of a polar aprotic solvent like DMF is crucial as it helps to dissolve the reactants and facilitates the Sₙ2 reaction mechanism. The aqueous workup is designed to remove the DMF and the inorganic salt byproduct (sodium bromide).

When considering azidotrimethyltin(IV) for a similar transformation, the protocol would change significantly, especially in the workup phase. A specialized workup, such as treatment with potassium fluoride to precipitate the tin byproduct, would be necessary, adding steps and generating toxic solid waste.[23]

Conclusion: A Clear Verdict Against Azidotrimethyltin(IV) as a "Green" Alternative

While azidotrimethyltin(IV) can serve as an effective source of the azide group in organic synthesis, including in modern applications like click chemistry, it cannot be considered a "greener" alternative to other common azide sources.[9]

  • High Acute Toxicity: The reagent itself is extremely toxic, posing significant handling risks.

  • Hazardous Byproducts: The generation of trimethyltin byproducts, which are persistent, neurotoxic, and ecotoxic organometallic compounds, represents a severe environmental burden.[6][15][21]

  • Waste Management: The byproducts necessitate specialized, often cumbersome, and costly waste disposal and decontamination procedures to mitigate their environmental impact.[19][20][22]

In contrast, while reagents like sodium azide and trimethylsilyl azide have their own significant safety concerns, their inorganic byproducts (e.g., sodium salts, silanols) are considerably more environmentally benign than organotin compounds. Therefore, from a holistic green chemistry perspective that prioritizes the minimization of environmental harm and the generation of non-toxic waste, azidotrimethyltin(IV) is not a greener alternative. Researchers should prioritize the use of other azide sources and adhere to strict safety and disposal protocols to minimize their environmental footprint.

References

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Organo-tin compounds. Retrieved from [Link]

  • Stoner, H. B., Barnes, J. M., & Duff, J. I. (1955). Toxicity and health effects of selected organotin compounds: a review. British Journal of Industrial Medicine, 12(3), 167–177.
  • Toxic-Free Future. (n.d.). Get the Facts: Organotins. Retrieved from [Link]

  • HPA. (2007). Organotin compounds: toxicokinetic aspects. Archives of Toxicology, 81(9), 627-633.
  • Fucic, A., et al. (2018). Organotin Compounds Toxicity: Focus on Kidney. Frontiers in Physiology, 9, 594.
  • NSW Environment Protection Authority. (1989, March 17). Organotin Waste Materials Chemical Control Order 1989. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). ORGANOTIN COMPOUNDS. Retrieved from [Link]

  • LCGC International. (2022, November 7). Investigating the Environmental Impact of Organotins. Retrieved from [Link]

  • ResearchGate. (2013, November 24). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? Retrieved from [Link]

  • Reddit. (2017, September 1). How should I manage glassware that came in contact with organotin compounds? Retrieved from [Link]

  • Oetken, M., et al. (2001). Biological impact of organotin compounds. Journal of Soils and Sediments, 1(2), 113-118.
  • ResearchGate. (2025, August 5). Organotin compounds in the environment - An overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Organotin Compounds: Environmental Fate and Analytics. Retrieved from [Link]

  • Pennanen, S. (2012). Organotins: a review of their reproductive toxicity, biochemistry, and environmental fate. Reproductive Toxicology, 34(4), 517-526.
  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds.
  • Bräse, S., & Banert, K. (Eds.). (2010).
  • Ning, X., et al. (2008). A Comparative Study of Bioorthogonal Reactions with Azides. ACS Chemical Biology, 3(3), 153-155.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • American Elements. (n.d.). Azidotrimethyltin(IV). Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • Ponnusamy, E. (2017). A Quantitative Greener Alternative Scoring Matrix for the Synthesis of 1-Aminobenzotriazole. Journal of Medical - Clinical Research & Reviews, 1(1), 1-7.
  • ResearchGate. (2025, August 9). Recent Applications and Developments of Organic Azides in Total Synthesis of Natural Products. Retrieved from [Link]

  • Albericio, F., et al. (2022). Green Chemistry. Green Chemistry, 24, 975-1020.
  • Chemie Brunschwig. (n.d.). Click chemistry reagents. Retrieved from [Link]

  • Morales-Serna, J. A., et al. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4156.
  • RSC Publishing. (n.d.). Vinyl azides in organic synthesis: an overview. Retrieved from [Link]

  • Uttamapinant, C., et al. (2012). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling.
  • Scientific Update. (2019, September 4). Useful Green Chemistry Metrics. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Azidotrimethyltin(IV)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Azidotrimethyltin(IV), also known as trimethyltin azide, presents a dual-threat in the laboratory setting. It combines the high acute toxicity of organotin compounds with the explosive potential of organic azides.[1][2] Proper handling and disposal are not merely procedural; they are critical safety imperatives to protect laboratory personnel and the environment. This guide provides a comprehensive, step-by-step framework for the chemical neutralization and disposal of azidotrimethyltin(IV), grounded in established safety protocols and chemical principles.

Hazard Analysis & Risk Assessment

A thorough understanding of the risks associated with azidotrimethyltin(IV) is the foundation of its safe management.

  • Acute Toxicity: Organotin compounds, particularly trimethyltin derivatives, are potent neurotoxins. Exposure can occur through inhalation, ingestion, or skin absorption, with potentially fatal outcomes.[1][3]

  • Explosive Hazard: Organic azides are energetic materials that can be sensitive to shock, friction, and heat, leading to violent decomposition.[4][5] While the stability of a specific azide depends on its structure, all organic azides should be treated as potentially explosive.[4] The presence of a heavy metal like tin can exacerbate this risk.

  • Reactivity: Azides react with acids to form hydrazoic acid (HN₃), which is itself a highly toxic, volatile, and explosive compound.[6] They can also react with metals, such as copper or lead in plumbing, to form dangerously shock-sensitive metal azides.[6][7] For this reason, azide-containing solutions must never be disposed of down the drain without prior deactivation.[8][9]

Hazard TypeCompound ClassPrimary RisksKey Precaution
Chemical Toxicity OrganotinAcute neurotoxicity (Fatal)[1]Prevent all routes of exposure (inhalation, dermal, ingestion)
Explosive Potential Organic AzideSensitivity to shock, friction, heat[4][10]Use non-metal tools, avoid heating, work behind a blast shield
Reaction Hazard Azide GroupForms explosive metal azides, toxic/explosive hydrazoic acid[6]Do not mix with acids or dispose down drains; use compatible equipment

Pre-Disposal Safety Protocol: Engineering and Personal Controls

Before beginning any chemical neutralization, the following safety measures must be in place.

  • Designated Area: All handling and disposal procedures must be conducted in a designated area within a certified chemical fume hood with the sash positioned as low as possible.[11]

  • Engineering Controls:

    • A blast shield must be used during all chemical manipulations.[8]

    • Ensure immediate access to a safety shower and eyewash station.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.[11]

    • Gloves: Use two pairs of chemical-resistant nitrile gloves.[12]

    • Lab Coat: A flame-retardant lab coat must be worn.[11]

  • Prohibited Materials:

    • Metal Spatulas/Tools: Do not use metal utensils to handle azides, as this can lead to the formation of explosive heavy metal azides.[4][10] Use plastic or glass tools.

    • Halogenated Solvents: Avoid using solvents like dichloromethane or chloroform, which can react with azides to form extremely unstable polyazidomethanes.[4]

  • Emergency Preparedness:

    • Have an appropriate fire extinguisher readily available.

    • All personnel must be familiar with the laboratory's emergency procedures for spills and exposures. In case of a significant spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[8]

Step-by-Step Chemical Neutralization & Disposal Workflow

The disposal of azidotrimethyltin(IV) is a two-stage process: first, the deactivation of the explosive azide group, followed by the degradation of the toxic organotin moiety.

The Staudinger reaction is a mild and effective method for converting organic azides into stable amines, making it a preferred choice for laboratory-scale deactivation.[13][14] The reaction involves treating the azide with a phosphine, such as triphenylphosphine, which generates nitrogen gas and an iminophosphorane intermediate. This intermediate is then hydrolyzed to the corresponding amine and a stable phosphine oxide byproduct.[15][16]

Protocol:

  • Preparation: In a fume hood and behind a blast shield, prepare a flask of appropriate size equipped with a magnetic stir bar.

  • Dissolution: Dissolve the azidotrimethyltin(IV) waste in a suitable non-halogenated organic solvent (e.g., tetrahydrofuran (THF) or diethyl ether).

  • Cooling: Cool the solution to 0 °C using an ice bath to moderate the reaction rate.[17]

  • Addition of Phosphine: Slowly add a solution of triphenylphosphine (approximately 1.1 equivalents) in the same solvent to the cooled azide solution. Effervescence (release of N₂) should be observed.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the characteristic azide stretch at ~2100 cm⁻¹).

  • Hydrolysis: Once the azide is consumed, slowly add water to the reaction mixture to hydrolyze the iminophosphorane intermediate to the corresponding amine (aminotrimethyltin) and triphenylphosphine oxide.[17]

After the azide has been safely converted to an amine, the resulting toxic aminotrimethyltin must be degraded to a less hazardous inorganic tin species. This is achieved through oxidation.[18][19]

Protocol:

  • Oxidation: To the aqueous mixture from Stage 1, slowly add an excess of commercial bleach (sodium hypochlorite solution) or a 20% nitric acid solution.[18][19] This will oxidize the organotin compound to less harmful inorganic tin oxides.[19]

  • Soaking: Allow the mixture to stir overnight (at least 12 hours) to ensure complete degradation of the organotin species.[18]

  • Precipitation: The resulting inorganic tin oxides will precipitate out of the solution.

G cluster_prep Preparation & Safety cluster_stage1 Stage 1: Azide Reduction cluster_stage2 Stage 2: Organotin Degradation cluster_final Final Disposal A Azidotrimethyltin(IV) Waste in Solvent PPE Full PPE & Blast Shield B 1. Cool to 0°C A->B Begin Procedure C 2. Add Triphenylphosphine (1.1 eq) B->C D 3. Stir until N₂ evolution ceases (Verify completion by TLC/IR) C->D E 4. Add H₂O for Hydrolysis D->E F 5. Add Oxidizing Agent (Bleach or 20% HNO₃) E->F Proceed to Degradation G 6. Stir Overnight (≥12h) F->G H 7. Precipitate Inorganic Tin Oxides G->H I 8. Separate Solid & Liquid Waste H->I Proceed to Waste Handling J 9. Label as 'Hazardous Waste: Contains Tin Compounds' I->J K 10. Contact EHS for Pickup J->K

Waste Segregation and Final Disposal

Proper containment and labeling of the final waste stream are crucial for regulatory compliance and safety.

  • Separation: Separate the solid precipitate (inorganic tin oxides) from the liquid waste via filtration.

  • Containment: Collect both the solid and liquid waste streams in separate, clearly labeled, and sealed hazardous waste containers.[4][8] Do not co-mingle azide waste with other waste streams, especially acidic wastes.[4]

  • Labeling: Label the containers clearly as "Hazardous Waste" and specify the contents (e.g., "Inorganic Tin Compounds (Solid)" and "Aqueous Waste from Organotin Degradation").

  • Pickup: Store the waste in a designated hazardous waste accumulation area and contact your institution's EHS office for proper disposal according to federal, state, and local regulations.[3]

G cluster_stage1 Stage 1: Staudinger Reduction cluster_stage2 Stage 2: Oxidative Degradation A (CH₃)₃Sn-N₃ Azidotrimethyltin(IV) B (CH₃)₃Sn-N=P(C₆H₅)₃ Iminophosphorane Intermediate A->B PPh3 C (CH₃)₃Sn-NH₂ Aminotrimethyltin B->C H2O N2 N₂ (Nitrogen Gas) B->N2 D (CH₃)₃Sn-NH₂ Aminotrimethyltin PPh3 + P(C₆H₅)₃ H2O + H₂O E SnO₂ / Sn(IV) species (Inorganic Tin Oxides) D->E Oxidant Oxidant + [O] (e.g., NaOCl)

References

  • Safe Handling of Azides. (2013). University of Pittsburgh, Environmental Health and Safety. Retrieved from [Link]

  • Azides Safe Work Procedure (SWP – 004). (2022). University of Victoria, Occupational Health, Safety & Environment. Retrieved from [Link]

  • Azidotrimethyltin(IV). (n.d.). American Elements. Retrieved from [Link]

  • Sodium Azide & Organic Azides SOP. (n.d.). University of California, Santa Barbara, Environmental Health & Safety. Retrieved from [Link]

  • Handling Azide Compounds Laboratory Safety Standard Operating Procedure (SOP). (2018). Case Western Reserve University. Retrieved from [Link]

  • Trimethyltin azide. (n.d.). Pharos. Retrieved from [Link]

  • Staudinger Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Standard Operating Procedure Safe Handling of Azido Compounds. (2021). University of New Mexico, Department of Chemistry & Chemical Biology. Retrieved from [Link]

  • Sodium Azide Hazards and Disposal. (n.d.). Princeton University, Environmental Health & Safety. Retrieved from [Link]

  • How is a Staudinger reaction used in azide synthesis?. (n.d.). TutorChase. Retrieved from [Link]

  • Kadlec, M. C., & Reddy, P. V. (2014). Biotransformation of Tributyltin to Tin in Freshwater RiverBed Sediments Contaminated by an Organotin Release. ResearchGate. Retrieved from [Link]

  • ORGANOTIN COMPOUNDS. (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • Staudinger reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • How should I manage glassware that came in contact with organotin compounds?. (2017). Reddit. Retrieved from [Link]

  • Staudinger Reaction. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.